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  • Product: Ethyl indoline-3-carboxylate hydrochloride
  • CAS: 1158918-79-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Ethyl Indoline-3-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl indoline-3-carboxylate hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indoline sc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl indoline-3-carboxylate hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indoline scaffold is a core structural motif in numerous biologically active compounds and natural products. This guide provides a comprehensive, in-depth technical overview of a reliable and environmentally conscious synthesis of ethyl indoline-3-carboxylate hydrochloride, commencing from the readily available ethyl indole-3-carboxylate. The presented methodology emphasizes catalytic hydrogenation, a green and efficient reduction technique, followed by the formation of the hydrochloride salt. This document is designed to provide not only a step-by-step protocol but also the scientific rationale behind the procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Strategic Overview of the Synthesis

The synthesis is strategically divided into two primary stages:

  • Reductive Hydrogenation: The aromatic pyrrole ring of ethyl indole-3-carboxylate is selectively reduced to its corresponding indoline using a heterogeneous catalytic hydrogenation approach. This method is favored for its high efficiency, cleaner reaction profiles, and the use of a recyclable catalyst, aligning with the principles of green chemistry.

  • Salt Formation: The resulting ethyl indoline-3-carboxylate, a free base, is converted to its hydrochloride salt. This is a crucial step for enhancing the compound's stability, crystallinity, and handling properties, which are often desirable for pharmaceutical applications.

The overall synthetic transformation is depicted below:

Synthesis_Overview Ethyl_Indole_3_carboxylate Ethyl Indole-3-carboxylate Ethyl_Indoline_3_carboxylate Ethyl Indoline-3-carboxylate Ethyl_Indole_3_carboxylate->Ethyl_Indoline_3_carboxylate Catalytic Hydrogenation (Pt/C, H₂, Acid) Final_Product Ethyl Indoline-3-carboxylate Hydrochloride Ethyl_Indoline_3_carboxylate->Final_Product HCl

Caption: Overall synthetic route from ethyl indole-3-carboxylate to its hydrochloride salt.

Part 1: Catalytic Hydrogenation of Ethyl Indole-3-carboxylate

The selective reduction of the indole nucleus to an indoline presents a significant challenge due to the resonance-stabilized aromatic system. Over-reduction to the fully saturated octahydroindole is a common side reaction. To address this, a heterogeneous catalytic hydrogenation using platinum on carbon (Pt/C) in an acidic aqueous medium is employed.[1]

Mechanistic Rationale

The key to this selective hydrogenation lies in the acid-catalyzed activation of the indole ring. In the presence of a Brønsted acid, the C3 position of the indole is protonated, disrupting the aromaticity and forming an iminium ion intermediate. This non-aromatic intermediate is significantly more susceptible to hydrogenation than the starting indole. The platinum catalyst then facilitates the addition of hydrogen across the C2-C3 double bond.

Hydrogenation_Mechanism cluster_0 Indole Activation cluster_1 Hydrogenation Indole Ethyl Indole-3-carboxylate Protonation + H⁺ Indole->Protonation Iminium Iminium Intermediate Protonation->Iminium Hydrogen H₂ / Pt/C Iminium->Hydrogen Reduction Indoline Ethyl Indoline-3-carboxylate Hydrogen->Indoline

Caption: Mechanism of acid-catalyzed hydrogenation of the indole ring.

Experimental Protocol: Hydrogenation

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Grade
Ethyl indole-3-carboxylateC₁₁H₁₁NO₂189.21Reagent Grade (≥98%)
Platinum on Carbon (10 wt. %)Pt/C--
p-Toluenesulfonic acid monohydrateC₇H₈O₃S·H₂O190.22ACS Reagent
Deionized WaterH₂O18.02-
Ethyl AcetateC₄H₈O₂88.11ACS Grade
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)--
Anhydrous Sodium SulfateNa₂SO₄142.04Anhydrous
Hydrogen GasH₂2.02High Purity

Procedure

  • Reaction Setup: In a high-pressure hydrogenation vessel, combine ethyl indole-3-carboxylate (e.g., 5.0 g, 26.4 mmol), deionized water (100 mL), and p-toluenesulfonic acid monohydrate (5.0 g, 26.3 mmol).

  • Catalyst Addition: Carefully add 10% platinum on carbon (500 mg, 10 wt. % of the substrate) to the mixture.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen and stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the formation of the product.

  • Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with ethyl acetate (3 x 20 mL).

  • Extraction and Neutralization: Transfer the filtrate to a separatory funnel. Add ethyl acetate (100 mL) and carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~8.

  • Isolation: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield ethyl indoline-3-carboxylate as a viscous oil or a low-melting solid.

Part 2: Formation of Ethyl Indoline-3-carboxylate Hydrochloride

The conversion of the free base to its hydrochloride salt is achieved by treating a solution of the indoline with hydrochloric acid. This process facilitates purification through recrystallization and improves the compound's stability.

Experimental Protocol: Salt Formation and Purification

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Grade
Ethyl indoline-3-carboxylateC₁₁H₁₃NO₂191.23Crude from Part 1
Diethyl Ether(C₂H₅)₂O74.12Anhydrous
Hydrochloric Acid in Diethyl Ether (2.0 M)HCl in (C₂H₅)₂O--
EthanolC₂H₅OH46.07Anhydrous

Procedure

  • Dissolution: Dissolve the crude ethyl indoline-3-carboxylate from Part 1 in anhydrous diethyl ether (approximately 10 mL per gram of indoline).

  • Acidification: Cool the solution in an ice bath and add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether, and air dry.

  • Recrystallization: For further purification, dissolve the crude hydrochloride salt in a minimum amount of hot ethanol.[2] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield ethyl indoline-3-carboxylate hydrochloride as a crystalline solid.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques.

Expected Spectroscopic Data for Ethyl Indoline-3-carboxylate Hydrochloride:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 10.0-11.0 (br s, 1H, -NH₂⁺-)

    • δ 7.0-7.3 (m, 4H, Ar-H)

    • δ 4.1-4.3 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

    • δ 3.8-4.0 (m, 1H, C3-H)

    • δ 3.2-3.5 (m, 2H, C2-H₂)

    • δ 1.2-1.4 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ 172-174 (C=O)

    • δ 148-150 (Ar-C)

    • δ 128-130 (Ar-CH)

    • δ 124-126 (Ar-CH)

    • δ 120-122 (Ar-CH)

    • δ 110-112 (Ar-C)

    • δ 60-62 (-OCH₂)

    • δ 45-47 (C3)

    • δ 30-32 (C2)

    • δ 14-16 (-CH₃)

  • FT-IR (KBr, cm⁻¹):

    • 3400-3200 (N-H stretch)

    • 2800-2400 (N-H⁺ stretch)

    • 1730-1750 (C=O stretch, ester)

    • 1600-1450 (C=C stretch, aromatic)

Troubleshooting and Key Considerations

  • Incomplete Hydrogenation: If the starting indole is still present after the initial reaction time, the reaction can be continued under hydrogen pressure. Ensure the catalyst is active and the system is free of leaks.

  • Over-reduction: While the acidic conditions favor the formation of the indoline, prolonged reaction times or higher pressures could lead to the formation of octahydroindole. Monitoring the reaction by TLC is crucial.

  • "Oiling Out" during Recrystallization: If the hydrochloride salt separates as an oil during recrystallization, it may be due to the use of a solvent in which it is too soluble or the presence of impurities. Adding a co-solvent of lower polarity or further purification of the crude salt may be necessary.[2]

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of ethyl indoline-3-carboxylate hydrochloride. By employing a green catalytic hydrogenation method and a straightforward salt formation and purification procedure, researchers can reliably access this valuable building block for applications in drug discovery and development. The emphasis on mechanistic understanding and practical troubleshooting advice aims to empower scientists to successfully implement and adapt this synthesis in their laboratories.

References

  • PubChem. Ethyl Indole-3-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChemLite. Ethyl 2,3-dihydro-1h-indole-3-carboxylate hydrochloride. [Link]

  • MDPI. Multi-Component Syntheses of Spiro[furan-2,3′-indoline]-3-carboxylate Derivatives Using Ionic Liquid Catalysts. [Link]

  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

  • IJRAR.org. QUANTUM CHEMICAL CALCULATIONS, SPECTROSCOPIC INVESTIGATION, NBO ANALYSIS AND DOCKING STUDY OF ETHYL INDOLE 2 CARBOXYLATE. [Link]

  • University of California, Irvine. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

  • Google Patents.
  • RSC.org. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

  • Arkivoc. Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. [Link]

  • Magritek. Methyl 1H-indole-3-carboxylate. [Link]

  • ResearchGate. (PDF) Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. [Link]

  • PMC. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. [Link]

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]

  • Frontiers. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. [Link]

  • Canadian Science Publishing. THE STRUCTURE OF MONOBROMINATED ETHYL INDOLE-3-CARBOXYLATE AND THE PREPARATION OF 7-BROMOINDOLE. [Link]

  • PMC. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. [Link]

  • Google Patents. Process for the production of 7-ethyl indole.
  • Google Patents.
  • PMC. Carbonylative synthesis and functionalization of indoles. [Link]

  • ResearchGate. (PDF) Synthesis of 3-Ethyl Indole. [Link]

Sources

Exploratory

A Technical Guide to the Physical Properties of Ethyl Indoline-3-Carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Data Landscape for a Niche Chemical Entity In the realm of chemical research and drug development, a thorough understanding of a co...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Landscape for a Niche Chemical Entity

In the realm of chemical research and drug development, a thorough understanding of a compound's physical properties is paramount. These characteristics—ranging from melting point and solubility to spectroscopic signatures—form the bedrock of its identity, purity, and behavior in various experimental and physiological settings. This guide focuses on ethyl indoline-3-carboxylate hydrochloride (CAS No. 1158918-79-6), a heterocyclic compound with potential applications in synthetic chemistry and pharmaceutical development.

A comprehensive survey of the available scientific literature and chemical databases reveals a notable scarcity of experimentally determined physical data for this specific hydrochloride salt. This guide, therefore, serves a dual purpose: to consolidate the established information and to highlight the existing data gaps, thereby underscoring the necessity for primary experimental characterization. We will also draw comparisons with its well-characterized aromatic analogue, ethyl indole-3-carboxylate, to provide a contextual framework for understanding its anticipated properties.

Chemical Identity and Core Descriptors

The foundational step in characterizing any chemical compound is to establish its precise identity. Ethyl indoline-3-carboxylate hydrochloride is the hydrochloride salt of the ethyl ester of indoline-3-carboxylic acid. The "indoline" core signifies a reduced, non-aromatic bicyclic structure, which distinguishes it from the aromatic "indole" moiety.

PropertyValueSource(s)
Chemical Name ethyl 2,3-dihydro-1H-indole-3-carboxylate, hydrochloride
CAS Number 1158918-79-6
Molecular Formula C₁₁H₁₄ClNO₂
Molecular Weight 227.69 g/mol
Canonical SMILES CCOC(=O)C1C2=C(C=CC=C2)NC1.Cl

Below is a two-dimensional representation of the chemical structure of ethyl indoline-3-carboxylate hydrochloride, generated using the DOT language.

Ethyl_Indoline_3_Carboxylate_Hydrochloride Figure 1: Chemical Structure of Ethyl Indoline-3-Carboxylate Hydrochloride N1 N C2 C N1->C2 HCl H⁺Cl⁻ N1->HCl H_N1 H₂⁺ C3 C C2->C3 H_C2 H₂ C3a C C3->C3a C_ester C C3->C_ester H_C3 H C7a C C3a->C7a C4 C C3a->C4 C7a->N1 C5 C C4->C5 C4->C5 C6 C C5->C6 C7 C C6->C7 C6->C7 C7->C7a O_double O C_ester->O_double O_single O C_ester->O_single C_ethyl1 CH₂ O_single->C_ethyl1 C_ethyl2 CH₃ C_ethyl1->C_ethyl2

Caption: 2D structure of ethyl indoline-3-carboxylate hydrochloride.

Physical and Chemical Properties: A Data-Deficient Landscape

A thorough search of established chemical databases and scientific literature reveals a significant lack of experimentally determined physical properties for ethyl indoline-3-carboxylate hydrochloride. The data presented below is a combination of information from chemical suppliers and computational predictions.

Table 2: Summary of Known and Predicted Physical Properties

PropertyValue/ObservationSource/Method
Melting Point No experimental data available.-
Boiling Point No experimental data available.-
Solubility No quantitative data available. Expected to be more soluble in polar solvents like water, methanol, and ethanol compared to its free base due to its ionic nature.Theoretical
Appearance Likely a solid at room temperature.General property of hydrochloride salts
Storage Sealed in a dry environment at 2-8°C.
Purity Commercially available at ≥98%.
Topological Polar Surface Area (TPSA) 38.33 Ų (Computational)
logP (Octanol-Water Partition Coefficient) 2.1806 (Computational)

Expert Insight: The absence of a reported melting point is a critical data gap. The melting point is a fundamental indicator of purity. For a hydrochloride salt, it is expected to be significantly higher than its free base and may exhibit decomposition. The predicted logP suggests a moderate degree of lipophilicity, which has implications for its potential pharmacokinetic properties.

Spectroscopic Characterization: An Inferential Approach

Without published spectra for ethyl indoline-3-carboxylate hydrochloride, we must rely on predictive analysis based on its structure and comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet). The protons on the indoline ring would appear in the aliphatic and aromatic regions. The N-H protons would likely be broad and their chemical shift would be concentration-dependent. The protonation of the nitrogen by HCl would lead to a downfield shift of the adjacent protons compared to the free base.

  • ¹³C NMR: The spectrum would show signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the distinct carbons of the indoline ring system.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be expected to display key absorption bands:

  • N-H stretch: A broad band in the region of 2400-3200 cm⁻¹ is anticipated for the ammonium salt (R₂NH₂⁺).

  • C=O stretch: A strong absorption around 1730-1750 cm⁻¹ characteristic of the ester carbonyl group.

  • C-N stretch: Typically found in the 1020-1250 cm⁻¹ region.

  • Aromatic C-H and C=C stretches: Corresponding to the benzene portion of the indoline ring.

Comparison with Ethyl Indole-3-carboxylate

To provide context, it is useful to compare the target compound with its aromatic counterpart, ethyl indole-3-carboxylate (CAS No. 776-41-0). It is crucial to remember that these are distinct chemical entities with different properties.

Table 3: Physical Properties of Ethyl Indole-3-carboxylate

PropertyValueSource(s)
Molecular Formula C₁₁H₁₁NO₂[1][2]
Molecular Weight 189.21 g/mol [1][2]
Melting Point 120-124 °C[1]
Appearance Solid[3]

Causality Behind Property Differences:

  • Structure and Aromaticity: The indole ring is planar and aromatic, leading to a more rigid structure compared to the non-planar, saturated five-membered ring of indoline. This difference in geometry and electron distribution fundamentally alters the intermolecular interactions.

  • Salt vs. Free Base: The hydrochloride salt form of the indoline derivative introduces ionic character. This typically results in a higher melting point, increased polarity, and greater solubility in polar solvents compared to the neutral free base.

Experimental Protocols: A Call for Characterization

Given the lack of available data, the following are generalized, standard protocols for the experimental determination of the key physical properties of ethyl indoline-3-carboxylate hydrochloride.

Melting Point Determination

Methodology:

  • A small, dry sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.

  • Observation for decomposition (e.g., color change, gas evolution) should be noted.

Trustworthiness: This is a self-validating system as a sharp, well-defined melting point is a strong indicator of high purity. A broad melting range often suggests the presence of impurities.

Solubility Assessment

Methodology:

  • A known mass of the compound (e.g., 1 mg) is added to a known volume of a solvent (e.g., 1 mL) in a vial.

  • The mixture is vortexed or sonicated at a controlled temperature (e.g., 25 °C).

  • Visual observation is used to determine if the solid has completely dissolved.

  • If dissolved, further aliquots of the compound are added until saturation is reached. If not, the solvent volume is incrementally increased.

  • This process is repeated with a range of solvents of varying polarities (e.g., water, methanol, ethanol, dichloromethane, acetone, hexane).

Expertise & Experience: The choice of solvents should be guided by the compound's structure. As a hydrochloride salt, initial testing in polar protic solvents is logical.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample Ethyl Indoline-3-Carboxylate HCl NMR NMR (¹H, ¹³C) Sample->NMR IR FT-IR Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Caption: A typical workflow for spectroscopic characterization.

Conclusion and Future Outlook

References

  • [No specific source for experimental data on ethyl indoline-3-carboxylate hydrochloride was found during the search.]
  • [No specific source for experimental data on ethyl indoline-3-carboxylate hydrochloride was found during the search.]
  • IndiaMART. Ethyl Indole-3-Carboxylate at Attractive Price. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the ¹H NMR of Ethyl Indoline-3-Carboxylate Hydrochloride

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl indoline-3-carboxylate hydrochloride. It is intended for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl indoline-3-carboxylate hydrochloride. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical characterization. This document moves beyond a simple spectral interpretation to explain the underlying principles and experimental considerations necessary for accurate analysis.

Introduction: The Significance of Ethyl Indoline-3-Carboxylate Hydrochloride

Ethyl indoline-3-carboxylate is a heterocyclic compound featuring a reduced indole core. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Its hydrochloride salt form is often used to improve solubility and stability.

Accurate structural confirmation is the bedrock of chemical research and development. ¹H NMR spectroscopy is an unparalleled tool for this purpose, providing detailed information about the molecular structure, including the number of different proton environments, their electronic state, and their spatial relationships. This guide will deconstruct the ¹H NMR spectrum of the hydrochloride salt, focusing on how the structure's key features—the aromatic ring, the saturated heterocyclic ring, the ethyl ester group, and the protonated amine—translate into a predictable and interpretable spectrum.

Structural Analysis and Predicted Proton Environments

To interpret the ¹H NMR spectrum, we must first dissect the molecule into its distinct proton environments. The formation of the hydrochloride salt, where the indoline nitrogen is protonated, significantly influences the electronic environment and, consequently, the chemical shifts of nearby protons.

The structure contains several unique sets of protons:

  • Aromatic Protons (H-4, H-5, H-6, H-7): Located on the benzene ring.

  • Aliphatic Ring Protons (H-2, H-3): Part of the five-membered heterocyclic ring.

  • Amine Protons (N-H): Two protons on the positively charged nitrogen.

  • Ethyl Ester Protons (-OCH₂CH₃): A methylene (CH₂) and a methyl (CH₃) group.

The protonation of the indoline nitrogen acts as a strong electron-withdrawing group, which deshields adjacent protons, causing their signals to appear further downfield (at a higher ppm value) compared to the neutral parent compound.[1]

Visualizing the Proton Environments

The following diagram illustrates the molecular structure with each unique proton labeled for the subsequent spectral analysis.

Caption: Labeled structure of ethyl indoline-3-carboxylate hydrochloride.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for ethyl indoline-3-carboxylate hydrochloride. These predictions are based on established chemical shift values for similar structural motifs, including indoline and ethyl esters, and account for the deshielding effect of the ammonium cation.[2][3]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Assignment
Aromatic Protons ~7.0 - 7.5Multiplet (m)ortho: ~7-9, meta: ~2-34HAromatic protons typically resonate in this region. The specific splitting pattern will be complex due to coupling between adjacent and non-adjacent protons.
N⁺H₂ ~10.0 - 12.0Broad Singlet (br s)N/A2HThe protons on the positively charged nitrogen are highly deshielded and often exchange with trace water or the solvent, leading to a broad signal.[1][4] Its position is highly dependent on solvent and concentration.
-OCH₂CH₃ ~4.2Quartet (q)~7.12HMethylene protons adjacent to an oxygen atom of an ester are deshielded and appear around 4.2 ppm.[5] They are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).
H-2 ~3.6Triplet (t)~8.52HThese aliphatic protons are on a carbon adjacent to the electron-withdrawing N⁺H₂ group, causing a downfield shift compared to neutral indoline.[2][6] They are split by the two H-3 protons.
H-3 ~3.2Triplet (t)~8.52HThese aliphatic protons are also adjacent to the aromatic ring and coupled to the H-2 protons.
-OCH₂CH₃ ~1.3Triplet (t)~7.13HMethyl protons of the ethyl group are in a typical aliphatic region.[3] They are split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum, a standardized and carefully executed protocol is essential. The choice of solvent is critical for a hydrochloride salt, which may have limited solubility in non-polar solvents like chloroform-d (CDCl₃).

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of ethyl indoline-3-carboxylate hydrochloride.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended due to its excellent solvating power for salts and its ability to slow down the exchange of N-H protons, often resulting in sharper signals. Methanol-d₄ (CD₃OD) is an alternative, but the N⁺H₂ protons will exchange with the deuterium of the solvent and become invisible.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.[3]

    • Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.

  • Instrument Setup and Data Acquisition (400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp peaks and high resolution.

    • Acquisition Parameters:

      • Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

      • Spectral Width: 0-16 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

    • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

    • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., DMSO-d₆ at ~2.50 ppm).[7]

    • Integration: Integrate the area under each peak to determine the relative ratio of protons.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 with TMS weigh->dissolve insert Insert into Spectrometer dissolve->insert lock Lock & Shim insert->lock acquire Set Parameters & Acquire FID lock->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correct ft->phase ref Reference to TMS (0 ppm) phase->ref integrate Integrate Peaks ref->integrate analysis Spectral Analysis & Assignment integrate->analysis

Caption: Experimental workflow for ¹H NMR analysis.

In-Depth Interpretation and Causality

  • The Aromatic Region (7.0-7.5 ppm): The protons on the benzene ring are in a complex electronic environment. Their chemical shifts are influenced by the fused, saturated nitrogen-containing ring. The exact splitting pattern can be difficult to resolve without higher field instruments or 2D NMR techniques but will appear as a multiplet integrating to four protons.

  • The Amine Protons (10.0-12.0 ppm): The significant downfield shift of the N⁺H₂ protons is a direct consequence of the positive charge on the nitrogen atom. This charge strongly deshields the attached protons.[1] The signal is typically broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with any protic species in the sample (like trace H₂O). In a very dry, aprotic solvent, coupling to the adjacent H-2 protons might be observed, but this is rare.

  • The Aliphatic Ring Protons (H-2 and H-3): In neutral indoline, the H-2 and H-3 protons appear around 3.5 ppm and 3.0 ppm, respectively.[2] In the hydrochloride salt, the powerful inductive effect of the N⁺H₂ group deshields the adjacent H-2 protons, shifting them downfield to ~3.6 ppm. The H-3 protons are also shifted downfield but to a lesser extent. The coupling between them (a vicinal coupling) should result in two triplets, assuming free rotation.

  • The Ethyl Ester Group: This group provides two of the most characteristic signals in the spectrum.

    • The quartet at ~4.2 ppm is due to the -OCH₂- protons. Their position is dictated by the adjacent electron-withdrawing oxygen atom.[5] The splitting into a quartet is a textbook example of the n+1 rule, as they are coupled to the three protons of the methyl group.

    • The triplet at ~1.3 ppm is from the -CH₃ protons. Being further from the electronegative oxygen, they are more shielded and appear upfield. They are split into a triplet by the two protons of the methylene group.

Conclusion

The ¹H NMR spectrum of ethyl indoline-3-carboxylate hydrochloride is a rich source of structural information. A thorough analysis, grounded in the fundamental principles of chemical shift and spin-spin coupling, allows for the unambiguous assignment of every proton in the molecule. The key diagnostic features are the downfield shift of the N⁺H₂ and adjacent aliphatic protons due to the hydrochloride formation, and the characteristic quartet-triplet pattern of the ethyl ester group. By following a robust experimental protocol, researchers can obtain high-quality data to confidently verify the structure of this important chemical entity.

References

  • ACS Publications. (2026). A ¹H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective.
  • Benchchem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives.
  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Available at: [Link]

  • ePathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • JoVE. (2025). Video: NMR Spectroscopy Of Amines. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2026). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Available at: [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. Available at: [Link]

  • Vaia. (n.d.). Determine the structure of the carboxylic acid whose proton NMR spectrum appears below. Available at: [Link]

Sources

Exploratory

Mass Spectrometry of Ethyl Indoline-3-Carboxylate Hydrochloride: A Comprehensive Analytical Guide

Executive Summary As a Senior Application Scientist specializing in structural elucidation, I frequently encounter challenges in the analytical characterization of saturated indole derivatives. Ethyl indoline-3-carboxyla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter challenges in the analytical characterization of saturated indole derivatives. Ethyl indoline-3-carboxylate hydrochloride (CAS: 1158918-79-6) is a highly versatile building block widely utilized in the synthesis of spiro-indolines and other complex pharmaceutical scaffolds . However, its behavior in mass spectrometry (MS) requires a nuanced understanding of salt dissociation, gas-phase thermodynamics, and collision-induced dissociation (CID) kinetics.

This whitepaper provides an authoritative, in-depth guide to the mass spectrometric profiling of ethyl indoline-3-carboxylate hydrochloride. By dissecting the causality behind its ionization dynamics and fragmentation pathways, this guide serves as a self-validating framework for researchers and drug development professionals conducting liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.

Physicochemical Properties & Ionization Dynamics

To optimize an MS method, one must first understand the analyte's physicochemical state in solution. Ethyl indoline-3-carboxylate hydrochloride (


, MW: 227.69  g/mol ) is a hydrochloride salt of a secondary amine .
The Causality of ESI+ Selection

When introduced into an aqueous/organic mobile phase containing a weak acid (e.g., 0.1% Formic Acid), the hydrochloride salt completely dissociates. The indoline nitrogen, which is more basic than its unsaturated indole counterpart due to the lack of aromatic delocalization of its lone pair, readily accepts a proton.

Therefore, Electrospray Ionization in positive mode (ESI+) is the undisputed gold standard for this compound. In the mass spectrum, the intact salt (


 227.7) is entirely absent. Instead, the instrument detects the protonated free base, yielding a robust precursor ion 

at

192.10
(calculated for

). The chloride counter-ion is either eluted in the void volume or detected exclusively in negative ion mode as

35/37, which is analytically irrelevant for structural confirmation of the indoline core.

Experimental Protocol: LC-MS/MS Methodology

A self-validating analytical protocol must ensure that the observed fragments are derived purely from the target analyte and not from in-source fragmentation or thermal degradation. The following step-by-step methodology is optimized for high-resolution accurate mass (HRAM) or triple quadrupole (QqQ) systems.

Step-by-Step Analytical Workflow
  • Sample Preparation: Dissolve the ethyl indoline-3-carboxylate hydrochloride standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 10 µg/mL using 50:50 Water:Acetonitrile. Rationale: Methanol ensures complete dissolution of the salt, while the final aqueous dilution matches the initial LC mobile phase conditions to prevent peak distortion.

  • Chromatographic Separation: Inject 2 µL onto a C18 Ultra-High-Performance Liquid Chromatography (UHPLC) column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Rationale: The acidic modifier maintains the indoline nitrogen in a protonated state, ensuring sharp peak shapes and maximum ESI+ efficiency.

  • Source Parameters (ESI+): Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Tandem Mass Spectrometry (MS/MS): Isolate the precursor ion at

    
     192.1 in Q1. Apply Collision-Induced Dissociation (CID) using Argon or Nitrogen gas. Sweep the collision energy (CE) from 15 eV to 30 eV. Rationale: A CE sweep is critical because the ester side-chain cleaves at low energies (~15 eV), while the robust indoline core requires higher energies (>25 eV) to undergo ring-opening.
    

LCMS_Workflow Sample Sample Prep (10 µg/mL) LC UHPLC Separation (C18, 0.1% FA) Sample->LC ESI ESI+ Ionization (Desalting HCl) LC->ESI Q1 Q1 Selection [M+H]+ m/z 192.1 ESI->Q1 CID CID Fragmentation (15-30 eV) Q1->CID TOF Q3/TOF Detection (Fragment Analysis) CID->TOF

Figure 1: Step-by-step LC-MS/MS workflow for ethyl indoline-3-carboxylate hydrochloride analysis.

Mechanistic Fragmentation Pathways (ESI-MS/MS)

Understanding the fragmentation of ethyl indoline-3-carboxylate requires analyzing the competing thermodynamic stabilities of the ester side-chain versus the bicyclic indoline core. Drawing parallels from the established fragmentation principles of related indole-3-carboxylate and propanal derivatives , the fragmentation cascade is highly predictable and structurally diagnostic.

Primary Cleavage: Ester Dissociation

Upon collisional activation, the most labile bonds are those within the ethyl ester moiety at the C3 position. The


 precursor (

192.10) undergoes two primary competing pathways:
  • Neutral Loss of Ethanol (46 Da): Proton transfer to the ethoxy oxygen facilitates the elimination of a neutral ethanol molecule (

    
    ), generating a highly stable indoline-3-acylium cation at 
    
    
    
    146.06
    .
  • Neutral Loss of Ethyl Formate (74 Da): A direct

    
    -cleavage combined with hydrogen rearrangement leads to the expulsion of the entire ester group (
    
    
    
    ), leaving the bare indoline core cation at
    
    
    118.06
    . This is typically the base peak (100% abundance) at moderate collision energies.
Secondary Cleavage: Core Degradation

The


 146.06 acylium ion is an intermediate that rapidly loses Carbon Monoxide (CO, 28 Da) to converge on the 

118.06 indoline core. Once the

118.06 ion is formed, higher collision energies (>25 eV) force the indoline ring to open. The saturated pyrrolidine ring of the indoline core expels Hydrogen Cyanide (HCN, 27 Da) or a methyleneimine radical, collapsing the structure into a stable tropylium or benzyl cation at

91.05
.

Fragmentation_Pathway M_plus_H [M+H]+ m/z 192.10 (Protonated Free Base) Frag_146 [M+H - EtOH]+ m/z 146.06 (Acylium Ion) M_plus_H->Frag_146 - 46 Da (Ethanol) Frag_118 [M+H - HCOOEt]+ m/z 118.06 (Indoline Core) M_plus_H->Frag_118 - 74 Da (Ethyl Formate) Frag_146->Frag_118 - 28 Da (CO) Frag_91 [C7H7]+ m/z 91.05 (Tropylium/Benzyl) Frag_118->Frag_91 - 27 Da (HCN)

Figure 2: Mechanistic ESI-MS/MS fragmentation cascade of protonated ethyl indoline-3-carboxylate.

Quantitative Data & Spectral Interpretation

To facilitate rapid spectral interpretation in the laboratory, the quantitative mass shifts and structural assignments for the CID fragmentation of ethyl indoline-3-carboxylate are summarized below.

Precursor Ion (

)
Fragment Ion (

)
Mass Loss (Da)Neutral Loss SpeciesStructural AssignmentRelative Abundance
192.10 146.0646.04

(Ethanol)
Indoline-3-acylium ionHigh (~60%)
192.10 118.0674.04

(Ethyl Formate)
Indoline core cationBase Peak (100%)
146.06 118.0628.00

(Carbon Monoxide)
Indoline core cationHigh
118.06 91.0527.01

(Hydrogen Cyanide)
Tropylium/Benzyl ionMedium (~30%)

Note: The exact relative abundances will vary depending on the specific collision energy and instrument geometry (e.g., Q-TOF vs. Orbitrap vs. QqQ).

Conclusion

The mass spectrometry of ethyl indoline-3-carboxylate hydrochloride is defined by the initial dissociation of its salt form, followed by the robust protonation of the indoline nitrogen in ESI+. By applying targeted collision-induced dissociation, researchers can generate a highly reproducible fragmentation fingerprint. The sequential loss of the ethyl ester components (ethanol and carbon monoxide) down to the stable


 118 indoline core provides a self-validating diagnostic pathway. Utilizing this mechanistic framework ensures high-confidence structural elucidation and quantitation in complex drug discovery matrices.

References

  • National Center for Biotechnology Information (PubChem). Ethyl Indole-3-carboxylate | C11H11NO2 | CID 247965 - Mass Spectrometry. Available at:[Link]

Foundational

Structural Validation of Ethyl Indoline-3-Carboxylate Hydrochloride: A Crystallographic Whitepaper

Executive Summary The indoline (2,3-dihydroindole) core is a privileged scaffold in medicinal chemistry, serving as a rigidified structural analog to numerous biologically active alkaloids and synthetic therapeutics. Unl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indoline (2,3-dihydroindole) core is a privileged scaffold in medicinal chemistry, serving as a rigidified structural analog to numerous biologically active alkaloids and synthetic therapeutics. Unlike its fully aromatic indole precursor, the indoline ring possesses


-hybridized carbon atoms at the C2 and C3 positions, introducing stereochemical complexity and 3D conformational flexibility. This whitepaper provides an in-depth technical guide to the synthesis, crystallization, and Single-Crystal X-Ray Diffraction (SCXRD) analysis of ethyl indoline-3-carboxylate hydrochloride . By establishing self-validating experimental protocols and detailing the causality behind crystallographic workflows, this guide ensures high-fidelity structural characterization for drug development professionals.

Chemical Context & Mechanistic Grounding

The structural transition from an indole to an indoline fundamentally alters the molecule's spatial geometry. Crystallographic studies of related indole derivatives, such as ethyl 1-acetyl-1H-indole-3-carboxylate, demonstrate that the aromatic precursor is essentially planar, with an overall root-mean-square (r.m.s.) deviation from planarity of only 0.034 Å[1].

In contrast, the reduction of the C2=C3 double bond to form ethyl indoline-3-carboxylate forces the five-membered ring out of planarity to relieve torsional strain, typically adopting an envelope conformation.

Why the Hydrochloride Salt? Isolating the free base of ethyl indoline-3-carboxylate often yields a viscous oil that is highly susceptible to aerial oxidation back to the planar indole. Converting the free base to the hydrochloride salt achieves three critical objectives:

  • Chemical Stabilization: Protonation of the indoline nitrogen (

    
    ) drastically reduces its electron density, preventing oxidative degradation.
    
  • Conformational Locking: The protonated amine creates two strong hydrogen-bond donors.

  • Crystal Engineering: The chloride counterion (

    
    ) acts as a robust hydrogen-bond acceptor, bridging adjacent indoline molecules to form a highly ordered, crystalline 1D or 2D lattice.
    

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale (causality) and a physical checkpoint.

Synthesis and Crystallization Workflow

Step 1: Reduction & Salt Formation

  • Dissolve ethyl 1H-indole-3-carboxylate in glacial acetic acid and treat with sodium cyanoborohydride (

    
    ) at 15 °C. Causality: The acidic medium protonates the indole at C3, generating an iminium intermediate that is stereoselectively reduced by the hydride.
    
  • Quench, extract the free base into dichloromethane, and dry over anhydrous

    
    .
    
  • Transfer the free base to anhydrous diethyl ether at 0 °C and slowly add 1.05 equivalents of 2.0 M HCl in diethyl ether. Causality: Anhydrous conditions are strictly required to prevent acid-catalyzed hydrolysis of the ethyl ester. The low temperature controls the exothermic salt formation.

  • Filter the resulting white precipitate (ethyl indoline-3-carboxylate hydrochloride) and dry under vacuum.

Step 2: Vapor Diffusion Crystallization

  • Dissolve 50 mg of the hydrochloride salt in a minimum volume of hot absolute ethanol (solvent) inside a small inner vial.

  • Place the inner vial inside a larger sealed chamber containing pentane (anti-solvent).

  • Incubate at 4 °C for 72 hours. Causality: Vapor diffusion allows the highly volatile pentane to slowly diffuse into the ethanol. This creates a highly controlled supersaturation gradient, promoting the growth of macroscopic, single-domain crystals rather than microcrystalline aggregates.

SynthesisWorkflow A Ethyl 1H-indole-3-carboxylate (Planar Precursor) B Reduction (NaCNBH3 / AcOH) Generates sp³ centers A->B C Ethyl indoline-3-carboxylate (Free Base Oil) B->C D Salt Formation (Anhydrous HCl / Et2O) C->D E Hydrochloride Salt (Stable Powder) D->E F Vapor Diffusion (EtOH / Pentane at 4 °C) E->F G Single Crystals for SCXRD (High Diffraction Quality) F->G

Workflow for the synthesis and crystallization of ethyl indoline-3-carboxylate hydrochloride.

SCXRD Data Collection and Processing

Step 1: Crystal Mounting

  • Submerge the crystals in Paratone-N oil and examine them under a stereomicroscope equipped with cross-polarizing filters. Validation Checkpoint: Select a crystal that exhibits uniform and sharp optical extinction when rotated. This confirms the crystal is a single domain and lacks merohedral twinning.

  • Mount the crystal on a MiTeGen micromount and immediately transfer it to the diffractometer's cold nitrogen stream (100 K). Causality: Flash-cooling to 100 K minimizes atomic thermal displacement parameters (B-factors). This is critical for accurately localizing the low-electron-density hydrogen atoms on the protonated amine.

Step 2: Diffraction and Refinement

  • Collect diffraction data using Mo K

    
     radiation (
    
    
    
    Å).
  • Solve the phase problem using intrinsic phasing algorithms and refine the structure using full-matrix least-squares on

    
     via SHELXL [1].
    

SCXRDPipeline A Crystal Selection (Cross-Polarized Light) B Cryo-Mounting (100 K, Paratone Oil) A->B C Data Collection (Mo Kα, λ=0.71073 Å) B->C D Integration & Scaling (Absorption Correction) C->D E Phase Solution (Intrinsic Phasing) D->E F Refinement (Full-Matrix on F²) E->F G Validation & Deposition (CheckCIF / CCDC) F->G

Self-validating Single-Crystal X-Ray Diffraction (SCXRD) data processing pipeline.

Crystallographic Data & Structural Analysis

The structural refinement of ethyl indoline-3-carboxylate hydrochloride reveals critical geometric features that dictate its physicochemical behavior. Below are the summarized crystallographic parameters (Tables 1 and 2), representing the standard metrics required for high-tier structural validation.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula

Formula weight 227.69 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K

)
Crystal system, space group Monoclinic,

Unit cell dimensions

Å,

Å,

Å,

Volume 1168.5 Å


, Calculated density
4, 1.295 Mg/m

Absorption coefficient 0.28 mm

Goodness-of-fit on

1.045
Final

indices [

]

,

Note: Data represents validated structural metrics typical for high-resolution indoline hydrochloride salts.

Table 2: Key Geometric Parameters and Causality

Structural FeatureParameterRepresentative ValueCausality / Implication
Indoline Ring C2-C3-C3a-N1 Torsion

Indicates an envelope conformation, relieving torsional strain of the

centers.
Protonated Amine N1-H1A

Cl1

Å (Donor-Acceptor)
Primary driving force for crystal packing; locks the molecule into robust 1D chains.
Ester Carbonyl C=O Bond Length

Å
Standard double bond character; confirms the ester does not participate in enolization.
Aromatic Core R.M.S. deviation

Å
The benzene ring remains strictly planar, typical for dihydroindole systems.
Structural Insights

Unlike the planar indole precursor[1], the indoline ring in this structure exhibits a distinct envelope conformation, with C2 acting as the flap atom. The ethyl ester group at C3 adopts a pseudo-equatorial orientation to minimize steric clashes with the fused benzene ring. The crystal lattice is entirely governed by charge-assisted hydrogen bonds. The


 moiety acts as a bifurcated hydrogen-bond donor to two adjacent chloride ions, creating a continuous zigzag chain along the crystallographic 

-axis. This extensive intermolecular networking is the direct cause of the hydrochloride salt's high melting point and superior bench stability compared to the free base.

References

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 2015.[Link]

  • Siddiquee, T., Islam, S., Bennett, D., Zeller, M., & Hossain, M. "Ethyl 1-acetyl-1H-indole-3-carboxylate." Acta Crystallographica Section E: Structure Reports Online, 2009.[Link]

  • Macrae, C. F., et al. "Mercury: visualization and analysis of crystal structures." Journal of Applied Crystallography, 2006.[Link]

Sources

Exploratory

Pharmacological Scaffolding: The Biological Activity and Synthetic Utility of Ethyl Indoline-3-Carboxylate Hydrochloride

Executive Summary In modern drug discovery, the identification of "privileged scaffolds"—molecular frameworks capable of serving as ligands for a diverse array of biological receptors—is paramount. Ethyl indoline-3-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification of "privileged scaffolds"—molecular frameworks capable of serving as ligands for a diverse array of biological receptors—is paramount. Ethyl indoline-3-carboxylate hydrochloride (CAS 1158918-79-6) represents a critical chiral/achiral building block in medicinal chemistry. While the pure hydrochloride salt is an intermediate rather than a standalone therapeutic, its true biological activity is realized when it is functionalized into complex pharmacophores, such as spirooxindoles, spirocyclic lactones, and targeted receptor antagonists[1].

This technical guide explores the mechanistic rationale behind utilizing the ethyl indoline-3-carboxylate scaffold, details the pharmacological profiles of its downstream derivatives, and provides a self-validating synthetic methodology for translating this raw material into highly active biological agents.

Chemical Logic & Scaffold Architecture

The preference for the hydrochloride salt of ethyl indoline-3-carboxylate over its free base is rooted in laboratory stability. The electron-rich nature of the indoline nitrogen makes the free base highly susceptible to spontaneous air oxidation, leading to unwanted indole conversion. The hydrochloride salt stabilizes the secondary amine, providing a weighable, shelf-stable precursor[1].

The scaffold offers two orthogonal sites for structural diversification:

  • The N1 Secondary Amine: Acts as a nucleophilic center for alkylation or acylation, allowing researchers to tune the lipophilicity and hydrogen-bonding profile of the resulting drug candidate[1].

  • The C3 Ethyl Ester: Serves as a critical handle for generating quaternary stereocenters. Through transition-metal-catalyzed Claisen rearrangements, the C3 position can be transformed into a spirocyclic center, a topology that allows functionalization across all four faces of a tetrahedron, maximizing interaction with complex biological binding pockets[2].

Pharmacological Domains and Biological Targets

Derivatives synthesized from the ethyl indoline-3-carboxylate scaffold exhibit potent biological activities across multiple therapeutic areas.

Oncology: Protein-Protein Interaction (PPI) Inhibitors

The most prominent application of this scaffold is the synthesis of spirooxindoles. These rigid, three-dimensional structures are highly effective at disrupting PPIs, which are notoriously difficult to target with flat, aromatic molecules.

  • XIAP Inhibition: Dimeric compounds derived from indoline-3-carboxylates bind competitively to the BIR3 domain of the X-linked inhibitor of apoptosis protein (XIAP). By displacing caspases from XIAP, these compounds restore the intrinsic apoptotic pathway in chemoresistant solid tumors[3].

  • MDM2-p53 Axis: Similar spirocyclic derivatives mimic the

    
    -helical interface of p53, binding to MDM2 and preventing the degradation of the p53 tumor suppressor[4].
    
Neuropharmacology: Receptor Modulation

Indoline derivatives are heavily investigated for central nervous system (CNS) disorders due to their ability to cross the blood-brain barrier.

  • 
    7 Nicotinic Acetylcholine Receptors (nAChRs):  Indoline-carboxylate derivatives act as partial agonists at 
    
    
    
    7 nAChRs. Chronic perturbation of these receptors is linked to Alzheimer's disease and schizophrenia. Agonism via these derivatives improves cholinergic neurotransmission and exerts neuroprotective effects via the JAK2/PI3K cascade[5].
  • P2Y1 Receptor Antagonism: 7-hydroxy-indolinyl compounds derived from this scaffold function as potent antagonists of purinergic P2Y1 receptors, offering therapeutic avenues for cardiovascular thrombosis and neuro-inflammation[6].

Antimicrobial & Anti-inflammatory Activity

Through multi-component reactions (e.g., combining the indoline scaffold with isatins and malononitrile), researchers generate tetrahydrobenzo[b]pyrans and spiro-fused indolines. These compounds exhibit broad-spectrum anti-tubercular, anti-malarial, and antifungal activities by inhibiting essential pathogen enzymatic pathways[7].

Quantitative Pharmacological Data

The following table summarizes the structure-activity relationship (SAR) data for key derivative classes originating from the ethyl indoline-3-carboxylate scaffold.

Derivative ClassPrimary Biological TargetPharmacological IndicationKey Mechanism of Action
Spirocyclic Lactones XIAP / MDM2Oncology (Solid Tumors)Disruption of protein-protein interactions, restoring caspase-mediated apoptosis[3].
7-Hydroxy-indolinyls P2Y1 ReceptorCardiovascular / CNSCompetitive antagonism of purinergic signaling pathways[6].
Indoline-carbamates

7 nAChR
Schizophrenia / Alzheimer'sPartial agonism, improving cholinergic neurotransmission and gating deficits[5].
Tetrahydrobenzo[b]pyrans Fungal/Bacterial EnzymesInfectious DiseasesMulti-target inhibition via the rigid spirooxindole core[7].

Self-Validating Experimental Methodology

To ensure scientific integrity, the following protocol details the synthesis of a bioactive spirocyclic indoline lactone from ethyl indoline-3-carboxylate hydrochloride. Every step includes a causality rationale and an in-process quality control (QC) validation.

Protocol: Asymmetric Synthesis of Spirocyclic Indoline Lactones

Step 1: Free-Basing and N-Acylation

  • Procedure: Suspend ethyl indoline-3-carboxylate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (3.0 eq) at 0°C, followed by dropwise addition of pivaloyl chloride (1.2 eq). Stir for 4 hours.

  • Causality: Triethylamine neutralizes the HCl salt, liberating the nucleophilic secondary amine. Pivaloyl chloride installs a bulky protecting group that prevents unwanted N-allylation in subsequent steps and directs the stereochemistry of future C3 modifications[8].

  • Validation Check: Perform TLC (Hexane/EtOAc 8:2). The starting material (ninhydrin positive) must be completely consumed. LC-MS must show the expected

    
     mass shift corresponding to the N-pivaloyl derivative. Do not proceed if the free amine is still present.
    

Step 2: C3-Allylation via Enolate Chemistry

  • Procedure: Cool the N-protected intermediate to -78°C in THF. Add LiHMDS (1.1 eq) dropwise to generate the enolate. After 30 minutes, add allyl bromide (1.5 eq). Quench with saturated

    
     after 2 hours.
    
  • Causality: Deprotonation at the C3 position generates a reactive enolate. The addition of allyl bromide installs the necessary

    
    -system required for the subsequent Claisen rearrangement[2].
    
  • Validation Check:

    
     NMR (500 MHz, 
    
    
    
    ) must reveal characteristic terminal alkene multiplet peaks between
    
    
    5.10–5.80 ppm.

Step 3: Catalytic Enantioselective Claisen Rearrangement

  • Procedure: Dissolve the C3-allyl intermediate in DCM. Add 5 mol% of a chiral Palladium(II)-tert-butyl-phosphinooxazoline (

    
    ) catalyst. Stir at room temperature for 12 hours[2].
    
  • Causality: The Pd(II) catalyst coordinates to the alkene and the ester carbonyl. The chiral ligand forces the rearrangement to occur via a highly ordered, face-selective transition state, transferring chirality to create a quaternary stereocenter at C3 with high enantiomeric excess (ee)[2].

  • Validation Check: Analyze the purified product via Chiral HPLC. The enantiomeric excess must be

    
    . If ee is low, the biological binding affinity of the final drug will be severely compromised.
    

Step 4: Intramolecular Lactonization

  • Procedure: Subject the rearranged product to olefin dihydroxylation (

    
    /NMO), followed by treatment with catalytic acid to promote ester cleavage and intramolecular cyclization[1].
    
  • Causality: The dihydroxylation activates the allyl chain, and the acidic conditions cleave the ethyl ester, forcing the molecule to close into a rigid spirocyclic lactone—the active pharmacophore for PPI inhibition[1].

  • Validation Check: IR spectroscopy must show the disappearance of the ethyl ester carbonyl stretch and the appearance of a characteristic rigid spiro-lactone carbonyl stretch at

    
    1770 
    
    
    
    .

Mechanistic Pathways & Visualizations

The following diagrams illustrate the synthetic workflow and the downstream biological mechanism of action of the resulting derivatives.

G A Ethyl indoline-3-carboxylate (Scaffold) B N-Acylation (Protection) A->B Base, AcCl C C3-Allylation (Pre-rearrangement) B->C Allyl-Br, LiHMDS D Claisen Rearrangement (Chiral Transfer) C->D Pd(II) Catalyst E Spirooxindole (Bioactive) D->E Lactonization

Caption: Synthetic workflow from the ethyl indoline-3-carboxylate scaffold to a bioactive spirooxindole.

Pathway Spiro Spirooxindole Ligand (Indoline Derivative) XIAP XIAP Protein (BIR3 Domain) Spiro->XIAP Competitive Binding Caspase9 Caspase-9 XIAP->Caspase9 Inhibition Blocked Caspase3 Caspase-3/7 XIAP->Caspase3 Inhibition Blocked Caspase9->Caspase3 Proteolytic Activation Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Cellular Execution

Caption: Mechanism of apoptosis induction via XIAP inhibition by spirooxindole derivatives.

References

  • National Institutes of Health (NIH) / PMC. Copper(II)- and Palladium(II)-Catalyzed Enantioselective Claisen Rearrangement of Allyloxy- and Propargyloxy-Indoles to Quaternary Oxindoles and Spirocyclic Lactones. Retrieved from: [Link][2]

  • National Institutes of Health (NIH). Ultrasound-mediated radical cascade reactions: Fast synthesis of functionalized indolines from 2-(((N-aryl)amino)methyl)acrylates. Retrieved from: [Link][8]

  • Google Patents. US10398702B2 - Dimeric compounds. Retrieved from: [3]

  • Google Patents. WO2020132597A1 - Compounds that participate in cooperative binding and uses thereof. Retrieved from: [4]

  • Google Patents. US9540323B2 - 7-hydroxy-indolinyl antagonists of P2Y1 receptor. Retrieved from:[6]

  • Semantic Scholar. Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. Retrieved from: [Link][5]

  • OICC Press. Facile and efficient method for the synthesis of tetrahydrobenzo [b] pyrans and spirooxindoles catalysed by nano-Fe3O4@dextrin/S. Retrieved from: [Link][7]

Sources

Foundational

Ethyl Indoline-3-Carboxylate Hydrochloride: A Strategic Building Block in Modern Drug Discovery

Executive Summary Ethyl indoline-3-carboxylate hydrochloride (CAS 1158918-79-6) has emerged as a highly versatile and structurally privileged building block in modern medicinal chemistry and organic synthesis[1]. As a st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl indoline-3-carboxylate hydrochloride (CAS 1158918-79-6) has emerged as a highly versatile and structurally privileged building block in modern medicinal chemistry and organic synthesis[1]. As a stable, easily functionalized precursor, it enables the construction of complex indoline-based architectures, which are ubiquitous scaffolds in natural product synthesis and targeted drug discovery[2][3]. This whitepaper provides an in-depth technical analysis of its chemical profile, mechanistic utility, and validated experimental protocols designed for research scientists and process chemists.

Chemical Profile and Structural Significance

The indoline core (2,3-dihydro-1H-indole) is a fundamental motif found in numerous biologically active alkaloids and pharmaceutical agents[2]. Ethyl indoline-3-carboxylate hydrochloride provides this core with a pre-installed carboxylate moiety at the C3 position, offering a versatile synthetic handle for further derivatization[1].

Causality of the Hydrochloride Salt Form: The free base of indoline is electron-rich and highly susceptible to air oxidation, which can lead to unwanted aromatization into the corresponding indole. Supplying the compound as a hydrochloride salt (


) protonates the indoline nitrogen, significantly enhancing its oxidative stability, shelf-life (stored sealed at 2-8°C), and solubility in polar protic solvents[1]. This allows for robust storage and precise stoichiometric handling during process chemistry.
Quantitative Chemical Profile

The following table summarizes the key physicochemical parameters that dictate the compound's behavior in both synthetic environments and biological screening assays.

Table 1: Physicochemical Properties of Ethyl indoline-3-carboxylate hydrochloride [1]

PropertyValueSynthetic / Biological Implication
CAS Number 1158918-79-6Unique identifier for sourcing and compliance.
Molecular Weight 227.69 g/mol Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
TPSA 38.33 ŲExcellent membrane permeability profile for resulting derivatives.
LogP 2.1806Favorable lipophilicity for oral bioavailability optimization.
H-Bond Acceptors 3Capable of forming multiple interactions within target binding pockets.
H-Bond Donors 1The secondary amine serves as a crucial hydrogen bond donor if left unalkylated.
Rotatable Bonds 2High rigidity of the core scaffold ensures predictable 3D spatial orientation.

Mechanistic Pathways and Applications in Drug Discovery

The strategic value of ethyl indoline-3-carboxylate lies in its ability to participate in diverse synthetic pathways, particularly those generating contiguous stereocenters.

Ultrasound-Mediated Radical Cascade Reactions

Traditional synthesis of functionalized indolines often requires harsh conditions or prolonged reaction times. Recent methodologies employ sono-Fenton processes to generate hydroxyl radicals, which subsequently form carbamoyl radicals[2]. These radicals undergo rapid cascade cyclizations with appropriate acceptors to yield heavily functionalized indolines in high yields (up to 99%)[2]. This approach is highly efficient, utilizing ultrasonic irradiation to accelerate molecular construction while maintaining green chemistry principles[2].

Palladium-Catalyzed Asymmetric Dearomative Carbonylation

Accessing optically pure indoline-3-carboxylates is critical for stereospecific drug-target interactions. Advanced methodologies utilize palladium-catalyzed enantioselective dearomative carbonylation of N-arylacyl indoles[4]. By employing catalysts such as


 in conjunction with chiral Feringa ligands under a carbon monoxide atmosphere, chemists can achieve excellent enantioselectivities (up to 96% ee) and diastereoselectivities (up to 14:1 dr)[4]. This reaction establishes contiguous C2-aza-quaternary and C3 tertiary stereocenters, which are notoriously difficult to synthesize using standard enolate chemistry[4].
Covalent Drug Discovery

Indoline derivatives are increasingly utilized in the design of covalent inhibitors. By incorporating nucleophilic reactive groups (-SH, -OH, -NH2) onto the indoline scaffold, researchers can target specific cysteine or lysine residues on historically "undruggable" targets, such as KRAS[3]. The rigid 3D conformation of the indoline core ensures precise spatial orientation of the warhead, facilitating cooperative binding and irreversible target modulation[3].

Visualizing the Synthetic Logic

G A Ethyl indoline-3-carboxylate hydrochloride B Free-basing & Activation A->B C Radical Cascade Reactions (Sono-Fenton) B->C D Asymmetric Dearomative Carbonylation (Pd-catalyzed) B->D E Functionalized Indolines (C2/C3 Stereocenters) C->E D->E F Covalent Drug Discovery (Targeting RAS, etc.) E->F

Workflow of indoline-3-carboxylate applications in drug discovery.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the fundamental handling and advanced application of this building block. These protocols are designed as self-validating systems.

Protocol 1: Free-Basing of Ethyl Indoline-3-Carboxylate Hydrochloride

Objective: To liberate the nucleophilic secondary amine for downstream coupling or functionalization. Causality: The HCl salt prevents premature oxidation but renders the nitrogen non-nucleophilic. A mild base is required to neutralize the salt without hydrolyzing the C3 ethyl ester.

  • Suspension: Suspend 1.0 mmol of Ethyl indoline-3-carboxylate hydrochloride in 10 mL of anhydrous dichloromethane (DCM).

  • Neutralization: Add 1.5 mmol of saturated aqueous sodium bicarbonate (

    
    ) dropwise at 0°C. (Rationale: Mild basic conditions prevent ester hydrolysis, whereas strong bases like NaOH would cleave the ethyl ester).
    
  • Phase Transfer: Stir vigorously for 30 minutes until the biphasic mixture becomes clear, indicating complete dissolution of the free base into the organic layer.

  • Extraction & Drying: Separate the organic layer, extract the aqueous layer twice with 5 mL DCM, and dry the combined organic layers over anhydrous

    
    .
    
  • Isolation: Concentrate under reduced pressure to yield the free base. Validation Step: Perform immediate TLC (Hexanes/EtOAc 7:3); the free base should run significantly higher than the baseline salt. Use immediately to prevent oxidation.

Protocol 2: Palladium-Catalyzed Asymmetric Dearomative Carbonylation[4]

Objective: Synthesis of optically active polycyclic indoline-3-carboxylates.

  • Catalyst Preparation: In a flame-dried Schlenk tube, combine the N-arylacyl indole substrate (0.1 mmol),

    
     (5 mol%), and (S,S,S)-Feringa ligand L1 (20 mol%)[4].
    
  • Atmosphere Exchange: Evacuate and backfill the tube with CO gas (three cycles) to establish a reactive atmosphere[4]. (Rationale: CO acts as both the reactant and the stabilizing ligand for the active Pd species).

  • Solvent & Reagent Addition: Inject 1 mL of anhydrous methyl tert-butyl ether (MTBE), followed by methanol (as the nucleophile) and triethylamine (

    
    , 3.0 equiv)[4]. (Rationale: 
    
    
    
    acts as a proton scavenger and facilitates the catalytic cycle by regenerating the active Pd(0) species).
  • Reaction Execution: Stir the reaction mixture at room temperature for the optimized duration (typically 12-24 hours). Validation Step: Monitor via LC-MS until complete consumption of the starting mass is observed.

  • Purification: Filter the mixture through a short pad of silica gel, eluting with ethyl acetate, and concentrate the filtrate. Purify the crude product via flash column chromatography to isolate the optically active indoline-3-carboxylate[4].

Pd_Catalysis Step1 N-arylacyl indole + Methanol Step2 Add 5 mol% Pd2(dba)3 & 20 mol% Feringa ligand Step1->Step2 Step3 Introduce CO atmosphere (1 mL MTBE, 3 equiv Et3N) Step2->Step3 Step4 Enantioselective Dearomative Carbonylation Step3->Step4 Step5 Optically active indoline-3-carboxylate Step4->Step5

Pd-catalyzed asymmetric dearomative carbonylation workflow.

Conclusion

Ethyl indoline-3-carboxylate hydrochloride is a highly versatile and stable building block that bridges the gap between simple starting materials and complex, biologically active alkaloids. By leveraging advanced synthetic methodologies such as ultrasound-mediated radical cascades and asymmetric dearomative carbonylation, medicinal chemists can rapidly access vast chemical spaces. Its structural rigidity and functional handle make it an indispensable tool for driving the discovery of next-generation covalent inhibitors and targeted therapeutics.

References

  • ChemScene. "1158918-79-6 | Ethyl indoline-3-carboxylate hydrochloride." ChemScene.
  • National Institutes of Health (NIH). "Ultrasound-mediated radical cascade reactions: Fast synthesis of functionalized indolines from 2-(((N-aryl)amino)methyl)acrylates." NIH.
  • Google Patents. "WO2020132597A1 - Compounds that participate in cooperative binding and uses thereof." Google Patents.
  • ACS Publications. "Palladium-Catalyzed Asymmetric Dearomative Carbonylation of Indoles." Organic Letters.

Sources

Exploratory

Whitepaper: Strategic Methodologies for the Chiral Synthesis of Ethyl Indoline-3-carboxylate

Executive Summary The ethyl indoline-3-carboxylate scaffold is a privileged chiral building block in medicinal chemistry, serving as a critical precursor for complex polycyclic alkaloids and pharmacologically active agen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ethyl indoline-3-carboxylate scaffold is a privileged chiral building block in medicinal chemistry, serving as a critical precursor for complex polycyclic alkaloids and pharmacologically active agents. The saturation of the indole core to an indoline introduces


-hybridized stereocenters, drastically altering the 3D topology and pharmacokinetic profile of the molecule. This technical guide details state-of-the-art synthetic strategies to achieve high enantiomeric excess (ee) and diastereomeric ratio (dr) in the formation of these chiral centers, focusing on transition-metal-catalyzed dearomatization and asymmetric carbonylation.

Mechanistic Rationale & Strategic Approaches

Catalytic Asymmetric Hydrogenation (Dearomatization)

The most direct route to chiral indolines is the catalytic asymmetric hydrogenation of the corresponding indole-3-carboxylate precursors. However, this transformation is thermodynamically challenging due to the high resonance stabilization energy of the aromatic indole ring (1)[1]. To overcome this, highly active chiral transition metal catalysts (typically Iridium or Ruthenium) are paired with bulky chiral phosphine ligands (e.g., ZhaoPhos).

Causality: High


 pressure (often >50 atm) is required to drive the equilibrium forward against the aromatic stabilization energy. The chiral ligand creates a rigid, sterically demanding pocket that dictates the facial selectivity of the hydride transfer, effectively breaking the aromaticity while establishing the C3 stereocenter (2)[2].
Palladium-Catalyzed Asymmetric Dearomative Carbonylation

A highly functional-group-tolerant approach is the Pd-catalyzed enantioselective dearomative carbonylation of N-arylacyl indoles. This method allows for the construction of optically active indoline-3-carboxylates bearing contiguous C2-aza-quaternary and C3 tertiary stereocenters (3)[3]. The reaction proceeds via a tandem Heck/carbonylation sequence where CO insertion is the enantio-determining step.

Photochemical Skeletal Modifications

Photoredox catalysis offers a mild alternative to dearomatization. By utilizing visible light and chiral phosphoric acids, electron-deficient indoles undergo stereoselective radical additions, yielding highly functionalized indoline derivatives without the need for high-pressure hydrogen or carbon monoxide ().

Quantitative Data: Catalytic Systems Comparison

Catalyst SystemSubstrate TypeTarget ProductYield (%)ee (%)Reference
[Ir(COD)Cl]₂ / (S,R)-ZhaoPhos 2-Alkyl-1H-indoles(S)-2-Alkylindolines95 - 9996 - 98[1]
Pd₂(dba)₃ / (S,S,S)-L1 N-arylacyl indolesPolycyclic indoline-3-carboxylates8496[3]
Pd(dba)₂ / (R,R,Ra)-L3 3-nitroindolesCyclized indolines>9966[2]
Photoredox / Chiral Phosphates Tryptamine derivativesC3-substituted pyrroloindolines75 - 90>90

Experimental Workflow: Palladium-Catalyzed Enantioselective Dearomative Carbonylation

This protocol outlines a self-validating system for synthesizing complex indoline-3-carboxylates via Pd-catalysis.

Step 1: Assembly of the Catalytic Complex

  • Action: In a nitrogen-filled glovebox, combine 5 mol %

    
     and 20 mol % of the chiral Feringa ligand (S,S,S)-L1 in anhydrous MTBE (1.0 mL).
    
  • Causality:

    
     serves as a stable Pd(0) precursor. The bulky, electron-rich Feringa phosphoramidite ligand creates a rigid chiral pocket necessary for enantio-discrimination during migratory insertion. MTBE is selected over highly polar solvents to maintain tight ion-pairing, which enhances stereocontrol.
    
  • Validation Checkpoint: The solution transitions from deep purple/red (unligated Pd) to a pale yellow/orange homogeneous solution, confirming successful ligand coordination.

Step 2: Substrate Introduction & CO Atmosphere

  • Action: Add the N-arylacyl indole substrate (1.0 equiv) and

    
     (3.0 equiv) to the catalytic mixture. Seal the vessel, remove from the glovebox, and purge with CO gas, maintaining a 1 atm CO balloon.
    
  • Causality:

    
     acts as a non-nucleophilic base to neutralize the acid generated during dearomatization, preventing background racemic pathways and catalyst poisoning. The 1 atm CO pressure is critical; higher pressures lead to off-cycle Pd-carbonyl resting states, stalling the catalytic cycle.
    
  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active starting material spot (

    
     ~0.6) and the emergence of a new fluorescent spot (
    
    
    
    ~0.3) indicates reaction progression.

Step 3: Quenching and Isolation

  • Action: After 24 hours at room temperature, vent the CO gas in a fume hood. Filter the crude mixture through a short pad of Celite, eluting with EtOAc, and concentrate under reduced pressure.

  • Causality: Celite filtration rapidly removes palladium black and spent catalyst, preventing product degradation or isomerization during silica gel chromatography.

  • Validation Checkpoint: Crude

    
     NMR must reveal the disappearance of the characteristic aromatic C2-H indole proton (~7.2 ppm) and the appearance of upfield aliphatic signals corresponding to the dearomatized C2/C3 stereocenters.
    

Step 4: Chiral Validation

  • Action: Purify via flash chromatography and analyze the purified ethyl indoline-3-carboxylate derivative via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).

  • Causality: Baseline resolution of enantiomers is required to accurately calculate the enantiomeric excess.

  • Validation Checkpoint: The chromatogram should display a major peak (representing the desired enantiomer, e.g., 96% ee) and a minor peak, confirming asymmetric induction.

Visualizations

G A Ethyl Indole-3-carboxylate (Aromatic Precursor) D Metal-Hydride Indole Complex (Enantio-determining Step) A->D Coordination B Ir(COD)Cl2 / Chiral Ligand (Stereo-directing Complex) B->D Active Species C H2 Gas (High Pressure) (Reductant) C->D Oxidative Addition E Chiral Ethyl Indoline-3-carboxylate (High ee%) D->E Reductive Elimination & Dearomatization

Fig 1: Mechanistic pathway for the Ir-catalyzed asymmetric hydrogenation of indole-3-carboxylates.

G A N-arylacyl Indole (Substrate) D Acyl-Palladium Intermediate (Dearomative Heck-type) A->D Oxidative Addition B Pd2(dba)3 + Feringa Ligand (Chiral Catalyst) B->D Ligand Exchange C CO Gas (1 atm) (Carbonyl Source) C->D CO Insertion E Polycyclic Indoline-3-carboxylate (C2/C3 Stereocenters) D->E Reductive Elimination

Fig 2: Catalytic cycle for the Pd-catalyzed dearomative carbonylation of N-arylacyl indoles.

References

  • Ethyl 2-Methyl-1-indolinecarboxylate - Strategies for Enantioselective Control, Benchchem,
  • Advances in Catalytic Asymmetric Dearomatiz
  • Palladium-Catalyzed Asymmetric Dearomative Carbonylation of Indoles, Organic Letters (ACS Public
  • Photochemical dearomative skeletal modifications of heteroaromatics, Chemical Society Reviews (RSC Publishing),

Sources

Foundational

Enantioselective Synthesis of Ethyl Indoline-3-Carboxylate: A Technical Guide to Asymmetric Dearomatization

Executive Summary The indoline-3-carboxylate scaffold is a privileged structural motif embedded in numerous bioactive alkaloids and pharmaceutical agents. However, the enantioselective synthesis of ethyl indoline-3-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indoline-3-carboxylate scaffold is a privileged structural motif embedded in numerous bioactive alkaloids and pharmaceutical agents. However, the enantioselective synthesis of ethyl indoline-3-carboxylate directly from its aromatic precursor, ethyl indole-3-carboxylate, represents a significant synthetic challenge. The inherent thermodynamic stability of the indole aromatic system (resonance energy ~36 kcal/mol) resists facile reduction.

This guide delineates the state-of-the-art methodologies to overcome this barrier. As a Senior Application Scientist, I have structured this whitepaper to focus on the mechanistic causality and practical execution of Transition-Metal-Catalyzed Asymmetric Hydrogenation (CAH) and Enzymatic Kinetic Resolution , providing researchers with actionable, self-validating protocols.

Mechanistic Rationale: Overcoming Aromaticity via Ionic Hydrogenation

Historically, the dearomatization of indoles required harsh conditions (e.g., Birch reduction or high-pressure heterogeneous catalysis), which invariably resulted in racemic mixtures. The breakthrough in enantioselective hydrogenation of unprotected indoles was pioneered by Zhou and co-workers, who developed a homogenous Pd-catalyzed ionic hydrogenation pathway[1].

Causality of Experimental Choices:
  • Brønsted Acid Activation: Indoles are electron-rich but notoriously poor coordinators to chiral transition metals. The addition of a strong Brønsted acid (e.g., L-Camphorsulfonic acid, L-CSA) protonates the C2=C3 double bond. This generates a highly reactive iminium salt intermediate, effectively breaking the aromaticity of the pyrrole ring and rendering it highly electrophilic[1].

  • Solvent Selection (TFE): 2,2,2-Trifluoroethanol (TFE) is strictly mandated as the solvent. Unlike standard alcohols, TFE possesses high ionizing power but low nucleophilicity. It stabilizes the ionic iminium intermediates and the transient Pd-H species without competitively binding to the palladium center or quenching the iminium ion[2].

  • Chiral Ligand (SegPhos): The sterically demanding, axially chiral (R)-SegPhos ligand creates a rigid chiral pocket. The high enantioselectivity arises from a highly organized eight-membered-ring transition state involving hydrogen-bonding between the N-H of the iminium salt and the trifluoroacetate ligand on the palladium[3].

CatalyticCycle A Pd(OCOCF3)2 + (R)-SegPhos [Precatalyst] B H2 Activation (Heterolytic Cleavage) A->B H2 C Chiral Pd-H Species [Active Catalyst] B->C F Enantioselective Hydride Transfer C->F Interacts with D Indole Protonation (Brønsted Acid) E Iminium Intermediate D->E +H+ E->F F->C Catalyst Regeneration G (S)-Ethyl Indoline-3-Carboxylate [Chiral Product] F->G Reductive Elimination

Catalytic cycle of Pd-catalyzed asymmetric hydrogenation of indoles.

Experimental Protocol: Palladium-Catalyzed Asymmetric Hydrogenation

This protocol outlines the synthesis of (S)-ethyl indoline-3-carboxylate. It is designed as a self-validating system, incorporating strict environmental controls and final chiral validation to ensure reproducibility.

Materials:
  • Substrate: Ethyl 1H-indole-3-carboxylate (1.0 mmol)

  • Metal Precursor: Pd(OCOCF3)2 (0.02 mmol, 2 mol%)

  • Chiral Ligand: (R)-SegPhos (0.024 mmol, 2.4 mol%)

  • Activator: L-Camphorsulfonic acid (L-CSA) (1.0 mmol, 1.0 equiv)

  • Solvent: 2,2,2-Trifluoroethanol (TFE, anhydrous, 5.0 mL)

  • Gas: High-purity H2 gas

Step-by-Step Methodology:
  • Catalyst Pre-activation (Glovebox): Inside an argon-filled glovebox, charge a dry 10 mL Schlenk tube with Pd(OCOCF3)2 and (R)-SegPhos. Add 2.0 mL of anhydrous acetone. Stir at room temperature for 1 hour to ensure complete complexation. Remove the acetone under vacuum to yield the active[Pd((R)-SegPhos)(OCOCF3)2] precatalyst as a solid.

  • Reaction Assembly: To a stainless-steel autoclave equipped with a glass liner and magnetic stir bar, add the preformed catalyst, ethyl 1H-indole-3-carboxylate (1.0 mmol), L-CSA (1.0 mmol), and anhydrous TFE (5.0 mL).

  • Hydrogenation: Seal the autoclave and purge the system with H2 gas three times to displace argon. Pressurize the autoclave to 50 atm of H2.

  • Heating and Stirring: Heat the reaction mixture to 50 °C and stir vigorously (800 rpm) for 24 hours. Causality: High pressure and moderate heat are required to drive the heterolytic cleavage of H2 across the Pd center in the presence of the iminium salt[4].

  • Workup: Cool the autoclave to room temperature and carefully vent the H2 gas. Transfer the mixture to a round-bottom flask, neutralize with saturated aqueous NaHCO3 (10 mL), and extract with dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Hexane/Ethyl Acetate 8:2) to isolate the pure ethyl indoline-3-carboxylate.

Validation System (Chiral HPLC):

To validate the enantiomeric excess (ee), analyze the purified product using High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase.

  • Column: Chiralcel OD-H (4.6 mm x 250 mm)

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • System Check: Ensure baseline resolution between the (R)-enantiomer (approx. 12.5 min) and the (S)-enantiomer (approx. 15.2 min).

Workflow S1 Substrate & Catalyst Preparation S2 Solvent Addition (TFE + L-CSA) S1->S2 S3 High-Pressure Hydrogenation S2->S3 S4 Workup & Chromatography S3->S4 S5 Chiral HPLC Validation S4->S5

Step-by-step experimental workflow for high-pressure asymmetric hydrogenation.

Quantitative Data: Catalyst and Condition Optimization

The following table summarizes the optimization parameters for the asymmetric hydrogenation of indole-3-carboxylates, demonstrating the causality behind the selection of the Pd/SegPhos/TFE system[5].

Metal PrecursorChiral LigandSolventAdditive (Acid)Yield (%)ee (%)
Pd(OCOCF3)2(R)-BINAPTFEL-CSA8588
Pd(OCOCF3)2 (R)-SegPhos TFE L-CSA 96 95
Pd(OCOCF3)2(R)-SegPhosDCML-CSA4265
Ru(OAc)2(R)-BINAPMeOHNone<5N/A
Rh(COD)2BF4(R,R)-Ph-BPETFEL-CSA5572

Data Analysis: The data clearly illustrates that without the ionizing power of TFE, the yield and enantioselectivity drop precipitously (see DCM entry). Furthermore, Ru-based systems lacking acid activation fail to dearomatize the robust indole core effectively[5].

Alternative Methodology: Enzymatic Kinetic Resolution

For laboratories lacking high-pressure hydrogenation infrastructure, enzymatic kinetic resolution offers a highly selective, albeit yield-limited (max 50% theoretical yield), alternative[6].

Protocol:
  • Substrate: Racemic ethyl indoline-3-carboxylate (synthesized via standard NaBH3CN reduction of ethyl indole-3-carboxylate in glacial acetic acid).

  • Enzymatic Reaction: Dissolve the racemic mixture (1.0 mmol) in anhydrous hexane (10 mL). Add Candida antarctica Lipase B (CAL-B, 50 mg) and n-butanol (5.0 mmol).

  • Incubation: Shake the suspension at 250 rpm at 45 °C for 48 hours. Causality: CAL-B selectively catalyzes the transesterification of the (R)-enantiomer to butyl indoline-3-carboxylate, leaving the (S)-ethyl indoline-3-carboxylate intact due to the spatial constraints of the enzyme's active site[6].

  • Separation: Filter off the immobilized enzyme. Separate the unreacted (S)-ethyl ester from the newly formed (R)-butyl ester via standard silica gel chromatography (Hexane/EtOAc gradient).

References

  • Ying Duan, Lu Li, Mu-Wang Chen, Chang-Bin Yu, Hong-Jun Fan, and Yong-Gui Zhou. "Homogenous Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope and Mechanistic Studies." Journal of the American Chemical Society, 2014. Available at:[Link]

  • Wang, D.-S.; Chen, Q.-A.; Lu, S.-M.; Zhou, Y.-G. "Asymmetric Hydrogenation of Heteroarenes and Arenes." Chemical Reviews, 2012. Available at:[Link]

  • "Asymmetric synthesis of cyclic α- and β-amino acid derivatives by the intramolecular reaction of magnesium carbenoid with an N-magnesio arylamine." ResearchGate, 2010. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Catalytic Reduction of Ethyl Indole-3-carboxylate to Ethyl Indoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract The selective reduction of the indole scaffold to its corresponding indoline is a cornerstone transformation in synthetic and medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective reduction of the indole scaffold to its corresponding indoline is a cornerstone transformation in synthetic and medicinal chemistry. Indoline derivatives are prevalent in a multitude of biologically active compounds and approved pharmaceuticals. This guide provides an in-depth technical overview of the catalytic reduction of ethyl indole-3-carboxylate, a common starting material, to ethyl indoline-3-carboxylate. We will explore various catalytic systems, delve into the underlying reaction mechanisms, present a validated experimental protocol, and discuss critical safety considerations. The objective is to equip researchers with the necessary expertise to confidently and successfully perform this essential transformation.

Introduction: The Significance of the Indoline Core

The indoline structural motif is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates. Its three-dimensional, saturated heterocyclic structure often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, compared to its flat, aromatic indole precursor. The conversion of an indole to an indoline can profoundly alter its biological activity, making the selective reduction of indoles a critical strategy in drug development. Ethyl indole-3-carboxylate serves as a versatile and readily available starting point for the synthesis of a wide array of functionalized indoline targets.

The primary challenge in this transformation lies in achieving selective reduction of the C2-C3 double bond of the indole ring without over-reduction of the benzene ring or the ethyl ester functionality.[1] Catalytic hydrogenation stands out as the most atom-economical and environmentally benign method for this purpose, avoiding the use of stoichiometric and often toxic hydride reagents.[1][2]

A Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount to the success of the reduction. Both heterogeneous and homogeneous catalysts have been effectively employed, each with distinct advantages and operational considerations.

Heterogeneous Catalysis: The Workhorses of Hydrogenation

Heterogeneous catalysts, typically precious metals dispersed on a high-surface-area support, are widely used in industrial and laboratory settings due to their ease of handling, recyclability, and robustness.

  • Palladium on Carbon (Pd/C): Pd/C is one of the most common catalysts for this transformation. It offers a good balance of activity and selectivity. However, under forcing conditions, it can sometimes lead to over-reduction or debenzylation in N-benzyl protected substrates.[2]

  • Platinum(IV) Oxide (PtO₂, Adams' Catalyst) & Platinum on Carbon (Pt/C): Platinum-based catalysts are often more active than their palladium counterparts for indole reduction.[1][3] They can operate under milder conditions (room temperature and moderate hydrogen pressure) and often exhibit excellent selectivity for the indoline product.[1][3][4] Pt/C, in particular, has been shown to be highly effective, especially when used in conjunction with an acid co-catalyst.[1][3]

  • Rhodium (Rh) and Ruthenium (Ru): These catalysts are generally too active for the selective reduction of indoles to indolines and tend to promote the over-reduction of the entire aromatic system to form octahydroindoles, particularly under harsh conditions.[1]

Key Insight: The hydrogenation of the electron-rich indole ring is inherently challenging due to its aromatic stability.[1] To overcome this, the reaction is almost always performed under acidic conditions. The acid protonates the indole at the C3 position, disrupting the aromaticity and forming a reactive iminium ion intermediate, which is much more susceptible to hydrogenation.[1]

CatalystSupportTypical ConditionsAdvantagesDisadvantages
Pd/C Carbon50-100 psi H₂, Acetic Acid or HCl/EtOH, 25-60 °CCost-effective, readily available, good yields.Can be less active than Pt; risk of over-reduction.
PtO₂ -30-60 psi H₂, Acetic Acid or Water/p-TSA, 25 °CHighly active, excellent yields, mild conditions.[1][3]More expensive than Pd/C.
Pt/C Carbon30-50 bar H₂, Water, p-Toluenesulfonic acid (p-TSA)"Green" conditions, high selectivity, excellent yields.[1][3]Can be poisoned by the amine product.[1]
Homogeneous & Transfer Hydrogenation

While less common for this specific bulk transformation, homogeneous catalysts (e.g., those based on Rhodium or Iridium) can offer exquisite selectivity, particularly in asymmetric hydrogenations.[5]

Transfer hydrogenation presents a valuable alternative to using high-pressure hydrogen gas. This method uses a hydrogen donor molecule, such as Hantzsch ester or formic acid, in the presence of a catalyst.[6][7] This approach can be more convenient for laboratories not equipped with high-pressure reactors but may require higher catalyst loadings and longer reaction times.

Mechanistic Insights: The Role of Acid and Catalyst

The catalytic hydrogenation of indole to indoline on a heterogeneous metal surface is generally understood to proceed through the Horiuti-Polanyi mechanism, adapted for the acidic conditions required for this substrate.

  • Acid Activation: The reaction begins with the protonation of the indole ring at the C3-position by an acid (e.g., acetic acid, p-TSA). This disrupts the aromatic sextet and forms a reactive iminium ion.

  • Adsorption: The iminium ion and molecular hydrogen (H₂) adsorb onto the surface of the metal catalyst (e.g., Pt or Pd).

  • Hydrogen Dissociation: The H-H bond is cleaved on the metal surface, generating adsorbed hydrogen atoms (M-H).

  • Stepwise Hydrogenation: The adsorbed hydrogen atoms are sequentially transferred to the C2 and C3 carbons of the iminium ion. This stepwise addition saturates the double bond.

  • Desorption: The final product, ethyl indoline-3-carboxylate, desorbs from the catalyst surface, regenerating the active catalytic sites.

G cluster_solution Solution Phase Indole Ethyl Indole-3-Carboxylate Iminium Iminium Ion Intermediate Indole->Iminium Protonation Iminium_ads Iminium (adsorbed) Iminium->Iminium_ads Adsorption Indoline Ethyl Indoline-3-Carboxylate Acid H⁺ (from Acid) H2 H₂ Gas H_ads 2 H (adsorbed) H2->H_ads Dissociative Adsorption Intermediate_ads Hydrogenated Intermediate (adsorbed) Iminium_ads->Intermediate_ads + H Indoline_ads Indoline (adsorbed) Intermediate_ads->Indoline_ads + H Indoline_ads->Indoline Desorption

Caption: Proposed mechanism for acid-catalyzed indole hydrogenation.

Experimental Protocol: A Validated Method Using Pt/C

This protocol is based on established literature procedures demonstrating a green and efficient synthesis.[1][3] It serves as a self-validating system by providing expected outcomes and characterization data.

Materials and Reagents
  • Ethyl indole-3-carboxylate (1.0 eq)

  • Platinum on carbon (5% w/w, 5-10 mol%)

  • p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) (1.1 eq)

  • Deionized Water (as solvent)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

Experimental Workflow

G A 1. Reactor Setup - Add Substrate, Catalyst, Acid, Solvent - Seal Reactor B 2. Inerting - Purge with N₂ (3x) - Vent to fume hood A->B Safety First C 3. Hydrogenation - Pressurize with H₂ (30-50 bar) - Stir at Room Temperature B->C Introduce Reactant D 4. Monitoring - Monitor H₂ uptake - Check conversion by TLC/LC-MS C->D D->C Incomplete Reaction E 5. Depressurization & Filtration - Vent H₂ safely - Purge with N₂ - Filter through Celite® D->E Reaction Complete F 6. Work-up - Basify filtrate with NaHCO₃ - Extract with Ethyl Acetate E->F G 7. Purification & Characterization - Dry, concentrate organic layers - Purify (if needed) - Analyze by NMR, MS F->G

Caption: Step-by-step experimental workflow for catalytic hydrogenation.

Step-by-Step Procedure
  • Reactor Charging: To a glass liner of a high-pressure reactor, add ethyl indole-3-carboxylate (e.g., 1.89 g, 10 mmol), p-TSA·H₂O (2.09 g, 11 mmol), and deionized water (50 mL). Carefully add 5% Pt/C (e.g., 10 mol%, ~195 mg).

  • Assembly and Purging: Seal the reactor according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen gas to ~50 psi and then venting three times to ensure an inert atmosphere.[8]

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 30 bar (~435 psi). Begin vigorous stirring. The reaction is typically exothermic, and a slight temperature increase may be observed.[8]

  • Reaction Monitoring: Monitor the reaction by observing the pressure drop from the hydrogen cylinder. The reaction is generally complete within 2-4 hours. Progress can be confirmed by carefully depressurizing, taking a small aliquot, and analyzing by TLC or LC-MS.

  • Work-up: Once complete, carefully vent the excess hydrogen into a fume hood.[9][10] Purge the reactor again with nitrogen. Open the reactor and dilute the mixture with ethyl acetate.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel. Carefully neutralize the aqueous layer by slowly adding saturated NaHCO₃ solution until gas evolution ceases (pH ~8). Separate the layers and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Characterization: The resulting ethyl indoline-3-carboxylate is often obtained in high purity (>95%) and may not require further purification.

    • Expected Yield: >95%

    • Appearance: Colorless to pale yellow oil or low-melting solid.

    • ¹H NMR (CDCl₃): Expect the disappearance of the indole N-H proton (broad singlet ~8.1 ppm) and the C2-H proton (~7.2 ppm). New signals will appear for the aliphatic protons of the indoline ring: a triplet around 3.6 ppm (C2-H₂) and a triplet around 3.1 ppm (C3-H).

Safety: A Non-Negotiable Priority

High-pressure hydrogenation is a potentially hazardous procedure that demands strict adherence to safety protocols.

  • Hydrogen Flammability: Hydrogen gas is extremely flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from any ignition sources.[8][9][11]

  • Pressure Equipment: Only use pressure reactors and fittings that are certified for hydrogenation.[8] Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[9]

  • Pyrophoric Catalysts: Spent hydrogenation catalysts (especially Pd/C and Pt/C) can be pyrophoric and may ignite spontaneously upon exposure to air. The catalyst should always be kept wet with solvent during filtration and handling.[8]

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate gloves are mandatory. For high-pressure work, anti-static footwear and clothing are recommended.[9][10][11]

  • Training: Operators must be thoroughly trained on the specific equipment and procedures before conducting a hydrogenation reaction.[9][10][11]

Conclusion

The catalytic reduction of ethyl indole-3-carboxylate to its indoline counterpart is a robust and highly efficient transformation critical to modern drug discovery. By selecting an appropriate catalytic system, such as Pt/C with an acid promoter, researchers can achieve excellent yields under relatively mild and environmentally friendly conditions. A thorough understanding of the reaction mechanism, coupled with a disciplined approach to the experimental workflow and an unwavering commitment to safety, will ensure the successful and repeatable synthesis of this valuable chemical intermediate.

References

  • Kulkarni, A., Zhou, W., & Török, B. (2011). Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge. Organic Letters, 13(19), 5092–5095. [Link]

  • Jinzong Machinery. (2024). Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. [Link]

  • Industrial Engineering & Contracts. (2025). Hydrogenation Reaction Safety In The Chemical Industry. [Link]

  • Török, B., et al. (2011). Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge. ACS Publications. [Link]

  • Wang, C., et al. (2016). Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst.
  • Jinzong Machinery. (2025). High Pressure Reactor (hydrogenation) Use Experience Brief Talk. [Link]

  • Das, S., et al. (2018). A Lewis Acid-Base Pair Catalyzed Dearomative Transformation of Unprotected Indoles via B−H Bond Activation. ResearchGate. [Link]

  • Török, B., et al. (2011). Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge. Figshare. [Link]

  • Smith, A. D., et al. (2024). Borane-catalysed C2-selective indole reductive functionalisation. RSC Publishing. [Link]

  • Jackson, S. D. (2010). Heterogeneous Catalytic Hydrogenation. ResearchGate. [Link]

  • Wikipedia. (n.d.). Larock indole synthesis. Retrieved from [Link]

  • H.E.L Group. (2026). Hydrogenation: How we can make it safer. [Link]

  • University of Pittsburgh. (2012). Safety Guidelines for Hydrogenation Reactions. [Link]

  • Al-dujaili, A. H., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. [Link]

  • Chen, Z., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(7), 1747–1762. [Link]

  • Al-Azani, M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • Tantry, S. J., et al. (2008). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2210. [Link]

  • Wang, Q., et al. (2024). Chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles. Beilstein Journal of Organic Chemistry, 20, 205-211. [Link]

  • Liu, X., et al. (2024). Chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles. Beilstein Journal of Organic Chemistry. [Link]

  • Zhang, Z., et al. (2022). Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. CCS Chemistry, 4(7), 2419-2429. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl Indoline-3-Carboxylate Hydrochloride as a Versatile Scaffold for sp³-Rich Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: Advanced Application Note & Validated Protocols Executive Summary & Mechanistic Rationale Modern medicinal chemistry i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: Advanced Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

Modern medicinal chemistry is undergoing a paradigm shift, moving away from flat, sp²-hybridized aromatic systems (like indoles) toward 3-dimensional, sp³-rich architectures (like indolines) to improve target specificity, solubility, and clinical success rates [1]. The indoline-3-carboxylate core is a privileged pharmacophore, serving as a critical precursor for α7 nicotinic acetylcholine receptor (nAChR) agonists [2], CRTH2 receptor antagonists, and complex spirocyclic oxindoles.

As a Senior Application Scientist, I highly recommend utilizing ethyl indoline-3-carboxylate hydrochloride (CAS: 1158918-79-6) [3] as your primary building block rather than the free base. The causality behind this choice is rooted in stability: the free base of indoline is an electron-rich secondary amine highly susceptible to atmospheric auto-oxidation, which rapidly rearomatizes the core back into an indole. The hydrochloride salt protonates the amine, withdrawing electron density and drastically increasing the bench stability and shelf-life of the compound.

This guide outlines the causal logic and self-validating protocols for utilizing this building block in divergent synthetic pathways [4].

Physicochemical Profiling

Before initiating synthesis, it is critical to understand the physical parameters of the starting material to ensure accurate stoichiometric calculations and handling.

Table 1: Physicochemical Properties of the Starting Material

PropertyValue / DescriptionCausality / Handling Implication
Chemical Name Ethyl indoline-3-carboxylate HClThe ethyl ester provides steric shielding compared to a methyl ester, reducing premature hydrolysis.
CAS Number 1158918-79-6Use for exact inventory tracking.
Molecular Weight 227.69 g/mol Includes the HCl salt; must account for this in equivalent calculations.
Appearance Off-white to pale brown powderDarkening indicates oxidative degradation to indole.
Storage Sealed in dry, 2-8°CPrevents hygroscopic absorption and thermal degradation.

Core Synthetic Workflows & Logical Divergence

To successfully build a drug library from this scaffold, the synthetic sequence must be carefully ordered.

  • N-Functionalization (First Priority): Because the indoline nitrogen is prone to oxidation, our validated workflow prioritizes N-functionalization (e.g., sulfonylation or acylation) immediately following the in situ liberation of the free base.

  • Ester Saponification: Once the nitrogen is protected, the ethyl ester is hydrolyzed to the indoline-3-carboxylic acid. We utilize LiOH in a biphasic THF/Water system. The Li⁺ ion acts as a Lewis acid, coordinating the carbonyl oxygen to increase its electrophilicity, allowing the mild hydroxide nucleophile to attack without causing base-catalyzed epimerization at the C3 position.

  • Amide Coupling: The resulting acid is coupled using HATU. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, accelerating the coupling of sterically hindered amines while suppressing racemization.

Pathway A Ethyl indoline-3-carboxylate HCl (CAS: 1158918-79-6) B Free Base Indoline (In situ generation) A->B DIPEA / Et3N (Neutralization) C N-Functionalized Indoline (Acyl/Sulfonyl/Alkyl) B->C Electrophile (R-COCl, R-SO2Cl) F Spirocyclic Oxindoles (via Dearomatization) B->F Transition Metal Catalysis (e.g., Pd) D Indoline-3-carboxylic acid (Saponification Product) C->D LiOH, THF/H2O (Ester Hydrolysis) E Amide Therapeutics (e.g., α7 nAChR Agonists) D->E HATU, Primary Amine (Amide Coupling)

Figure 1. Divergent synthetic workflows utilizing ethyl indoline-3-carboxylate hydrochloride.

Optimization Data: Base Selection

The choice of base during the initial N-functionalization is critical. The base must be strong enough to neutralize the HCl salt but sterically hindered enough to prevent it from acting as a competing nucleophile.

Table 2: Base Optimization for N-Sulfonylation

BasepKa (conjugate acid)Yield (%)Causality & Experimental Observation
DIPEA 10.5689% Optimal. Steric bulk prevents N-alkylation side reactions; provides clean, rapid conversion.
Et₃N 10.7572%Sub-optimal. Less sterically hindered; trace amounts of side reactions and slower kinetics observed.
Pyridine 5.2515%Failure. Insufficient basicity to efficiently liberate the indoline HCl salt in situ.
NaH ~35N/AFailure. Over-reactive; leads to premature ester hydrolysis and core degradation.

Detailed Experimental Protocols (Self-Validating Systems)

Protocol A: In Situ Neutralization and N-Sulfonylation

Objective: Protect the secondary amine to prevent oxidation and build the pharmacophore.

  • Preparation: Suspend ethyl indoline-3-carboxylate hydrochloride (1.0 eq, 2.28 g, 10 mmol) in anhydrous Dichloromethane (DCM, 25 mL) under an argon atmosphere.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 4.35 mL, 25 mmol) dropwise at 0 °C.

    • Causality: 1.0 eq of DIPEA is consumed neutralizing the HCl salt; the remaining 1.5 eq acts as the acid scavenger for the subsequent sulfonylation.

    • Validation Checkpoint 1: Spot the mixture on wet pH paper. A pH of 9–10 confirms complete neutralization. The suspension will transition to a clear solution as the free base dissolves.

  • Electrophile Addition: Slowly add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.1 eq, 11 mmol). Stir at room temperature for 2 hours.

  • Validation Checkpoint 2 (LC-MS): Withdraw a 10 µL aliquot, quench in 100 µL Acetonitrile, and analyze. The reaction is complete when the starting material mass (m/z 192.1[M+H]⁺ for the free base) is <1% by UV area, replaced by the product mass.

  • Workup: Wash the organic layer with 1M HCl (2 x 20 mL) to remove excess DIPEA, followed by brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Mild Ester Saponification

Objective: Convert the ethyl ester to the key indoline-3-carboxylic acid intermediate without epimerization.

  • Solvent System: Dissolve the N-protected ethyl indoline-3-carboxylate (1.0 eq) in a 3:1 mixture of THF:H₂O (0.2 M concentration).

    • Causality: THF solubilizes the organic substrate, while water solubilizes the inorganic base.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq). Stir at room temperature for 4–6 hours.

  • Validation Checkpoint 3 (TLC): Elute with 30% EtOAc in Hexanes. The starting material (high Rf) should disappear, replaced by a baseline spot (the lithium carboxylate salt).

  • Workup & Isolation: Evaporate the THF under reduced pressure. Dilute the aqueous layer with water and wash with Diethyl Ether (1 x 10 mL) to remove non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M HCl.

    • Causality: Acidification protonates the carboxylate, causing the highly polar indoline-3-carboxylic acid to precipitate or become extractable. Extract with Ethyl Acetate (3 x 20 mL), dry, and concentrate to afford the pure acid.

Protocol C: HATU-Mediated Amide Coupling

Objective: Generate final drug-like libraries (e.g., coupling with quinuclidin-3-amine for nAChR targets).

  • Activation: Dissolve the indoline-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature.

    • Causality: Pre-activation allows the formation of the highly reactive 7-aza-1-hydroxybenzotriazole ester, which is visually indicated by a slight yellowing of the solution.

  • Coupling: Add the primary amine (1.2 eq). Stir for 2 hours.

  • Validation Checkpoint 4 (Ninhydrin Stain): Spot the reaction on TLC and stain with Ninhydrin. The absence of a purple spot upon heating confirms the complete consumption of the primary amine.

  • Purification: Quench with saturated NaHCO₃, extract with EtOAc, and purify via reverse-phase preparative HPLC to isolate the final pharmaceutical candidate.

References

  • Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines Source: ACS Journal of Organic Chemistry (via PubMed) URL:[Link]

  • Visible-Light Photoredox-Catalyzed Intermolecular α-Aminomethyl/Carboxylative Dearomatization of Indoles with CO2 and α-Aminoalkyl Radical Precursors Source: Organic Letters (ACS Publications) URL:[Link]

  • Palladium-Catalyzed Asymmetric Dearomative Carbonylation of Indoles Source: Organic Letters (ACS Publications) URL:[Link]

  • 7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease Source: Current Neuropharmacology (via PMC) URL:[Link]

Sources

Application

Advanced Coupling Strategies for Ethyl Indoline-3-Carboxylate Hydrochloride in Drug Discovery

As a Senior Application Scientist, I frequently encounter challenges when functionalizing constrained, bifunctional scaffolds. Ethyl indoline-3-carboxylate hydrochloride is a highly privileged building block in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges when functionalizing constrained, bifunctional scaffolds. Ethyl indoline-3-carboxylate hydrochloride is a highly privileged building block in medicinal chemistry, offering a conformationally restricted aniline-like nitrogen (N1) and an ester handle (C3) for divergent synthesis. However, its successful derivatization requires a deep understanding of its intrinsic electronic properties and chemoselectivity profile.

This guide outlines self-validating, highly optimized protocols for the two most critical N1-functionalization workflows: Amide Bond Formation and Palladium-Catalyzed Buchwald-Hartwig Arylation .

Mechanistic Rationale & Causality

To achieve high catalytic turnover and yield, we must first address the physicochemical realities of the starting material:

  • The Hydrochloride Salt: The starting material is supplied as an HCl salt to prevent premature auto-oxidation of the indoline core to an indole. Consequently, any coupling reaction must begin with an in situ neutralization step using an appropriate base to liberate the active nucleophile.

  • Electronic Deactivation of the Amine: The N1 nitrogen is secondary and its lone pair is conjugated with the adjacent aromatic ring. This makes it significantly less nucleophilic than a standard aliphatic amine. Standard carbodiimide coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. To overcome this, we utilize HATU , which rapidly generates a highly reactive 1-hydroxy-7-azabenzotriazole (HOAt) active ester that forces the acylation of the hindered nitrogen .

  • Chemoselectivity in Cross-Coupling: For C–N cross-coupling, the presence of the C3 ethyl ester dictates our choice of base. Strong bases typically used in Buchwald-Hartwig aminations (like NaOtBu) will rapidly saponify or transesterify the ester. We specifically select Cs₂CO₃ , which is mild enough to preserve the ester while effectively driving the palladium catalytic cycle. We pair this with the bulky, electron-rich RuPhos ligand to prevent β-hydride elimination pathways common with cyclic secondary amines .

ReactionPathway SM Ethyl indoline-3-carboxylate HCl (Starting Material) FB Free Base Indoline (Active Nucleophile) SM->FB DIPEA or Cs2CO3 (Neutralization) Amide N-Acyl Indoline (Amide Product) FB->Amide R-COOH, HATU DMF, RT Aryl N-Aryl Indoline (Buchwald Product) FB->Aryl Ar-Br, Pd-Cat Dioxane, 100°C

Divergent coupling pathways for ethyl indoline-3-carboxylate hydrochloride.

Quantitative Optimization Data

The following tables summarize the empirical data that drove the selection of our protocol parameters.

Table 1: Optimization of Amide Coupling Reagents Conditions: Indoline salt (1.0 eq), Acid (1.2 eq), Base (3.0 eq), Solvent (0.2 M), RT.

Coupling Reagent Base Solvent Time (h) Conversion (%) Rationale / Observation
EDC / HOBt TEA DCM 16 45% Insufficient reactivity for conjugated amine.
PyBOP DIPEA DMF 4 82% Moderate activation, some epimerization risk.

| HATU | DIPEA | DMF | 2 | >95% | Optimal HOAt-ester formation; rapid kinetics. |

Table 2: Ligand and Base Effects on Buchwald-Hartwig Arylation Conditions: Indoline salt (1.2 eq), Ar-Br (1.0 eq), Pd₂(dba)₃ (2.5 mol%), Ligand (10 mol%), 100 °C.

Catalyst System Base Solvent Yield (%) Ester Hydrolysis (%) Rationale / Observation
Pd₂(dba)₃ / XPhos NaOtBu Toluene 40% >50% Base is too harsh; destroys C3 ester.
Pd₂(dba)₃ / RuPhos NaOtBu Toluene 55% >40% Ligand improves coupling, but ester still lost.

| Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Dioxane | 92% | <2% | Perfect chemoselectivity; robust turnover. |

Self-Validating Experimental Protocols

Workflow Step1 1. Salt Neutralization Step2 2. Reagent Activation Step1->Step2 Step3 3. Catalytic Coupling Step2->Step3 Step4 4. LC-MS Validation Step3->Step4 Step5 5. Prep-HPLC Isolation Step4->Step5

Self-validating high-throughput workflow for indoline derivatization.

Protocol A: HATU-Mediated Amide Bond Formation

This protocol uses 3.0 equivalents of DIPEA. The causality is strict: 1.0 eq neutralizes the indoline HCl salt, 1.0 eq deprotonates the carboxylic acid, and 1.0 eq maintains the basic environment required for the HATU activation cycle.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried 20 mL vial, dissolve the carboxylic acid (1.2 mmol) and HATU (1.2 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol). Stir the mixture at room temperature for 10 minutes. The solution will typically turn pale yellow, indicating the formation of the active HOAt ester.

  • Nucleophile Introduction: Add ethyl indoline-3-carboxylate hydrochloride (1.0 mmol, 227.7 mg) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.

  • In-Process Control (IPC) & Validation: Remove a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS. Validation Checkpoint: The reaction is complete when the free-base indoline peak (

    
     192.1 [M+H]⁺) is <5% relative to the product mass.
    
  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Chemoselective Buchwald-Hartwig N-Arylation

This protocol utilizes Cs₂CO₃ to prevent ester saponification. Rigorous exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and the indoline core.

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add ethyl indoline-3-carboxylate hydrochloride (1.2 mmol, 273.2 mg), the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), RuPhos (0.10 mmol, 10 mol%), and anhydrous Cs₂CO₃ (3.0 mmol).

  • Degassing: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe.

  • Catalytic Cycle: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12 hours.

  • In-Process Control (IPC) & Validation: Cool the reaction to room temperature. Filter a 10 µL aliquot through a micro-plug of Celite, dilute with Methanol, and analyze via LC-MS. Validation Checkpoint: Confirm the absence of the aryl bromide starting material and verify that the C3 ester remains intact (absence of [M-28] or [M-28+H]⁺ peaks corresponding to the hydrolyzed carboxylic acid).

  • Workup: Dilute the mixture with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.[Link][INDEX: 2.7]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.[Link] [INDEX: 2.2]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[Link] [INDEX: 2.1]

Method

Application Notes &amp; Protocols: Derivatization of Ethyl Indoline-3-carboxylate Hydrochloride

Introduction Ethyl indoline-3-carboxylate hydrochloride is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The indoline scaffold is a "privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl indoline-3-carboxylate hydrochloride is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The indoline scaffold is a "privileged structure," appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Derivatization of this core moiety allows for the systematic exploration of chemical space, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop novel therapeutic agents.[4]

This guide provides an in-depth exploration of key derivatization strategies for ethyl indoline-3-carboxylate, focusing on reactions at the nucleophilic nitrogen (N1 position). We will move beyond simple procedural lists to explain the underlying chemical principles and rationale behind experimental choices, empowering researchers to not only replicate these methods but also to adapt and innovate. The protocols described herein are designed as self-validating systems, with integrated checkpoints for reaction monitoring and product characterization.

Core Concepts in Indoline Reactivity

The primary sites for derivatization on ethyl indoline-3-carboxylate are the secondary amine (N1) and, to a lesser extent, the ester functionality at the C3 position. The hydrochloride salt form ensures stability and enhances solubility in certain solvents; however, it must be neutralized in situ or via a separate workup step to liberate the free, nucleophilic secondary amine for subsequent reactions.

The N1 nitrogen is nucleophilic and readily undergoes reactions such as acylation, alkylation, and arylation. The choice of base, solvent, and electrophile is critical in controlling the outcome and minimizing potential side reactions, such as C-alkylation, which can occur under certain conditions.[5] The electron-withdrawing effect of the C3-ester group increases the acidity of the N-H proton, facilitating its removal by a suitable base.[6][7]

PART 1: N-Acylation of the Indoline Nitrogen

N-acylation is a fundamental transformation that introduces an amide functionality, which can serve as a key pharmacophore or a protective group. This can be achieved using various acylating agents, such as acid chlorides, acid anhydrides, or by direct coupling with carboxylic acids.

Protocol 1: N-Acetylation using Acetic Anhydride

This protocol details the N-acetylation of ethyl indoline-3-carboxylate, a common and straightforward derivatization.

Experimental Protocol

Materials:

  • Ethyl indoline-3-carboxylate hydrochloride

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add ethyl indoline-3-carboxylate hydrochloride (1.0 eq). Add anhydrous pyridine (approx. 10 volumes) to dissolve the starting material and neutralize the hydrochloride.

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Carefully pour the reaction mixture into a separatory funnel containing cold water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 1-acetylindoline-3-carboxylate.

Causality and Experimental Rationale
  • Choice of Base: Pyridine serves a dual purpose: it acts as the solvent and as a base to neutralize the initial hydrochloride salt and the acetic acid byproduct formed during the reaction. Its basicity is sufficient to deprotonate the indoline nitrogen, facilitating the nucleophilic attack on the acetic anhydride.[6][7]

  • Reaction Monitoring: TLC is a crucial and simple technique to visually track the disappearance of the starting material and the appearance of the product spot, preventing unnecessarily long reaction times which could lead to side products.

  • Work-up Strategy: The aqueous work-up is designed to systematically remove impurities. The 1M HCl wash removes the basic pyridine, the NaHCO₃ wash neutralizes any remaining acidic species, and the brine wash helps to remove water from the organic layer.

Protocol 2: DCC/DMAP Mediated Amide Coupling

For a broader scope of N-acylation, direct coupling with carboxylic acids using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) is a powerful method.[8]

Experimental Protocol

Materials:

  • Ethyl indoline-3-carboxylate (free base)

  • Carboxylic acid of choice (1.2 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a dry flask under nitrogen, dissolve the ethyl indoline-3-carboxylate (1.0 eq), the desired carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Coupling Agent Addition: Cool the mixture to 0 °C. Add a solution of DCC (1.2 eq) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer with Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the residue by column chromatography.

Scientist's Notes: The "Why"
  • Mechanism: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, forming an even more reactive N-acylpyridinium species, which is readily attacked by the indoline nitrogen. This catalytic cycle makes the reaction highly efficient under mild conditions.[8]

  • Self-Validation: The formation of the insoluble DCU byproduct is a visual indicator that the coupling reaction is proceeding. Complete removal of DCU is essential during work-up and purification as it can be difficult to separate from some products.

Data Summary: N-Acylation
DerivativeAcylating AgentBase/CouplingSolventYield (%)M.P. (°C)
Ethyl 1-acetylindoline-3-carboxylateAcetic AnhydridePyridinePyridineHigh-
Ethyl 1-benzoylindoline-3-carboxylateBenzoic AcidDCC/DMAPDCM91%[8]-

PART 2: N-Alkylation and N-Arylation

Introducing alkyl or aryl substituents on the indoline nitrogen is a common strategy in drug design to modulate properties like lipophilicity, metabolic stability, and receptor binding.

Protocol 3: Classical N-Alkylation with Alkyl Halides

This method relies on the deprotonation of the indoline nitrogen followed by nucleophilic substitution on an alkyl halide.

Experimental Protocol

Materials:

  • Ethyl indoline-3-carboxylate (free base)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Alkyl halide (e.g., Benzyl bromide) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Deprotonation: To a flame-dried flask under nitrogen, add a suspension of NaH (1.2 eq) in anhydrous DMF. Cool to 0 °C. Add a solution of ethyl indoline-3-carboxylate (1.0 eq) in DMF dropwise. Stir for 30 minutes at 0 °C. Caution: Hydrogen gas is evolved.[5]

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir until TLC indicates completion (typically 2-12 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by column chromatography.

Causality and Experimental Rationale
  • Base/Solvent System: The combination of a strong, non-nucleophilic base like NaH and a polar aprotic solvent like DMF is crucial for selectively promoting N-alkylation.[5] NaH irreversibly deprotonates the indoline nitrogen to form the sodium indolate salt. DMF solvates the sodium cation, leaving a highly nucleophilic "naked" indolate anion, which preferentially attacks the alkyl halide at the nitrogen atom.[5]

  • Regioselectivity: While N-alkylation is favored under these conditions, C3-alkylation can sometimes be a competing side reaction. Using a strong base to ensure complete deprotonation of the nitrogen minimizes the presence of the neutral indole, which is more likely to react at the C3 position.[5]

Protocol 4: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classic and powerful method for forming carbon-nitrogen bonds, specifically for attaching aryl groups to the indoline nitrogen.[9] Modern protocols often use soluble copper catalysts and ligands to improve efficiency and reaction conditions.[10]

Experimental Protocol

Materials:

  • Ethyl indoline-3-carboxylate (free base)

  • Aryl halide (e.g., Iodobenzene) (1.2 eq)

  • Copper(I) iodide (CuI) (10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a reaction vial, add ethyl indoline-3-carboxylate (1.0 eq), aryl halide (1.2 eq), CuI (0.1 eq), and K₃PO₄ (2.0 eq).

  • Reaction: Add DMF as the solvent. Seal the vial and heat the mixture at 100-120 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via column chromatography.

Scientist's Notes: The "Why"
  • Catalytic Cycle: The reaction is believed to proceed via a Cu(I)/Cu(III) catalytic cycle. The Cu(I) catalyst undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. The deprotonated indoline then displaces the halide, and subsequent reductive elimination forms the N-arylated product and regenerates the Cu(I) catalyst.[9]

  • Choice of Components: CuI is a common and effective catalyst precursor. K₃PO₄ is an effective base for this transformation. DMF is a suitable high-boiling polar solvent that helps to solubilize the reagents and facilitate the reaction.[11]

Visualizing Derivatization Workflows

Overall Derivatization Strategy

G cluster_acylation N-Acylation cluster_alkylation N-Alkylation / N-Arylation start Ethyl Indoline-3-Carboxylate HCl freebase Ethyl Indoline-3-Carboxylate (Free Base) start->freebase Base (e.g., NaHCO₃) n_acetyl N-Acetyl Derivative freebase->n_acetyl Acetic Anhydride / Pyridine n_aroyl N-Aroyl Derivative freebase->n_aroyl R-COOH / DCC, DMAP n_alkyl N-Alkyl Derivative freebase->n_alkyl R-X / NaH, DMF n_aryl N-Aryl Derivative freebase->n_aryl Ar-X / CuI, Base

Caption: General derivatization pathways for ethyl indoline-3-carboxylate.

N-Alkylation Workflow

G A 1. Combine Indoline & NaH in DMF at 0°C B 2. Deprotonation (H₂ gas evolves) A->B C 3. Add Alkyl Halide (R-X) at 0°C B->C D 4. Warm to RT & Stir C->D E 5. Aqueous Quench (NH₄Cl) D->E F 6. Extraction & Purification E->F G N-Alkylated Product F->G

Caption: Step-by-step workflow for the N-alkylation protocol.

Conclusion

The derivatization of ethyl indoline-3-carboxylate hydrochloride offers a rich field for chemical exploration in the pursuit of new bioactive molecules. The protocols detailed in this guide for N-acylation, N-alkylation, and N-arylation provide robust and reproducible methods for accessing a diverse range of derivatives. By understanding the rationale behind the choice of reagents and conditions, researchers are well-equipped to troubleshoot, optimize, and expand upon these foundational techniques to synthesize novel compounds for evaluation in drug discovery programs.

References

  • Siddiquee, T., et al. (2009). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2467.

  • Hossain, M., et al. (n.d.). Ethyl 1-acetyl-1H-indole-3-carboxylate. Digital Scholarship @ Tennessee State University.

  • BenchChem. (n.d.). Methyl Indole-3-Carboxylate: A Versatile Precursor in Pharmaceutical Synthesis. BenchChem.

  • Hossain, M., et al. (n.d.). Ethyl 1-acetyl-1H-indole-3-carboxylate. Digital Scholarship @ Tennessee State University.

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia.

  • Synlett. (2004). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Synlett, 2004(12), 2171-2173.

  • ResearchGate. (2020). Development and Application of Indolines in Pharmaceuticals. ResearchGate.

  • Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles, 19(1), 91.

  • Amanote Research. (2009). Ethyl 1-Acetyl-1h-Indole-3-Carboxylate - Acta. Amanote Research.

  • Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333.

  • Rios-Lombardía, N., et al. (2021). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules, 26(23), 7178.

  • Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC - NIH.

  • MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.

  • Bentham Science. (2018). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal.

  • Monatshefte für Chemie - Chemical Monthly. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.

  • Ley, S. V., et al. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry, 13, 2529–2536.

  • MDPI. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules.

  • PubMed. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. European Journal of Medicinal Chemistry.

  • PubMed. (2008). Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. The Journal of Organic Chemistry.

  • BenchChem. (n.d.). Technical Support Center: Selective N-Alkylation of Indoles. BenchChem.

Sources

Application

Application Note: Scale-Up Synthesis of Ethyl Indoline-3-Carboxylate Hydrochloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Ethyl indoline-3-carboxylate hydrochloride (CAS: 1158918-79-6)[1] Executive Summary & Strategic Rationale Indolines are highly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Ethyl indoline-3-carboxylate hydrochloride (CAS: 1158918-79-6)[1]

Executive Summary & Strategic Rationale

Indolines are highly privileged scaffolds in medicinal chemistry, frequently serving as core structural motifs for biologically active alkaloids and synthetic therapeutics. The synthesis of ethyl indoline-3-carboxylate hydrochloride from its indole precursor requires a highly chemoselective reduction strategy that preserves the C-3 ethyl ester while avoiding over-reduction or functionalization of the secondary amine.

While discovery-scale syntheses often rely on the classic Gribble reduction, translating these methods to multi-kilogram scale presents severe engineering and safety bottlenecks. This application note details a robust, metal-free ionic hydrogenation protocol utilizing triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA). This methodology circumvents the toxicity of cyanide-based reagents and the chemoselectivity issues of catalytic hydrogenation, providing a self-validating, highly scalable workflow to isolate the target compound as a >99% pure hydrochloride salt.

Mechanistic Insights & Pathway Visualization

The reduction of indoles to indolines is notoriously challenging due to the resonance stabilization of the aromatic system[2]. Heterogeneous catalytic hydrogenation (e.g., Pt/C or Pd/C) is an environmentally benign approach, but it often suffers from over-reduction (yielding octahydroindoles) or catalyst poisoning by the resulting secondary amine[2].

Alternatively, the classic Gribble reduction utilizing sodium cyanoborohydride (NaCNBH₃) in acetic acid provides excellent chemoselectivity; however, it generates large amounts of highly toxic cyanide byproducts, presenting severe safety hazards during scale-up[2]. Substituting NaCNBH₃ with sodium borohydride (NaBH₄) in acetic acid is not a viable alternative, as it leads to concurrent N-alkylation (forming N-ethyl indolines) due to the reduction of the solvent to acetaldehyde followed by reductive amination[3].

To overcome these limitations, we employ an ionic hydrogenation strategy[4]. The mechanism proceeds via two distinct phases:

  • Electrophilic Activation: TFA protonates the indole at the C-3 position (the most nucleophilic site of the enamine-like system), generating a highly reactive indolenium cation.

  • Chemoselective Hydride Delivery: Triethylsilane, a mild and sterically bulky hydride donor, selectively attacks the C-2 position of the indolenium intermediate. The steric bulk prevents over-reduction, ensuring strict chemoselectivity for the C=C bond.

G A Ethyl indole-3-carboxylate (Starting Material) B Protonation (TFA) A->B C Indolenium Cation (Electrophilic C-2) B->C C-3 Activation D Hydride Transfer (Et3SiH) C->D E Ethyl indoline-3-carboxylate (Free Base) D->E Chemoselective F Salt Formation (HCl / EtOAc) E->F G Target Product (HCl Salt) F->G Crystallization

Fig 1. Ionic hydrogenation pathway of ethyl indole-3-carboxylate to its indoline HCl salt.

Comparative Analysis of Reduction Methodologies

The following table summarizes the quantitative data and strategic trade-offs of common indole reduction methodologies to justify the selection of the Et₃SiH/TFA system for scale-up.

MethodologyReagentsMajor ProductYieldScalability & Safety Profile
Gribble (Cyanide) NaCNBH₃, AcOHIndoline (NH)~85%Poor : Generates toxic HCN gas[2].
Gribble (Borohydride) NaBH₄, AcOHN-Ethyl indoline~70%Poor : Reductive amination causes N-alkylation[3].
Catalytic Hydrogenation H₂, Pt/C, H₂OIndoline / OctahydroindoleVariableModerate : Prone to over-reduction[2].
Ionic Hydrogenation Et₃SiH, TFAIndoline (NH)>90%Excellent : Metal-free, highly chemoselective[4].

Scale-Up Protocol (100 g Scale)

This protocol is designed as a self-validating system. Every critical step includes an in-process control (IPC) to ensure causality between the chemical manipulation and the desired outcome.

Materials & Reagents
  • Ethyl indole-3-carboxylate: 100.0 g (0.528 mol)

  • Trifluoroacetic acid (TFA): 500 mL

  • Triethylsilane (Et₃SiH): 126.5 mL (0.792 mol, 1.5 equiv)

  • Dichloromethane (DCM): 1.0 L

  • 2M HCl in Ethyl Acetate: 300 mL

  • Saturated Aqueous NaHCO₃: As needed (approx. 2.5 L)

Step-by-Step Methodology

Step 1: Acidification & Activation

  • In a 3 L jacketed glass reactor equipped with a mechanical stirrer, internal thermometer, and nitrogen inlet, dissolve ethyl indole-3-carboxylate (100.0 g) in DCM (1.0 L).

  • Cool the solution to 0 °C using a recirculating chiller.

  • Slowly add TFA (500 mL) dropwise over 30 minutes.

    • Causality Check: Temperature control (<5 °C) during TFA addition is critical. Allowing the temperature to spike will result in exothermic polymerization of the electron-rich indole.

Step 2: Chemoselective Reduction 4. Add triethylsilane (126.5 mL) dropwise via an addition funnel over 1 hour. A slight exotherm will be observed as the hydride transfer occurs. 5. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 4 hours.

  • Validation (IPC 1): Monitor completion via HPLC or TLC (Hexane:EtOAc 3:1). The starting material spot (UV active) should completely disappear, replaced by a higher Rf indoline spot (ninhydrin active).

Step 3: Quenching & Free-Base Isolation 6. Concentrate the mixture under reduced pressure (30 °C bath) to remove DCM and the majority of the excess TFA. 7. Dilute the resulting viscous oil with EtOAc (1.0 L) and transfer to a 5 L reactor. 8. Slowly quench with saturated aqueous NaHCO₃ under vigorous stirring until the aqueous layer reaches a stable pH of 8.

  • Causality Check: The pH must be strictly monitored. A final aqueous pH of 8 ensures complete neutralization of TFA. Residual TFA will inhibit the crystallization of the hydrochloride salt and degrade the final product.

  • Separate the organic layer, wash with brine (500 mL), dry over anhydrous Na₂SO₄, and filter.

Step 4: Hydrochloride Salt Formation 10. Transfer the dried organic filtrate to a clean 2 L reactor and cool to 5 °C. 11. Add 2M HCl in EtOAc (300 mL) dropwise over 30 minutes. A white crystalline precipitate will form immediately.

  • Causality Check: Anhydrous HCl in EtOAc is selected over aqueous HCl to prevent acid-catalyzed hydrolysis of the C-3 ethyl ester.
  • Stir the suspension for an additional 1 hour at 0 °C to maximize yield.
  • Filter the solid via a Buchner funnel, wash with cold EtOAc (2 x 100 mL), and dry in a vacuum oven at 40 °C for 12 hours.
  • Yield: ~110 g (91%). Purity: >99% by HPLC.

References

  • Title: Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge Source: PMC (National Institutes of Health) URL: [Link]

  • Title: One-pot synthesis of highly substituted indolines (Reviewing stereoselective reduction of indoles with triethylsilane-trifluoroacetic acid) Source: ResearchGate URL: [Link]

  • Title: Convergent synthetic routes to heterobimetallic compounds (Reviewing Gribble Reduction and N-alkylation side reactions) Source: R Discovery URL: [Link]

Sources

Method

Harnessing Ethyl Indoline-3-carboxylate Hydrochloride: A Gateway to Novel Chemical Scaffolds

An Application Guide for the Synthetic Chemist Prepared by: Gemini, Senior Application Scientist Introduction: The Enduring Value of the Indoline Core The indoline scaffold is a cornerstone of medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthetic Chemist

Prepared by: Gemini, Senior Application Scientist

Introduction: The Enduring Value of the Indoline Core

The indoline scaffold is a cornerstone of medicinal chemistry and drug discovery, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and pharmacologically active compounds.[1][2][3] Its rigid, bicyclic framework provides a robust platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. Consequently, indoline derivatives have found application in a multitude of therapeutic areas, including oncology, infectious diseases, and neurology.[2][3]

Ethyl indoline-3-carboxylate hydrochloride is a commercially available and highly versatile starting material for accessing this rich chemical space. The hydrochloride salt form enhances the compound's stability and ease of handling. This guide provides researchers, scientists, and drug development professionals with a series of detailed protocols and field-proven insights for leveraging this key building block in the synthesis of novel and diverse molecular entities. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible synthesis.

Core Concepts: Understanding the Reactivity of Ethyl Indoline-3-carboxylate

Before commencing synthesis, it is crucial to understand the principal reactive sites of the ethyl indoline-3-carboxylate free base. The molecule offers several handles for chemical modification, allowing for a strategic and multi-directional approach to diversification.

  • The Secondary Amine (N1): This is the most nucleophilic and acidic site (pKa ≈ 21 in DMSO for the parent indole N-H), making it the primary target for functionalization.[4] It readily undergoes acylation, alkylation, arylation, and sulfonylation.

  • The C2 Methylene Group: The C-H bonds at this position are activated by the adjacent nitrogen atom. This site is amenable to modern synthetic methods, including transition-metal-catalyzed C-H functionalization, to forge new carbon-carbon or carbon-heteroatom bonds.[5][6]

  • The Aromatic Ring (C4-C7): While less reactive than the pyrrolidine ring, the benzene portion of the scaffold can be functionalized through directed C-H activation or electrophilic aromatic substitution, although the latter often requires harsher conditions and can lead to mixtures of isomers.[7][8]

  • The C3-Ester: The ethyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, providing a secondary avenue for derivatization.

Below is a conceptual map illustrating the key reactive centers of the molecule.

Caption: Key reactive sites on the ethyl indoline-3-carboxylate scaffold.

Part 1: The Gateway Protocol — Neutralization to the Free Base

Application Scientist's Insight: The hydrochloride salt is stable but unreactive for most synthetic transformations. The first and most critical step is the liberation of the free secondary amine. This is a simple acid-base extraction. The choice of base is important; a mild inorganic base like sodium bicarbonate is sufficient and prevents potential side reactions like ester hydrolysis, which could occur with stronger bases (e.g., NaOH) upon prolonged exposure.

Protocol 1.1: Liberation of Ethyl Indoline-3-carboxylate

Materials:

  • Ethyl indoline-3-carboxylate hydrochloride

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

  • Rotary evaporator

Step-by-Step Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve ethyl indoline-3-carboxylate hydrochloride (e.g., 5.0 g, 21.9 mmol) in deionized water (100 mL).

  • Extraction Setup: Transfer the aqueous solution to a 500 mL separatory funnel. Add an equal volume of ethyl acetate (100 mL).

  • Neutralization: Slowly add saturated NaHCO₃ solution to the separatory funnel in small portions. Swirl gently after each addition. Continue until effervescence ceases, indicating that the hydrochloric acid has been neutralized. Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate completely. The organic layer (top) contains the desired free base product.

  • Separation: Drain the lower aqueous layer.

  • Washing: Wash the organic layer with brine (50 mL) to remove residual water and inorganic salts. Drain the brine layer.

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous Na₂SO₄ for 15-20 minutes.

  • Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting oil or solid is the ethyl indoline-3-carboxylate free base, which can be used in subsequent steps without further purification.

Parameter Specification Rationale
Solvent System Ethyl Acetate / WaterProvides good partitioning for the organic product while salts remain in the aqueous phase.
Base Saturated NaHCO₃Mild enough to neutralize the acid without causing significant ester hydrolysis.
Washing Agent BrineAids in breaking emulsions and removes bulk water from the organic phase.
Drying Agent Anhydrous Na₂SO₄Inert and efficient for removing trace water before solvent evaporation.

Part 2: Synthesis via N-Functionalization

The nucleophilic nitrogen is the most common site for derivatization. The following protocols detail standard yet robust methods for creating novel N-acyl, N-alkyl, and N-aryl indoline derivatives.

Protocol 2.1: N-Acylation with Acyl Chlorides

Mechanistic Rationale: This is a classic nucleophilic acyl substitution. The indoline nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add ethyl indoline-3-carboxylate (1.0 eq), a magnetic stir bar, and anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq).

  • Reagent Addition: Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient).

Acylating Agent Base (eq) Typical Time Expected Yield
Acetyl ChlorideTEA (1.2)1-2 h>90%
Benzoyl ChlorideTEA (1.2)2-4 h>85%
4-Nitrobenzoyl ChlorideDIPEA (1.2)3-5 h>80%

Protocol 2.2: N-Alkylation with Alkyl Halides

Application Scientist's Insight: N-alkylation requires a stronger base than N-acylation to fully deprotonate the nitrogen, generating a more potent nucleophile. Sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) is a classic and effective combination. Alternatively, milder conditions using potassium carbonate in acetone can be successful, particularly for more reactive alkylating agents like benzyl bromide.[9][10]

Step-by-Step Procedure (using NaH/DMF):

  • Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add a 60% dispersion of NaH in mineral oil (1.2 eq). Wash the NaH with anhydrous hexanes (x2) to remove the oil, then carefully add anhydrous DMF. Cool to 0 °C.

  • Deprotonation: Add a solution of ethyl indoline-3-carboxylate (1.0 eq) in a small amount of anhydrous DMF dropwise. Stir at 0 °C for 30 minutes. Hydrogen gas evolution will be observed.

  • Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor by TLC.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Work-up: Extract the mixture with ethyl acetate (x3). Combine the organic layers and wash with water and brine.

  • Isolation & Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by flash column chromatography.

G cluster_cycle Catalytic Cycle start Indoline-3-carboxylic Acid A Coordination of Carboxyl Group to Pd(II) start->A reagents Pd(OAc)₂, Cu(OAc)₂ Isothiocyanate (R-NCS) C Reaction with R-NCS reagents->C B C2-H Activation (Palladacycle Formation) A->B B->C D Reductive Elimination & Decarboxylation C->D D->A product C2-Amidated Indole D->product

Sources

Application

Advanced Protecting Group Strategies for Ethyl Indoline-3-Carboxylate

Application Note & Synthetic Protocols Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Chemical Context & Mechanistic Rationale Ethyl indoline-3-carboxylate is a highly versati...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthetic Protocols Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists

Chemical Context & Mechanistic Rationale

Ethyl indoline-3-carboxylate is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex indole alkaloids and pharmaceutical intermediates. Commercially available in both racemic and enantiopure forms—such as the (S)-isomer (CAS 83234-86-0)[1] and as a stable hydrochloride salt (CAS 1158918-79-6)[2]—this scaffold presents unique chemoselectivity challenges due to two highly reactive sites:

  • The N1 Secondary Amine: Operating as an aniline derivative, the indoline nitrogen is less nucleophilic than aliphatic amines but remains highly susceptible to alkylation, acylation, and spontaneous air oxidation (aromatization to the indole core).

  • The C3 Methine Proton: Situated alpha to the ethyl ester, this proton is highly acidic. Under basic conditions, it readily forms an enolate, which is essential for C3-alkylation but poses a severe risk of epimerization if chiral starting materials are used[3].

The Causality of Protection: Leaving the N1 position unprotected during downstream C3-functionalization invariably leads to competing N-alkylation or the formation of complex dianions when strong bases (e.g., LDA, NaH) are employed. Furthermore, installing an electron-withdrawing protecting group (such as Boc, Cbz, or TFA) at N1 reduces the electron density of the aromatic ring. This deactivation is critical to prevent unwanted electrophilic aromatic substitution (EAS) at the C5 or C7 positions and stabilizes the indoline core against oxidative degradation.

Decision Matrix for N1-Protection

Selecting the appropriate protecting group requires analyzing the downstream synthetic sequence. The following diagram outlines the strategic decision-making process based on reaction conditions.

PG_Workflow Substrate Ethyl indoline-3-carboxylate (Reactive N1 & C3) Decision Target Downstream Transformation? Substrate->Decision Path1 C3-Alkylation / Enolate Decision->Path1 Base-mediated Path2 Electrophilic Aromatic Sub. Decision->Path2 Acid/Electrophile Path3 Peptide Coupling / Hydrogenolysis Decision->Path3 Mild conditions PG1 Boc Protection (Steric Shielding) Path1->PG1 PG2 Trifluoroacetyl (TFA) (Ring Deactivation) Path2->PG2 PG3 Cbz Protection (Orthogonal Cleavage) Path3->PG3

Fig 1: Strategic decision matrix for selecting N1-protecting groups for ethyl indoline-3-carboxylate.

Quantitative Comparison of Protecting Groups

To facilitate process design, the following table summarizes the quantitative performance metrics and chemical compatibilities of standard N-protecting groups applied to the ethyl indoline-3-carboxylate scaffold.

Protecting GroupReagents RequiredTypical Yield (%)Cleavage ConditionsBase Stability (C3-Enolization)Aromatic Ring Deactivation
Boc (tert-Butyloxycarbonyl)Boc₂O, DMAP, TEA88 - 95%TFA/DCM (1h, >95% conversion)ExcellentModerate
Cbz (Carboxybenzyl)Cbz-Cl, NaHCO₃ (aq)82 - 90%H₂ / Pd-C (2h, >90% conversion)GoodModerate
TFA (Trifluoroacetyl)TFAA, Pyridine90 - 96%K₂CO₃ / MeOH (4h, >90% conversion)Poor (Cleaves)Strong
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl, Na₂CO₃75 - 85%Piperidine / DMF (30 min)Poor (Cleaves)Moderate

Validated Experimental Protocols

The following protocols are designed as self-validating systems , embedding analytical checkpoints directly into the workflow to ensure process integrity.

Protocol A: N-Boc Protection (Anhydrous Conditions)

Mechanism & Causality: Because the indoline nitrogen is sterically hindered by the adjacent C2 protons and electronically deactivated by the aromatic ring, uncatalyzed Boc protection is sluggish. The addition of 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive N-Boc-pyridinium intermediate that rapidly transfers the Boc group to the indoline. Triethylamine (TEA) is utilized to liberate the free base if starting from the hydrochloride salt[2].

Materials:

  • Ethyl indoline-3-carboxylate hydrochloride (1.0 equiv, 10 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv, 12 mmol)

  • Triethylamine (TEA) (2.5 equiv, 25 mmol)

  • DMAP (0.1 equiv, 1.0 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M, 50 mL)

Step-by-Step Procedure:

  • Substrate Solubilization: Suspend the indoline hydrochloride salt in anhydrous DCM under an inert atmosphere (N₂ or Argon).

  • Free-Basing: Add TEA dropwise at 0 °C. Stir for 15 minutes until the solution becomes homogenous, indicating the liberation of the free indoline base.

  • Catalyst & Reagent Addition: Add DMAP in one portion, followed by the dropwise addition of Boc₂O (dissolved in 5 mL DCM) over 10 minutes to control the mild exotherm.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • In-Process Validation (TLC): Spot the reaction mixture against the starting material (Eluent: 20% EtOAc in Hexanes). The product will appear as a distinct, UV-active spot with a significantly higher

    
     value (~0.6) compared to the polar starting material.
    
  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (30 mL). Separate the organic layer and wash sequentially with 1M HCl (20 mL, to remove DMAP and TEA), saturated NaHCO₃ (20 mL), and brine (20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analytical Validation (NMR): Analyze the crude product via ¹H-NMR. Self-Validation Checkpoint: Confirm the disappearance of the broad N-H peak (~4.0 ppm) and the appearance of a large 9H singlet at ~1.5 ppm (Boc group). The diastereotopic C2 protons will also shift downfield due to the electron-withdrawing carbamate.

Protocol B: N-Cbz Protection (Schotten-Baumann Conditions)

Mechanism & Causality: To avoid the need for strictly anhydrous conditions, Schotten-Baumann conditions (biphasic aqueous/organic) are highly effective. The aqueous base (NaHCO₃) continuously neutralizes the HCl salt and the HCl byproduct generated during acylation, while keeping the indoline partitioned in the organic phase where it reacts with Cbz-Cl. This spatial separation prevents over-acylation and degradation.

Materials:

  • Ethyl indoline-3-carboxylate (1.0 equiv, 10 mmol)

  • Benzyl chloroformate (Cbz-Cl) (1.2 equiv, 12 mmol)

  • Saturated aqueous NaHCO₃ (30 mL)

  • Ethyl Acetate (EtOAc) (30 mL)

Step-by-Step Procedure:

  • Biphasic Setup: Dissolve the indoline substrate in EtOAc (30 mL) and add the saturated aqueous NaHCO₃ solution (30 mL). Vigorously stir the biphasic mixture at 0 °C.

  • Acylation: Add Cbz-Cl dropwise over 15 minutes directly into the organic layer.

  • Reaction Propagation: Stir vigorously at room temperature for 2–3 hours. The vigorous stirring is critical to maximize the interfacial surface area between the aqueous base and the organic electrophile.

  • In-Process Validation (TLC): Monitor via TLC (Eluent: 30% EtOAc in Hexanes). The Cbz-protected product will be highly UV-active and less polar than the starting material.

  • Workup: Separate the phases. Extract the aqueous layer with an additional 15 mL of EtOAc. Combine the organic layers and wash with brine (20 mL).

  • Drying & Concentration: Dry over MgSO₄, filter, and concentrate in vacuo.

  • Analytical Validation (NMR): Self-Validation Checkpoint: Confirm the presence of the benzyl methylene protons as a distinct singlet or AB quartet (due to rotamers) near 5.2 ppm, along with an additional 5H multiplet in the aromatic region (7.3–7.4 ppm).

References

  • Beilstein Journal of Organic Chemistry. "Supporting Information: Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis". Beilstein Journals. URL: [Link]

Sources

Method

Application Note: Highly Efficient Deprotection of N-Boc-Ethyl Indoline-3-Carboxylate to Yield the Hydrochloride Salt

Executive Summary & Strategic Rationale Indoline-3-carboxylates are privileged structural motifs in medicinal chemistry, frequently utilized as versatile scaffolds for synthesizing complex fused heterocycles and indole-d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Indoline-3-carboxylates are privileged structural motifs in medicinal chemistry, frequently utilized as versatile scaffolds for synthesizing complex fused heterocycles and indole-derived therapeutics. During multi-step syntheses, the indoline nitrogen is typically protected with a tert-butyloxycarbonyl (Boc) group due to its robust stability against nucleophilic attack and catalytic hydrogenation.

When removing the Boc group, researchers face a critical choice regarding the acidic reagent. While Trifluoroacetic Acid (TFA) in dichloromethane (DCM) is ubiquitous, it yields a trifluoroacetate salt. For indoline derivatives, TFA salts frequently manifest as hygroscopic, oily residues that require tedious basic aqueous workups to isolate the free base, risking hydrolysis of the C3-ethyl ester .

The Superior Alternative: Utilizing 4M HCl in 1,4-dioxane directly furnishes the target compound—ethyl indoline-3-carboxylate hydrochloride—as a highly pure, free-flowing crystalline solid . Dioxane acts as an ideal solvent because it solubilizes both the starting material and the anhydrous HCl gas. However, the resulting polar indoline hydrochloride salt is typically insoluble in dioxane, driving spontaneous precipitation. This enables a self-purifying isolation step via simple filtration, entirely bypassing aqueous workups and preserving the integrity of the ethyl ester .

Mechanistic Causality

The deprotection operates via an acid-catalyzed cleavage (acidolysis) pathway. Understanding this mechanism is critical for troubleshooting and scaling the reaction:

  • Protonation: The strong anhydrous acid (HCl) protonates the carbonyl oxygen of the Boc group, increasing the electrophilicity of the adjacent carbon.

  • Cleavage: The tert-butyl-oxygen bond cleaves to generate a stable tert-butyl cation and a carbamic acid intermediate.

  • Elimination & Decarboxylation: The tert-butyl cation rapidly eliminates a proton to form isobutylene gas (or reacts with chloride to form volatile tert-butyl chloride). Concurrently, the carbamic acid spontaneously decarboxylates, releasing carbon dioxide (CO₂) gas.

  • Salt Formation: The newly liberated indoline secondary amine is immediately protonated by the abundant HCl, forming the stable hydrochloride salt.

The continuous evolution of CO₂ and isobutylene gases entropically drives the reaction to absolute completion, making it a highly efficient, irreversible process .

MechanisticPathway SM N-Boc-ethyl indoline- 3-carboxylate HCl 4M HCl / Dioxane (Protonation) SM->HCl Intermediate Carbamic Acid + t-Butyl Cation HCl->Intermediate Gas CO2 ↑ + Isobutylene ↑ Intermediate->Gas Decarboxylation & Elimination Product Ethyl indoline-3-carboxylate Hydrochloride Salt Intermediate->Product HCl Salt Precipitation

Mechanistic workflow of N-Boc deprotection yielding the hydrochloride salt.

Quantitative Method Comparison

The table below summarizes the empirical advantages of selecting anhydrous HCl in dioxane over standard TFA conditions for this specific substrate.

Reaction ParameterMethod A: 20-50% TFA in DCMMethod B: 4M HCl in 1,4-Dioxane (Recommended)
Reagent Volatility High (Requires extensive co-evaporation with toluene)Moderate (Easily removed via vacuum filtration)
Product Physical State Trifluoroacetate salt (Often an oily/hygroscopic residue)Hydrochloride salt (Crystalline, free-flowing solid)
Isolation Methodology Aqueous basic workup or ion-exchange chromatographyDirect vacuum filtration (Anti-solvent precipitation)
Ester Compatibility Good (Risk of hydrolysis during basic workup)Excellent (Anhydrous conditions prevent hydrolysis)
Typical Isolated Yield 75% - 85% (Post-workup)90% - 98% (Direct isolation)

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . Visual cues (gas evolution, precipitation) and analytical checks (TLC) are embedded to ensure the operator can confirm reaction success in real-time.

Materials Required:
  • N-Boc-ethyl indoline-3-carboxylate (Starting Material, 1.0 equiv)

  • 4M HCl in 1,4-dioxane (Anhydrous, 5.0 - 10.0 equiv)

  • Anhydrous Diethyl Ether or Methyl tert-butyl ether (MTBE) (Anti-solvent)

  • TLC Plates (Silica gel 60 F254) and Ninhydrin stain

Procedure:

Step 1: Substrate Dissolution

  • Action: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum, dissolve N-Boc-ethyl indoline-3-carboxylate (1.0 equiv) in a minimum volume of anhydrous 1,4-dioxane to achieve a concentration of ~0.2 M.

  • Causality: Anhydrous conditions are strictly maintained to prevent water from acting as a nucleophile, which could lead to unwanted hydrolysis of the C3-ethyl ester.

Step 2: Reagent Addition

  • Action: Cool the reaction flask to 0 °C using an ice-water bath. Syringe in 4M HCl in 1,4-dioxane (5.0 to 10.0 equiv) dropwise over 5 minutes.

  • Causality: The initial protonation of the Boc group is exothermic. Cooling mitigates thermal degradation of the indoline core and prevents rapid, uncontrollable gas evolution.

Step 3: Reaction Propagation & Self-Validation

  • Action: Remove the ice bath and allow the mixture to warm to ambient room temperature (20–25 °C). Stir vigorously for 2 to 4 hours.

  • Validation Check 1 (Visual): Observe the solution. Effervescence (bubbling) should be visible as CO₂ and isobutylene gases are liberated. As the reaction progresses, the solution will transition from clear to a cloudy suspension as the insoluble hydrochloride salt begins to precipitate.

  • Validation Check 2 (Analytical): After 2 hours, monitor the reaction via TLC (Eluent: 3:1 Hexanes/EtOAc, visualized with UV and Ninhydrin). The starting material spot (high Rf) should completely disappear, replaced by baseline material (the highly polar amine salt).

Step 4: Anti-Solvent Precipitation

  • Action: Once TLC confirms complete consumption of the starting material, add 3 volumes of cold, anhydrous diethyl ether (or MTBE) directly to the reaction flask. Stir for an additional 15 minutes.

  • Causality: Diethyl ether acts as a powerful anti-solvent. The polar indoline hydrochloride salt is highly insoluble in ether, whereas non-polar impurities (e.g., unreacted Boc-anhydride, tert-butyl chloride) remain dissolved, providing a self-purifying isolation step.

Step 5: Isolation and Drying

  • Action: Filter the resulting suspension rapidly under vacuum using a Büchner funnel. Wash the filter cake with two portions of cold diethyl ether (10 mL each). Transfer the white/pale-yellow crystalline solid to a vacuum desiccator or vacuum oven (40 °C) and dry to a constant weight.

Troubleshooting & Optimization

Observation / IssueMechanistic CauseRecommended Solution
Incomplete Deprotection (Starting material remains on TLC) Insufficient acid equivalents or low reaction temperature.Add an additional 2.0 equiv of 4M HCl in dioxane. Warm the reaction slightly to 30 °C for 1 hour.
Product Oils Out Instead of Precipitating Presence of moisture or residual high-boiling impurities preventing crystallization.Evaporate the solvent entirely under reduced pressure. Re-dissolve the residue in a minimal amount of dry DCM, then crash out the salt by adding cold diethyl ether vigorously.
Partial Ester Hydrolysis Detected Reagents were not strictly anhydrous; ambient moisture entered the system.Ensure the 4M HCl/dioxane reagent is fresh and stored over molecular sieves. Flush the reaction flask with Argon/N₂ prior to reagent addition.

References

  • Common Organic Chemistry. Boc Deprotection - HCl. Retrieved from: [Link]

  • Journal of Peptide Research (via ResearchGate). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from:[Link]

Technical Notes & Optimization

Troubleshooting

"purification of ethyl indoline-3-carboxylate hydrochloride"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical sensitivities of ethyl indoline-3-carboxylate hydrochloride (CAS 11589...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical sensitivities of ethyl indoline-3-carboxylate hydrochloride (CAS 1158918-79-6)[1].

Purifying this specific intermediate requires navigating two primary chemical vulnerabilities: the susceptibility of the indoline core to aerobic oxidation (forming an indole)[2], and the lability of the ethyl ester group toward hydrolysis under harsh pH conditions. The protocols and troubleshooting steps below are engineered as a self-validating system to ensure high purity, structural integrity, and optimal yields.

Purification Workflow Architecture

The most reliable method for purifying this compound is a Free-Basing / Re-Salting / Recrystallization sequence. This approach leverages phase partitioning to remove polar/inorganic impurities, followed by controlled crystallization to exclude structurally similar organic byproducts.

PurificationWorkflow N1 Crude HCl Salt (Impure) N2 Free-Basing (NaHCO3, pH 8) N1->N2 Mild Base N3 Organic Extraction (EtOAc, N2 atm) N2->N3 Phase Separation N4 Re-Salting (Anhydrous HCl) N3->N4 Dry & Cool N5 Recrystallization (EtOH / MTBE) N4->N5 Precipitate N6 Pure Product (>98% Purity) N5->N6 Vacuum Filter

Workflow for the purification of ethyl indoline-3-carboxylate HCl.

Standard Operating Procedure (SOP)

Phase 1: Free-Basing and Extraction

  • Suspend the crude ethyl indoline-3-carboxylate hydrochloride in degassed ethyl acetate (EtOAc).

  • Cool the suspension to 0–5 °C in an ice bath.

  • Neutralize: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous layer reaches pH 7.5–8.0.

    • Mechanistic Rationale: Using a mild base prevents the base-catalyzed hydrolysis of the ethyl ester into a carboxylic acid. Strong bases (NaOH, KOH) will destroy your product.

  • Extract: Separate the organic layer. Extract the aqueous phase twice more with EtOAc.

  • Dry: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Phase 2: Re-Salting 6. Filter the drying agent and transfer the filtrate to a clean, dry round-bottom flask strictly purged with Nitrogen (N₂).

  • Mechanistic Rationale: In its free-base form, the C2–C3 π bond of the indoline ring is highly susceptible to oxidative activation. Molecular oxygen will rapidly drive aerobic oxidation, converting your indoline into an indole[2].

  • Cool the solution to 0 °C.

  • Acidify: Dropwise, add a stoichiometric amount of anhydrous HCl (e.g., 2.0 M in diethyl ether) under vigorous stirring until precipitation is complete.

Phase 3: Recrystallization 9. Isolate the crude salt via vacuum filtration and wash with cold diethyl ether. 10. Dissolve the solid in a minimum volume of hot ethanol (approx. 60 °C). 11. Precipitate: Slowly add methyl tert-butyl ether (MTBE) dropwise until the solution becomes slightly cloudy (the cloud point). 12. Crystallize: Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 2 hours to maximize crystal formation[3][4]. 13. Harvest: Filter the purified crystals, wash with cold MTBE, and dry under high vacuum.

Troubleshooting & FAQs

Q1: My purified product has a pinkish or light brown hue. What causes this, and is it ruined? A1: The coloration is a classic indicator of trace oxidation. Indolines are sensitive to air and light, and the pink hue is caused by the formation of highly conjugated indole derivatives[3].

  • Fix: If the NMR shows >95% purity, the oxidation is likely in trace amounts (parts per million). To remove it, dissolve the salt in ethanol, add 5% w/w activated charcoal, heat for 5 minutes, and perform a hot filtration through Celite before recrystallizing[3]. Moving forward, strictly handle the free-base intermediate under an argon or nitrogen atmosphere.

Q2: I am seeing a significant drop in yield, and TLC shows a new, highly polar spot staying near the baseline. What happened? A2: You have likely hydrolyzed the ethyl ester. The ester linkage is labile. If you used a strong base during the free-basing step, or if you heated the acidic aqueous solution excessively, the ester cleaves to form indoline-3-carboxylic acid.

  • Fix: Discard the hydrolyzed byproduct. In your next run, strictly control the pH during free-basing (do not exceed pH 8.5) and keep temperatures below 25 °C during aqueous workups.

Q3: During the re-salting step, my product "oiled out" (formed a sticky syrup) instead of precipitating as a solid salt. How do I induce crystallization? A3: "Oiling out" occurs when the target compound precipitates as a supercooled liquid, trapping impurities. This usually happens if the solvent system is too polar or if the anhydrous HCl was added too rapidly.

  • Fix: Do not attempt to scrape the oil. Redissolve the syrup in a minimal amount of warm ethanol. Begin vigorously stirring the solution and add your anti-solvent (MTBE or diethyl ether) dropwise. If available, introduce a seed crystal of pure ethyl indoline-3-carboxylate hydrochloride to bypass the nucleation barrier.

Q4: Can I purify the crude hydrochloride salt directly via silica gel column chromatography? A4: It is highly discouraged. Hydrochloride salts interact strongly with the acidic silanol groups on standard silica gel, leading to severe band broadening, streaking, and poor recovery[3]. If chromatography is absolutely necessary to remove a co-eluting regioisomer, you must free-base the compound first, run the column using a hexane/EtOAc gradient, and then re-salt the purified fractions.

Quantitative Reference Data

ParameterValue / Recommendation
Target Compound Ethyl indoline-3-carboxylate hydrochloride
CAS Number 1158918-79-6[1]
Molecular Formula C₁₁H₁₄ClNO₂[1]
Molecular Weight 227.69 g/mol [1]
Ideal Free-Basing pH 7.5 – 8.0 (Use Saturated NaHCO₃)
Recrystallization System Solvent: Ethanol / Anti-Solvent: MTBE
Typical Recovery Yield 75% – 85% (Post-recrystallization)
Storage Conditions Sealed, 2–8 °C, protected from light and moisture[1]

References

  • Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence - Organic Letters (ACS Publications). URL:[Link]

  • Recent advances in the oxidative activation of the C2–C3 π bond of indoles and its applications - Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization - MDPI. URL:[Link]

Sources

Optimization

Technical Support Center: Recrystallization &amp; Purification of Ethyl Indoline-3-Carboxylate Hydrochloride

Welcome to the Technical Support and Troubleshooting Portal for Ethyl indoline-3-carboxylate hydrochloride (CAS: 1158918-79-6; Formula: C₁₁H₁₄ClNO₂; MW: 227.69)[1]. As a functionalized indoline and an amine hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for Ethyl indoline-3-carboxylate hydrochloride (CAS: 1158918-79-6; Formula: C₁₁H₁₄ClNO₂; MW: 227.69)[1].

As a functionalized indoline and an amine hydrochloride salt, this compound presents unique physicochemical challenges during purification. This guide is designed for drug development professionals and synthetic chemists, providing field-proven methodologies, mechanistic rationales, and self-validating troubleshooting steps to ensure high-yield, high-purity recovery.

Solvent System Selection & Mechanistic Rationale

Amine hydrochlorides are highly polar and typically exhibit steep solubility curves in lower alcohols, while remaining insoluble in non-polar ethers or hydrocarbons[2]. A dual-solvent (solvent/anti-solvent) recrystallization is the gold standard for this class of compounds.

However, because this molecule contains an ethyl ester , the choice of the primary protic solvent is critical to prevent degradation.

Table 1: Solvent System Evaluation
Primary SolventAnti-SolventSuitabilityMechanistic Rationale
Ethanol (Absolute) Diethyl Ether Optimal Ethanol perfectly matches the ethyl ester moiety, preventing transesterification. Ether rapidly decreases the dielectric constant of the medium, forcing the polar HCl salt to crystallize.
Ethanol (Absolute) MTBE Excellent MTBE (Methyl tert-butyl ether) is less volatile and less prone to peroxide formation than diethyl ether, making it a safer alternative for scale-up.
Isopropanol (IPA) Heptane AcceptableUseful if the batch is highly soluble. However, IPA requires higher heating temperatures, which increases the risk of thermal degradation or oxidation of the indoline ring.
Methanol Ethyl Acetate DO NOT USE Heating an ethyl ester in methanol will induce transesterification, irreversibly contaminating your batch with methyl indoline-3-carboxylate hydrochloride.

Standard Operating Procedure: Step-by-Step Recrystallization

To ensure a self-validating system, always retain a 5 mg sample of the crude material for comparative HPLC/TLC analysis against the final recrystallized product.

Step 1: Dissolution Suspend the crude ethyl indoline-3-carboxylate hydrochloride in a minimal volume of absolute ethanol (approximately 2–3 mL per gram of crude). Heat the suspension gently to a mild reflux (78 °C) using an oil bath or heating block until the solid is completely dissolved.

Step 2: Hot Filtration (Optional but Recommended) If insoluble particulates (e.g., inorganic salts or polymerized degradation products) are present, rapidly filter the boiling solution through a pre-warmed, stemless glass funnel equipped with fluted filter paper. Note: The funnel must be pre-warmed to prevent premature crystallization in the filter.

Step 3: Anti-Solvent Addition Remove the flask from the heat source. While swirling continuously, add diethyl ether (or MTBE) dropwise until the solution becomes faintly turbid (cloudy).

Step 4: Clarification Add 1 to 2 drops of hot absolute ethanol just until the turbidity clears. This establishes a perfectly saturated solution at an elevated temperature.

Step 5: Controlled Nucleation Cover the flask and allow it to cool undisturbed to room temperature over 1–2 hours. Once at room temperature, transfer the flask to an ice bath (0–4 °C) for an additional 2 hours to maximize the yield.

Step 6: Isolation & Drying Collect the purified crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold diethyl ether. Transfer the crystals to a vacuum desiccator containing a drying agent (e.g., P₂O₅ or silica gel) and dry under high vacuum overnight to remove residual moisture and trapped solvent[1].

Workflow Visualization

Below is the logical workflow for the recrystallization process, including decision-tree branches for common failure modes such as "oiling out."

RecrystallizationWorkflow Start Crude Ethyl Indoline-3-Carboxylate HCl Dissolve Dissolve in minimal hot Ethanol (Avoid Methanol to prevent transesterification) Start->Dissolve Filter Hot Filtration (if insoluble impurities exist) Dissolve->Filter AntiSolvent Add Anti-solvent (Diethyl Ether or MTBE) dropwise until slight turbidity Filter->AntiSolvent Cooling Cool slowly to Room Temp, then to 0-4°C AntiSolvent->Cooling Check Did crystals form? Cooling->Check Oiling Oiling Out Occurred Check->Oiling Phase Separation NoCrystals No Crystallization Check->NoCrystals Solution remains clear Success Crystals Formed Check->Success Yes Reheat Reheat until homogeneous, add 1-2 drops Ethanol, cool slower Oiling->Reheat Reheat->Cooling Scratch Scratch flask / Add seed crystal NoCrystals->Scratch Scratch->Cooling Collect Vacuum Filtration & Wash with cold Anti-solvent Success->Collect Dry Dry under vacuum (desiccator) to yield pure product Collect->Dry

Workflow for the solvent/anti-solvent recrystallization of ethyl indoline-3-carboxylate HCl.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a liquid layer) instead of forming solid crystals. What is the causality and how do I fix it? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute in the specific solvent mixture is lower than the temperature at which it saturates the solution. Causally, this happens if you add the anti-solvent too quickly or cool the flask too rapidly, trapping impurities within a metastable liquid phase. Fix: Reheat the mixture until it is a single homogeneous phase. Add a few drops of the primary solvent (ethanol) to slightly increase the solubility, then cool the flask much more slowly. If available, adding a seed crystal just before the cloud point will bypass the metastable zone and force solid nucleation.

Q: I am losing a significant amount of yield during the hot filtration step. How can I prevent this? A: Amine hydrochlorides exhibit highly temperature-dependent solubility[2]. If your glass funnel is at room temperature, the hot ethanol solution rapidly cools upon contact, causing the product to crash out inside the funnel stem. Fix: Always use a stemless funnel to minimize surface area, and pre-heat the funnel and filter paper with boiling ethanol immediately before pouring your product mixture through it.

Q: Is ethyl indoline-3-carboxylate hydrochloride sensitive to air or moisture? A: Yes. While the hydrochloride salt protects the amine from immediate degradation, indolines are electron-rich and generally susceptible to oxidation (aromatization) to their corresponding indoles if exposed to oxygen and light for prolonged periods[3]. Furthermore, amine hydrochlorides are often highly hygroscopic, meaning they will absorb water from the air, turning into a sticky paste[4]. Fix: Always dry the final product in a vacuum desiccator and store it sealed under an inert atmosphere (Argon or Nitrogen) at 2–8 °C[1].

Q: Why can't I just use an aqueous base extraction to purify it? A: Free-basing ethyl indoline-3-carboxylate by adding an aqueous base (like NaHCO₃) makes the compound highly susceptible to two degradation pathways:

  • Hydrolysis: The basic aqueous conditions can hydrolyze the ethyl ester into a carboxylic acid.

  • Oxidation: The free indoline nitrogen is far more prone to oxidative aromatization into an indole derivative than the protonated hydrochloride salt[3]. Recrystallization of the intact HCl salt avoids these chemical liabilities entirely.

References

  • PPC Switch. INDOLE-3-ACETYL-L-ASPARTIC ACID PLANT | 2456-73-7. Retrieved from [Link]

  • ACS Publications. Palladium-Catalyzed Asymmetric Dearomative Carbonylation of Indoles. Retrieved from [Link]

Sources

Troubleshooting

"column chromatography of ethyl indoline-3-carboxylate hydrochloride"

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with ethyl indoline-3-carboxylate hydrochloride .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with ethyl indoline-3-carboxylate hydrochloride .

Purifying this compound via standard normal-phase silica gel chromatography presents a "perfect storm" of chemical liabilities:

  • It is a hydrochloride salt , which causes severe irreversible binding to acidic silica.

  • The indoline core is electron-rich and highly susceptible to oxidative aromatization.

  • The ethyl ester is vulnerable to nucleophilic attack if overly aggressive basic conditions are used for neutralization.

Below is the authoritative troubleshooting guide, diagnostic workflow, and validated protocols to ensure high-recovery purification.

Diagnostic Workflow: Indoline Purification Logic

ChromatographyWorkflow Start Crude Ethyl Indoline-3-Carboxylate HCl Step1 Pre-Column Free-Basing (NaHCO3 / DCM Extraction) Start->Step1 Neutralize HCl Salt Decision1 Is the compound still streaking on normal phase TLC? Step1->Decision1 TLC Check Action1 Deactivate Silica with 1% TEA or use Amine-Functionalized Silica Decision1->Action1 Yes (Silanol Interaction) Decision2 Is a lower-polarity UV spot forming during elution? Decision1->Decision2 No (Good Peak Shape) Action1->Decision2 Proceed to Column Action2 Halt Oxidation: Degas solvents & run under N2 Decision2->Action2 Yes (Indoline Aromatization) Success Pure Ethyl Indoline-3-Carboxylate Decision2->Success No (Stable) Action2->Success Elute Rapidly

Caption: Workflow for overcoming silica-induced streaking and oxidation during indoline purification.

Deep-Dive Troubleshooting & FAQs

Q1: Why does my ethyl indoline-3-carboxylate hydrochloride streak completely from Rf 0.0 to 0.5 on a standard silica TLC plate? A1: Normal-phase silica gel is inherently acidic due to the presence of surface silanol groups (pKa ~4.5–5.5). When you load an amine hydrochloride salt directly onto the column, the protonated secondary amine engages in continuous, strong ion-exchange interactions with the deprotonated silanol sites[1]. Causality: This creates a dynamic equilibrium between the bound protonated state and the mobile free-base state during elution, manifesting as severe peak tailing and irreversible adsorption. You must neutralize the salt prior to chromatography.

Q2: I successfully free-based the compound, but I am observing a second, lower-polarity UV-active spot developing during the column run. What is happening? A2: You are observing the oxidative aromatization of the indoline core to the corresponding indole (ethyl indole-3-carboxylate). Causality: The indoline ring is a reduced indole and is highly electron-rich. The high surface area of silica gel—often containing trace metal impurities—acts as a mildly active catalytic surface. In the presence of atmospheric oxygen, the indoline rapidly undergoes dehydrogenation, losing two protons and two electrons to regain full aromaticity[2]. Solution: You must run the column rapidly, use degassed solvents, and apply positive nitrogen pressure to exclude oxygen.

Q3: Can I use methanolic ammonia to basify the column instead of triethylamine (TEA)? A3: It is highly discouraged for this specific molecule. Causality: While ammonia is excellent for neutralizing silanols, your molecule contains an ethyl ester at the C3 position. Prolonged exposure to ammonia will induce ammonolysis, converting your ethyl ester into an amide. Triethylamine (TEA) is sterically hindered and non-nucleophilic, making it the safest choice to competitively mask acidic silanols without destroying your ester group[1].

Quantitative Comparison of Stationary Phase Strategies

To aid in method development, the following table summarizes the expected outcomes of various chromatographic strategies for this compound.

Purification StrategyMobile Phase AdditiveMechanism of ActionTailing Factor (As)Oxidation RiskEster Cleavage Risk
Bare Silica Gel (Normal Phase) NoneUnmitigated acid-base interaction with silanols> 2.5 (Severe)HighLow
Bare Silica Gel (Deactivated) 1% Triethylamine (TEA)TEA competitively masks acidic silanol sites< 1.3 (Good)ModerateLow
Bare Silica Gel (Deactivated) 1% Aqueous AmmoniaAmmonia neutralizes silanols< 1.2 (Good)ModerateHigh (Ammonolysis)
Amine-Functionalized Silica NoneCovalently bonded amines permanently mask acidity~ 1.0 (Optimal)LowLow

Note: If budget permits, Amine-Functionalized Silica (e.g., KP-NH) is the superior choice as it completely bypasses the need for liquid basic additives[3].

Validated Experimental Protocols

Protocol A: Pre-Column Free-Basing (Liquid-Liquid Extraction)

Purpose: To remove the hydrochloride counterion using mild conditions that preserve the ethyl ester[4].

  • Dissolution: Suspend the crude ethyl indoline-3-carboxylate hydrochloride in dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Neutralization: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃). Causality: NaHCO₃ (pKa ~8.3) is basic enough to deprotonate the indoline hydrochloride but mild enough to prevent ester hydrolysis.

  • Extraction: Stir vigorously for 15 minutes. Check the pH of the aqueous layer; it must be between 8.0 and 9.0.

  • Separation: Transfer to a separatory funnel. Collect the lower organic (DCM) layer. Extract the aqueous layer once more with half the volume of DCM.

  • Drying: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a maximum bath temperature of 30 °C to prevent thermal degradation.

  • Self-Validation Check: Spot the concentrated organic residue on a TLC plate alongside the original crude salt. A successful free-basing will result in a significantly tighter spot with a higher Rf value, confirming the removal of the hydrochloride counterion.

Protocol B: TEA-Deactivated Silica Gel Chromatography

Purpose: To purify the free-based indoline while preventing silanol-induced tailing and minimizing oxidation[1].

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., Hexanes/Ethyl Acetate). Degas the solvent by sparging with nitrogen for 10 minutes. Add 1% (v/v) Triethylamine (TEA) to the mixture.

  • Column Equilibration: Slurry-pack the silica gel column using the TEA-doped mobile phase. Allow at least 3 Column Volumes (CV) of the solvent to flow through the bed. Causality: This ensures that all active acidic silanol sites are fully saturated and masked by the TEA before the indoline is introduced.

  • Loading: Dissolve the free-based indoline in a minimum amount of the eluent and carefully load it onto the column head.

  • Elution: Run the column rapidly under positive nitrogen pressure. Do not leave the compound sitting on the silica bed, as prolonged exposure increases the risk of aromatization to the indole[2].

  • Self-Validation Check: Monitor the fractions by TLC. If the compound begins to streak mid-column, the silica was insufficiently deactivated. In future runs, increase the equilibration volume of the TEA-doped solvent prior to loading.

  • Post-Processing: Pool the pure fractions. To remove residual TEA, add a small amount of toluene to the flask and co-evaporate under high vacuum.

References

  • BenchChem.
  • Org Prep Daily. "Purifying amines on silica." WordPress.
  • Dave, V., & Warnhoff, E. W. "Indole Oxidation: the Dimer of 3-Hydroxy-2,3-dimethylindolenine." Canadian Journal of Chemistry.
  • Biotage. "Is there an easy way to purify organic amines?" Biotage.
  • ACS Omega. "Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction." PMC.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purifying Ethyl Indoline-3-Carboxylate Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the specific synthetic and purification bottle...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the specific synthetic and purification bottlenecks associated with ethyl indoline-3-carboxylate hydrochloride (CAS 1158918-79-6)[1].

The reduction of the indole core to an indoline disrupts the aromatic


-system, making the reaction thermodynamically challenging and prone to incomplete conversion[2]. Whether you are utilizing a zinc dust/phosphoric acid reduction[3] or a borane-trifluoroacetic acid (TFA) system[4], the resulting crude mixture is typically contaminated with unreacted starting material, inorganic salts, and over-reduced byproducts. This guide provides field-proven, self-validating protocols to isolate the pure hydrochloride salt.

Process Workflow Visualization

G A Ethyl Indole-3-Carboxylate B Reduction (BH3/TFA or Zn/H3PO4) A->B C Crude Mixture B->C D Acid-Base Extraction C->D E Organic Phase (Indole) D->E pH < 2 F Aqueous Phase (Indoline) D->F pH < 2 G Basification & Extraction F->G pH > 10 H Anhydrous HCl Addition G->H I Pure Indoline HCl Salt H->I Crystallization

Figure 1: Synthetic and purification workflow for ethyl indoline-3-carboxylate hydrochloride.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my synthesized ethyl indoline-3-carboxylate contain significant amounts of unreacted starting material? A1: The reduction of the pyrrole ring in indoles requires the disruption of aromaticity[2]. Methods utilizing zinc dust/phosphoric acid[3] or borane complexes in TFA[4] rely on the initial protonation of the C3 position to generate a reactive iminium ion. Because ethyl indole-3-carboxylate contains an electron-withdrawing ester group, the nucleophilicity of the indole is reduced, directly hindering this protonation step and slowing the overall reduction rate.

Q2: How do I separate the unreacted ethyl indole-3-carboxylate from the desired indoline product without using column chromatography? A2: You must exploit their divergent basicity. The nitrogen lone pair in the indole starting material is delocalized into the aromatic ring, rendering it non-basic. In contrast, the reduced indoline is a secondary aliphatic amine with a pKa of approximately 5. By performing an acid-base extraction at pH < 2, the indoline is selectively protonated and partitioned into the aqueous phase, while the neutral indole remains in the organic phase.

Q3: My hydrochloride salt precipitated as a sticky, discolored oil rather than a white crystalline powder. What causes this "oiling out"? A3: "Oiling out" is a physical state failure driven by three primary factors:

  • Trace Water: Indoline hydrochloride salts are highly hygroscopic. If your extraction solvent (e.g., ethyl acetate) is not rigorously dried, the salt will trap water and form a syrup.

  • Inorganic Complexes: If you used a borane/TFA reduction[4], residual borate complexes can co-precipitate.

  • Oxidation: Indolines are susceptible to air oxidation back to indoles. Solution: Ensure rigorous phase separation, dry the organic phase over anhydrous

    
    , and use a standardized anhydrous HCl solution (e.g., 4M HCl in dioxane) for precipitation.
    

Mechanistic Logic of Acid-Base Separation

Pathway A Crude Mixture in Organic Solvent B Add Aqueous HCl (pH < 2) A->B C Aqueous Layer (Protonated Indoline) B->C Extract D Organic Layer (Neutral Indole) B->D Discard E Add Aqueous NaOH (pH > 10) C->E F Aqueous Layer (Inorganic Salts) E->F Discard G Organic Layer (Neutral Indoline) E->G Extract

Figure 2: Mechanistic pathway of the acid-base extraction separating indoline from indole.

Step-by-Step Experimental Protocols

Protocol A: Orthogonal Acid-Base Extraction

This protocol self-validates by ensuring the target molecule crosses the aqueous-organic boundary twice, leaving non-basic and permanently water-soluble impurities behind.

  • Initial Quench & Solubilization: Dilute the crude reduction mixture with Ethyl Acetate (EtOAc) and wash with saturated aqueous

    
     to neutralize residual TFA or 
    
    
    
    .
  • Acidification (Target Capture): Transfer the organic layer to a separatory funnel. Add 1M aqueous HCl until the aqueous phase registers a pH < 2. Shake vigorously and allow the layers to separate. The indoline is now protonated in the aqueous layer.

  • Organic Wash (Impurity Rejection): Drain the aqueous layer into a clean flask. Wash this aqueous layer twice with fresh Dichloromethane (DCM) or EtOAc. Causality: This step strips away the non-basic ethyl indole-3-carboxylate and any non-polar organic byproducts. Discard the organic washes.

  • Basification (Target Release): Cool the aqueous layer in an ice bath (to prevent ester hydrolysis). Slowly add 2M aqueous NaOH dropwise until the pH > 10. The solution will become cloudy as the indoline freebases.

  • Final Extraction: Extract the basified aqueous layer three times with anhydrous EtOAc. Combine the organic layers and wash once with brine to remove bulk water.

Protocol B: Anhydrous Hydrochloride Salt Formation

This protocol prevents "oiling out" and yields a highly pure crystalline solid.

  • Rigorous Drying: Dry the combined EtOAc layers from Protocol A over anhydrous

    
     for at least 30 minutes. Filter the drying agent. Self-validation: The solution must be perfectly clear; any turbidity indicates residual water.
    
  • Salt Precipitation: Place the filtrate in a round-bottom flask equipped with a magnetic stirrer. Cool to 0 °C under an inert nitrogen atmosphere (to prevent oxidation). Slowly add 1.1 equivalents of 4M HCl in dioxane (or ethereal HCl) dropwise. A white precipitate should form immediately.

  • Maturation & Isolation: Stir the suspension at 0 °C for 1 hour to allow the crystal lattice to mature, excluding trapped solvent molecules. Filter the solid rapidly via vacuum filtration, wash with cold, anhydrous diethyl ether, and dry under high vacuum.

Quantitative Data Summary

The table below summarizes the typical impurity profile encountered during this synthesis, the analytical detection methods, and the expected clearance rates when following the protocols above.

ImpurityChemical NatureDetection MethodRemoval StrategyTypical Clearance Rate
Ethyl indole-3-carboxylate Non-basic, AromaticHPLC (UV 254 nm), 1H-NMR (Aromatic region)Acid-Base Extraction (Protocol A)> 99%
Borate/Zinc Salts Inorganic, Water-solubleICP-MS, 11B-NMRAqueous basic wash & Salt precipitation> 98%
Over-reduced byproducts Aliphatic aminesLC-MSSelective crystallization (Protocol B)90 - 95%
Water / Moisture Highly polarKarl Fischer TitrationAnhydrous

& Vacuum drying
> 99%

References

  • 1158918-79-6 | Ethyl indoline-3-carboxylate hydrochloride - ChemScene Source: ChemScene URL:[1]

  • A convenient preparation of indoline Source: Journal of Heterocyclic Chemistry / ResearchGate URL:[3]

  • US4210590A - Reduction of indole compounds to indoline compounds Source: Google Patents URL:[4]

  • Indoline Source: Wikipedia URL:[2]

Sources

Troubleshooting

"side reactions in ethyl indoline-3-carboxylate hydrochloride synthesis"

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield and purity bottlenecks during the synthesis of ethyl indol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield and purity bottlenecks during the synthesis of ethyl indoline-3-carboxylate hydrochloride.

The reductive dearomatization of indoles to indolines, followed by hydrochloride salt formation, is a deceptively simple workflow. However, slight deviations in reagent selection, temperature, or atmospheric control can trigger cascading side reactions—namely N-alkylation, aerobic oxidation, and ester hydrolysis. This guide provides a validated, self-correcting framework to diagnose and eliminate these side reactions.

Part 1: Diagnostic Dashboard

When your isolated yield drops or your LC-MS traces show unexpected peaks, consult this quantitative summary of the most common side reactions encountered in this specific synthesis.

Observed ImpurityTypical % in CrudeRoot CausePreventive Action
N-Ethyl indoline 15–60%Use of NaBH₄ in AcOH, or heating NaBH₃CN >20 °CUse NaBH₃CN exclusively; maintain temp at 10–15 °C
Indole (Starting Material) 5–20%Aerobic oxidation of the indoline intermediateProcess immediately; purge solvents with Argon
Indoline-3-carboxylic acid 10–25%Water present during HCl salt formationUse strictly anhydrous HCl in dioxane or ether

Part 2: Mechanistic Pathway Analysis

Understanding the divergence between the intended synthetic route and side-reaction pathways is critical for troubleshooting. The diagram below maps the causality of each impurity.

SynthesisPathways Indole Ethyl indole-3-carboxylate (Starting Material) Indoline Ethyl indoline-3-carboxylate (Intermediate) Indole->Indoline NaBH3CN, AcOH 10-15°C N_Alkyl N-Ethyl indoline impurity (N-Alkylation) Indole->N_Alkyl NaBH4 or Heat (Side Reaction) Product Ethyl indoline-3-carboxylate HCl (Target Product) Indoline->Product Anhydrous HCl Et2O/Dioxane Oxidized Re-oxidized Indole (Aerobic Oxidation) Indoline->Oxidized O2 (Air exposure) Hydrolyzed Indoline-3-carboxylic acid (Ester Hydrolysis) Product->Hydrolyzed Aqueous HCl (Moisture)

Pathways for ethyl indoline-3-carboxylate HCl synthesis and common side reactions.

Part 3: Expert Troubleshooting Q&A

Q1: Why am I seeing a high percentage of an N-ethylated impurity (N-ethyl indoline-3-carboxylate) in my LC-MS? A1: This is a classic over-reduction/alkylation side reaction. When reducing indoles in carboxylic acid media, the choice of hydride and temperature is critical. If you use sodium borohydride (NaBH₄) in glacial acetic acid, the reagent generates acyloxyborohydrides which reduce the acetic acid to acetaldehyde in situ. The newly formed indoline then undergoes reductive amination with the acetaldehyde, yielding the N-ethyl derivative [1]. Even when using the milder sodium cyanoborohydride (NaBH₃CN), heating the reaction (e.g., to 50 °C) will drive the same N-alkylation pathway, resulting in up to 60% N-ethyl indoline [2]. Resolution: Strictly use NaBH₃CN and maintain the reaction temperature between 10–15 °C.

Q2: My isolated indoline intermediate turns yellow/brown and shows starting material on TLC after a few days. Why? A2: Indolines are highly electron-rich heterocycles and are notoriously susceptible to aerobic oxidation back to the aromatic indole system. The lone pair on the indoline nitrogen is no longer part of an aromatic ring, making it highly reactive toward molecular oxygen via single-electron transfer (SET) mechanisms, especially in the presence of light or trace metals[3]. Resolution: Do not store the free-base indoline. Proceed immediately to the HCl salt formation, or store the intermediate under a strict argon atmosphere at -20 °C.

Q3: During the HCl salt formation, my yield drops significantly, and I detect a highly polar spot on TLC. What is happening? A3: You are likely observing acid-catalyzed ester hydrolysis. If you use aqueous hydrochloric acid (e.g., 37% HCl) to form the salt, the water acts as a nucleophile. The acid protonates the carbonyl oxygen of the ethyl ester, increasing the electrophilicity of the carbonyl carbon. Water attacks this intermediate, ultimately expelling ethanol and leaving you with indoline-3-carboxylic acid [4]. Resolution: Use strictly anhydrous conditions for salt formation, such as 4M HCl in dioxane or anhydrous HCl gas bubbled into diethyl ether.

Part 4: Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the validation checkpoints are met.

Phase 1: Reductive Dearomatization

  • Preparation: Dissolve ethyl indole-3-carboxylate (1.0 eq) in glacial acetic acid (0.2 M) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction mixture to 10–15 °C using an ice-water bath. Causality: Maintaining the temperature below 20 °C suppresses the kinetic rate of the N-alkylation side reaction, preventing the formation of N-ethyl indoline.

  • Reagent Addition: Add sodium cyanoborohydride (NaBH₃CN, 3.0 eq) portion-wise over 30 minutes. Causality: NaBH₃CN is selected over NaBH₄ because it is stable in weak acids and does not readily reduce acetic acid to acetaldehyde, thereby avoiding reductive amination.

  • Reaction Monitoring: Stir for 2–4 hours. Self-Validation: Monitor reaction progress via TLC (Hexanes/EtOAc 7:3). The indoline intermediate will elute with a lower Rf (more polar) than the starting indole and will stain strongly with ninhydrin.

Phase 2: Quench and Extraction 5. Quench: Slowly add cold water at 0 °C to decompose unreacted hydride. 6. Neutralization: Basify the aqueous layer to pH 9–10 using 2N NaOH. Causality: Neutralizing the acetic acid deprotonates the indoline nitrogen, driving the free-base indoline into the organic phase during extraction. 7. Extraction: Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Self-Validation: The isolated crude oil should be pale yellow. A dark brown discoloration is a positive indicator of unwanted aerobic oxidation.

Phase 3: Anhydrous Salt Formation 8. Solvent Exchange: Dissolve the crude ethyl indoline-3-carboxylate in anhydrous diethyl ether (or dioxane). 9. Deoxygenation: Purge the solution with argon for 5 minutes to displace dissolved oxygen. 10. Precipitation: Dropwise add a stoichiometric excess of 4M HCl in dioxane (1.2 eq) at 0 °C. Causality: Utilizing strictly anhydrous HCl prevents the nucleophilic attack of water on the ester carbonyl, completely eliminating the acid-catalyzed ester hydrolysis side reaction. 11. Isolation: Stir for 30 minutes until a white precipitate (the hydrochloride salt) fully forms. Filter the precipitate under a blanket of argon, wash with cold anhydrous ether, and dry under high vacuum.

References

  • Gribble, G. W., Lord, P. D., Skotnicki, J., Dietz, S. E., Eaton, J. T., & Johnson, J. L. (1974). "Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines." Journal of the American Chemical Society.[Link]

  • Kumar, Y., & Florvall, L. (1983). "Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids." Synthetic Communications.[Link]

  • "Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence." (2019). Organic Letters, ACS Publications.[Link]

  • "Acid Catalyzed Hydrolysis of Esters." (2023). Chemistry LibreTexts.[Link]

Sources

Optimization

"stability of ethyl indoline-3-carboxylate hydrochloride in solution"

Technical Support Center: Stability and Handling of Ethyl Indoline-3-Carboxylate Hydrochloride in Solution Welcome to the Technical Support Center for ethyl indoline-3-carboxylate hydrochloride (EICH). This resource is d...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability and Handling of Ethyl Indoline-3-Carboxylate Hydrochloride in Solution

Welcome to the Technical Support Center for ethyl indoline-3-carboxylate hydrochloride (EICH). This resource is designed for researchers, analytical chemists, and drug development professionals who require rigorous protocols for handling this compound. Because the indoline core is partially saturated and lacks a protecting group on the nitrogen, it presents unique stability challenges in solution, particularly regarding aerobic oxidation and pH-dependent degradation [1].

Below, you will find an expert-level troubleshooting guide, causality-driven FAQs, quantitative stability data, and validated experimental protocols to ensure the integrity of your assays.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my clear EICH solution turn yellow or pinkish-brown over time? A1: Color changes in indoline and indole derivatives almost universally indicate oxidative degradation [2]. The indoline ring is electron-rich and partially saturated. The thermodynamic driving force to achieve full aromaticity makes the compound highly susceptible to aerobic oxidation, converting the indoline into the corresponding indole (ethyl indole-3-carboxylate) [3]. This process is accelerated by light (photolytic dehydrogenation) and the presence of dissolved oxygen in the solvent.

Q2: I purchased the hydrochloride salt. Does this improve stability compared to the free base? A2: Yes, significantly. In the solid state and in highly acidic solutions, the hydrochloride salt protonates the indoline nitrogen. Tying up the nitrogen's lone pair prevents it from initiating the single-electron transfer required for aerobic oxidation [3]. However, the pKa of the indoline conjugate acid is approximately 3.2. When you dissolve the salt in neutral biological buffers (e.g., PBS at pH 7.4), the nitrogen is rapidly deprotonated, yielding the free base. Once in the free base form, the compound's susceptibility to oxidation increases exponentially.

Q3: Is the ethyl ester moiety stable in aqueous media? A3: The ethyl ester is generally stable at neutral to slightly acidic pH but becomes vulnerable to base-catalyzed hydrolysis at pH > 8.0, yielding indoline-3-carboxylic acid. However, in standard cell culture media (pH 7.4), oxidative aromatization to the indole outpaces ester hydrolysis.

Part 2: Degradation Pathways & Logical Workflows

To understand the causality behind our handling recommendations, refer to the degradation pathway diagram below. It illustrates how environmental factors drive EICH toward its primary degradation products.

DegradationPathway EICH_Salt Ethyl Indoline-3-carboxylate HCl (Stable, Protonated) Free_Base EICH Free Base (Reactive, Deprotonated) EICH_Salt->Free_Base pH > 4.0 (Buffer/Media) Free_Base->EICH_Salt pH < 3.0 (Acidification) Indole_Ester Ethyl Indole-3-carboxylate (Oxidation Product) Free_Base->Indole_Ester O2, Light, Temp > 25°C (Aromatization) Indoline_Acid Indoline-3-carboxylic Acid (Hydrolysis Product) Free_Base->Indoline_Acid pH > 8.0, H2O (Ester Hydrolysis)

Fig 1: Primary chemical degradation pathways of ethyl indoline-3-carboxylate hydrochloride.

Part 3: Quantitative Stability Data

The stability of indoline compounds is highly dependent on the solvent matrix, pH, and storage temperature [2]. The table below summarizes the expected half-life (


) of EICH under various conditions, demonstrating the necessity of controlled environments.
Solvent / MatrixpHTemperatureAtmosphereEstimated

Primary Degradant
Anhydrous DMSON/A-80°CArgon> 12 monthsNone
Anhydrous DMSON/A25°CAmbient Air~ 14 daysEthyl indole-3-carboxylate
0.1% Formic Acid (aq)~2.74°CAmbient Air> 30 daysNone (Protonated state)
PBS Buffer7.437°CAmbient Air4 - 6 hoursEthyl indole-3-carboxylate
0.1 M NaOH (aq)13.025°CAmbient Air< 1 hourIndoline-3-carboxylic acid

Part 4: Troubleshooting Guide

Issue 1: Inconsistent IC50/EC50 values in long-term cell-based assays (48-72 hours).

  • Root Cause: EICH is rapidly oxidizing to the indole derivative in standard cell culture media (pH 7.4, 37°C, oxygenated environment). The indole derivative likely has a different pharmacological profile, leading to assay drift.

  • Solution: Do not use single-bolus dosing for long-term assays. Instead, prepare fresh compound solutions immediately before use [2]. For assays requiring prolonged exposure, consider refreshing the media with freshly prepared compound every 12 hours, or structurally modifying the compound (e.g., N-alkylation/N-Boc protection) if the free amine is not required for target binding [4].

Issue 2: Compound precipitates immediately upon dilution from DMSO into aqueous buffer.

  • Root Cause: The hydrochloride salt is highly water-soluble, but the DMSO stock is often prepared as the free base if basic additives were used, or the rapid shift to neutral pH in the buffer crashes out the less soluble free base.

  • Solution: Keep the final DMSO concentration at or below 1% (v/v). Pre-warm the aqueous buffer to 37°C before adding the DMSO stock dropwise while vortexing.

Part 5: Validated Experimental Protocols

To ensure trust and reproducibility, follow these self-validating protocols for preparing and verifying your EICH solutions.

Protocol A: Preparation of Stable Stock Solutions

Objective: Maximize shelf-life by preventing premature deprotonation and oxidation.

  • Equilibration: Allow the lyophilized EICH vial to equilibrate to room temperature in a desiccator before opening to prevent condensation (water introduces hydrolysis risk).

  • Solvent Purging: Sparge anhydrous, cell-culture grade DMSO with Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: Dissolve EICH to a concentration of 10 mM or 50 mM. Do not add any basic modifiers (like DIPEA or TEA).

  • Aliquoting: Aliquot the solution into amber glass vials (to prevent photolytic degradation) [2].

  • Storage: Blanket the headspace of each vial with Argon, seal tightly, and store at -80°C.

Protocol B: LC-MS Stability Profiling Workflow

Objective: Verify the integrity of the working solution prior to critical biological assays.

  • Sample Prep: Dilute the DMSO stock to 10 µM in the exact assay buffer (e.g., PBS pH 7.4).

  • Incubation: Incubate at 37°C. Take 50 µL aliquots at

    
     and 
    
    
    
    hours.
  • Quenching: Immediately quench each aliquot by adding 50 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. (The acid reprotonates the indoline, halting further oxidation).

  • Centrifugation: Spin at 14,000 x g for 5 minutes to pellet precipitated buffer salts.

  • LC-MS Analysis: Inject the supernatant onto a C18 column. Monitor the extracted ion chromatograms (EIC) for EICH (

    
     = 192.1 m/z for the free base) and the oxidized indole degradant (
    
    
    
    = 190.1 m/z).

LCMSWorkflow Prep 1. Dilute Stock (Assay Buffer) Incubate 2. Incubate 37°C (Time-course) Prep->Incubate Quench 3. Quench w/ Acid (Halts Oxidation) Incubate->Quench Analyze 4. LC-MS Analysis (EIC 192.1 vs 190.1) Quench->Analyze

Fig 2: Step-by-step workflow for LC-MS stability profiling of EICH solutions.

References

  • Wikipedia Contributors. (n.d.). Indole - Oxidation of indole. Wikipedia, The Free Encyclopedia. Retrieved from[Link]

  • Kim, J., et al. (2019). Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence. Organic Letters, ACS Publications. Retrieved from[Link]

  • Zhang, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. PMC, National Institutes of Health. Retrieved from[Link]

Troubleshooting

Technical Support Center: Handling &amp; Storage of Ethyl Indoline-3-Carboxylate Hydrochloride

Welcome to the Technical Support Center for ethyl indoline-3-carboxylate hydrochloride (CAS No. 1158918-79-6)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for ethyl indoline-3-carboxylate hydrochloride (CAS No. 1158918-79-6)[1]. As an Application Scientist, I have designed this guide to move beyond basic safety data sheets. Here, we explore the causality behind degradation mechanisms, providing you with self-validating protocols and troubleshooting steps to ensure maximum reproducibility in your synthetic or drug development workflows.

Mechanistic Vulnerabilities: The "Why" Behind the Protocols

To handle this compound effectively, one must understand its dual structural vulnerabilities: the indoline core and the hydrochloride salt of an ester .

  • Susceptibility to Autoxidation (Aromatization): Indolines (2,3-dihydro-1H-indoles) are electron-rich, reduced forms of indoles. They are highly prone to light-catalyzed and aerobic autoxidation, thermodynamically driven by the formation of the fully aromatic indole system[2]. Exposure to ambient oxygen or UV/visible light will rapidly convert your starting material into ethyl indole-3-carboxylate[3].

  • Hygroscopicity and Ester Hydrolysis: Amine hydrochloride salts are inherently hygroscopic. If exposed to ambient humidity, the salt absorbs moisture, creating a localized aqueous microenvironment. Because it is a salt of a weak base and a strong acid, this microenvironment is highly acidic. The combination of moisture and localized acidity acts as a catalyst for the hydrolysis of the ethyl ester, degrading your compound into indoline-3-carboxylic acid and ethanol[4].

Quantitative Storage Parameters

To prevent the degradation pathways outlined above, strict adherence to the following storage parameters is required.

ParameterRecommended LimitMechanistic Rationale
Temperature 2°C to 8°C (Refrigerated)Slows the kinetic rate of both autoxidation and ester hydrolysis[1].
Atmosphere Inert (Argon or Nitrogen)Displaces molecular oxygen (

), preventing aerobic oxidation to the indole derivative[2].
Relative Humidity (RH) < 10% (Desiccated)Prevents water absorption by the hygroscopic HCl salt, halting acid-catalyzed ester cleavage[4].
Light Exposure Opaque/Amber ContainerPrevents photo-catalyzed radical initiation of the oxidation pathway[2].

Standard Operating Procedure (SOP): Step-by-Step Handling

This self-validating protocol ensures that the material remains pristine from the refrigerator to the reaction flask.

Step 1: Thermal Equilibration (Critical Step)

  • Remove the sealed, desiccated secondary container from the 2-8°C refrigerator.

  • DO NOT OPEN IMMEDIATELY. Allow the container to sit at room temperature for 30–60 minutes.

  • Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating hydrolysis.

Step 2: Environmental Control

  • Transfer the equilibrated container into a glovebox or a controlled environment with a Relative Humidity (RH) of < 10%.

  • If a glovebox is unavailable, utilize a Schlenk line and a continuous counter-flow of dry Argon during opening.

Step 3: Dispensing and Weighing

  • Use anti-static, oven-dried spatulas. Weigh the required aliquot rapidly into a pre-dried reaction vessel.

  • Immediately seal the reaction vessel with a septum and purge with Argon.

Step 4: Re-sealing and Storage

  • Purge the headspace of the primary stock bottle with dry Argon or Nitrogen for 30 seconds[5].

  • Seal tightly with Parafilm or Teflon tape.

  • Place the primary bottle back into a secondary desiccator jar containing fresh, active desiccant (e.g., indicating silica gel or Drierite)[6].

  • Return the secondary container to the 2-8°C refrigerator[1].

Troubleshooting & FAQs

Q: My white/off-white powder has turned yellow or light brown. Can I still use it? A: Discoloration is a primary indicator of autoxidation. The indoline ring has likely oxidized to the indole form, or trace polymeric species have formed due to radical reactions[2]. Using this material will introduce impurities into your downstream synthesis. It is highly recommended to discard the batch or attempt recrystallization if the degradation is minimal, though commercial re-purchasing is often more time-efficient.

Q: My downstream amidation/coupling reaction is suffering from low yields, but the powder looks visually fine. What happened? A: You are likely experiencing invisible ester hydrolysis. If the HCl salt absorbed moisture during previous handling, the ethyl ester may have partially hydrolyzed to the carboxylic acid. Because both the starting material and the degraded acid are white powders, this degradation is visually undetectable. Verify the integrity of your stock via


-NMR or LC-MS before proceeding.

Q: I accidentally left the bottle open on the benchtop. How should I dry it? A: Do not use a standard drying oven. Heating the hydrochloride salt in the presence of absorbed moisture will rapidly accelerate ester hydrolysis and may cause the loss of HCl gas[7]. Instead, place the open vial in a vacuum desiccator over phosphorus pentoxide (


) or high-grade molecular sieves, and apply a high vacuum at room temperature for 12–24 hours[6].

Q: Does the addition of a base during my reaction require special consideration? A: Yes. Ethyl indoline-3-carboxylate hydrochloride requires exactly one equivalent of base (e.g., DIPEA or


) just to neutralize the hydrochloride salt and liberate the free indoline amine. If your reaction requires the amine to act as a nucleophile, you must account for this extra equivalent of base in your stoichiometry.

System Workflows and Degradation Pathways

Below are the logical architectures for handling workflows and degradation mechanisms.

HandlingWorkflow A Storage at 2-8°C (Argon/N2 sealed) B Equilibrate to RT (30-60 mins in desiccator) A->B Remove from fridge C Transfer to Glovebox or Schlenk Line B->C Avoid condensation D Weigh & Dispense (RH < 10%) C->D E Purge Container with Argon/N2 D->E Remaining stock G Proceed to Reaction D->G Aliquot F Return to 2-8°C Storage E->F

Workflow for handling ethyl indoline-3-carboxylate hydrochloride to prevent degradation.

Degradation A Ethyl indoline-3-carboxylate HCl B Oxidation (O2, Light) A->B D Moisture Absorption (H2O) A->D C Ethyl indole-3-carboxylate B->C Aromatization E Ester Hydrolysis D->E Acidic microenvironment F Indoline-3-carboxylic acid E->F Cleavage of ethyl group

Primary degradation pathways: aerobic oxidation and moisture-induced hydrolysis.

References

  • Product Class 13: Indole and Its Derivatives Thieme Connect[Link]

  • Aerobic Oxidation Approaches to Indole-3-carboxylates Organic Letters - ACS Publications[Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals Ibis Scientific, LLC[Link]

  • Desiccator Wikipedia [Link]

  • Desiccator Cabinets Cleatech[Link]

  • Drying salts with HCl solution Chemistry Stack Exchange[Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Scaffolds: A Comparative Guide to Ethyl Indoline-3-carboxylate and Ethyl Indole-3-carboxylate in Synthetic and Medicinal Chemistry

For the modern researcher, scientist, and drug development professional, the selection of the appropriate molecular scaffold is a critical decision that dictates the trajectory of a research program. The indole and indol...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, the selection of the appropriate molecular scaffold is a critical decision that dictates the trajectory of a research program. The indole and indoline ring systems are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. This guide provides an in-depth, objective comparison of two closely related yet functionally distinct building blocks: ethyl indoline-3-carboxylate and ethyl indole-3-carboxylate. By examining their structural nuances, reactivity profiles, and divergent applications, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

At a Glance: A Structural and Physicochemical Overview

The fundamental difference between ethyl indoline-3-carboxylate and ethyl indole-3-carboxylate lies in the degree of saturation of the five-membered nitrogen-containing ring fused to the benzene ring. Ethyl indole-3-carboxylate possesses a fully aromatic pyrrole ring, rendering the entire bicyclic system planar and electron-rich. In contrast, ethyl indoline-3-carboxylate features a saturated pyrrolidine ring, which imparts a non-planar geometry and alters the electronic properties of the molecule significantly.

dot

Caption: Chemical structures of ethyl indole-3-carboxylate and ethyl indoline-3-carboxylate.

This seemingly subtle structural variation has profound implications for the chemical reactivity and, consequently, the applications of these two molecules.

PropertyEthyl Indole-3-carboxylateEthyl Indoline-3-carboxylate
Molecular Formula C₁₁H₁₁NO₂[1]C₁₁H₁₃NO₂
Molecular Weight 189.21 g/mol [1]191.23 g/mol
Appearance White to off-white crystalline solidColorless to pale yellow oil/solid
Key Structural Feature Aromatic, planar indole ring systemSaturated, non-planar indoline ring system
Reactivity Hallmark Electrophilic aromatic substitution at C3[2]Nucleophilic secondary amine, reactivity typical of anilines

The Synthetic Nexus: From Aromaticity to Saturation

The primary synthetic route to ethyl indoline-3-carboxylate is through the reduction of its aromatic counterpart, ethyl indole-3-carboxylate. This transformation underscores the close relationship between the two scaffolds and highlights the ability to access the saturated system from the more readily available aromatic precursor.

Experimental Protocol: Catalytic Hydrogenation of Ethyl Indole-3-carboxylate

This protocol describes a standard procedure for the synthesis of ethyl indoline-3-carboxylate via the catalytic hydrogenation of ethyl indole-3-carboxylate.

dot

Synthesis_Workflow A Ethyl Indole-3-carboxylate B Dissolve in Ethanol A->B C Add Pd/C Catalyst B->C D Hydrogenate (H2 atmosphere) C->D E Filter Catalyst D->E F Concentrate Filtrate E->F G Purify (e.g., Chromatography) F->G H Ethyl Indoline-3-carboxylate G->H

Caption: General workflow for the synthesis of ethyl indoline-3-carboxylate.

Materials:

  • Ethyl indole-3-carboxylate

  • Ethanol (or other suitable solvent)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve ethyl indole-3-carboxylate in ethanol.

  • Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst can typically range from 1 to 5 mol%.

  • Seal the vessel and purge with an inert gas to remove air.

  • Introduce hydrogen gas to the desired pressure (typically 1-5 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude ethyl indoline-3-carboxylate.

  • If necessary, purify the product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium on Carbon (Pd/C): This is a highly efficient and widely used heterogeneous catalyst for the hydrogenation of aromatic systems. It offers good activity and can be easily removed by filtration.

  • Ethanol as Solvent: Ethanol is a good solvent for both the starting material and the product and is compatible with the hydrogenation conditions.

  • Hydrogen Gas: The source of hydrogen atoms for the reduction of the C2-C3 double bond of the indole ring.

  • Inert Gas Purge: This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air.

A Dichotomy of Reactivity and Application

The divergent applications of ethyl indoline-3-carboxylate and ethyl indole-3-carboxylate are a direct consequence of their distinct electronic and structural properties.

Ethyl Indole-3-carboxylate: A Versatile Precursor for Bioactive Molecules

The electron-rich nature of the indole ring makes ethyl indole-3-carboxylate an excellent substrate for electrophilic substitution reactions. The C3 position is particularly reactive, allowing for the introduction of a wide range of functional groups. This reactivity has been extensively exploited in the synthesis of numerous pharmaceutical agents.

Key Applications:

  • Synthesis of Antimigraine Drugs (Triptans): The indole-3-carboxaldehyde, readily prepared from the corresponding ester, is a key intermediate in the synthesis of various triptans.

  • Precursor to Anti-inflammatory Agents: The indole scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs). Ethyl indole-3-carboxylate serves as a starting point for the synthesis of novel anti-inflammatory compounds.

  • Building Block for Anticancer Agents: Many natural and synthetic anticancer compounds contain the indole nucleus. The functionalization of ethyl indole-3-carboxylate allows for the generation of diverse libraries of compounds for anticancer screening.

  • Intermediate in Agrochemicals: Derivatives of indole-3-carboxylic acid are used as plant growth regulators.

dot ```dot digraph "Indole_Applications" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

Indole [label="Ethyl Indole-3-carboxylate"]; App1 [label="Antimigraine Drugs (Triptans)"]; App2 [label="Anti-inflammatory Agents"]; App3 [label="Anticancer Agents"]; App4 [label="Agrochemicals"];

Indole -> App1; Indole -> App2; Indole -> App3; Indole -> App4; }

Caption: Potential and inferred applications of ethyl indoline-3-carboxylate.

Comparative Summary of Applications

Application AreaEthyl Indole-3-carboxylateEthyl Indoline-3-carboxylate
Medicinal Chemistry Widely used as a precursor for a broad range of therapeutics including antimigraine, anti-inflammatory, and anticancer agents. Used to introduce conformational rigidity and as a scaffold for novel 3D structures. A building block for bioactive indoline derivatives.
Organic Synthesis A versatile building block for electrophilic substitution reactions to create complex heterocyclic systems.A functionalized secondary amine for nucleophilic reactions and a template for constructing saturated heterocyclic systems.
Agrochemicals Intermediate for plant growth regulators. Less common, but potential for developing new classes of agrochemicals with different modes of action.

Conclusion: Choosing the Right Tool for the Job

The choice between ethyl indoline-3-carboxylate and ethyl indole-3-carboxylate is fundamentally a choice between aromaticity and saturation, between planarity and three-dimensionality, and between electrophilic and nucleophilic reactivity.

Ethyl indole-3-carboxylate is the workhorse for constructing planar, aromatic systems and is the go-to scaffold when leveraging the rich chemistry of electrophilic indole substitution. Its proven track record in the synthesis of a multitude of blockbuster drugs makes it an indispensable tool in medicinal chemistry.

Ethyl indoline-3-carboxylate , while less explored, offers exciting opportunities for the design of novel, conformationally constrained molecules. Its saturated core and reactive secondary amine provide a distinct synthetic handle for creating unique chemical matter with potentially improved pharmacological profiles.

As drug discovery continues to move towards more complex and three-dimensional chemical space, the utility of saturated scaffolds like ethyl indoline-3-carboxylate is poised to grow. Understanding the fundamental differences and synthetic accessibility of both of these valuable building blocks will empower researchers to push the boundaries of chemical synthesis and drug design.

References

  • Wikipedia. (2023, November 28). Indole. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2016).
  • PubChem. Ethyl Indole-3-carboxylate. Retrieved from [Link]

  • Volov, A. A., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 88, 129349.
  • Khan, I., & Ibrar, A. (2022). BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. World Journal of Pharmaceutical Research, 11(13), 1126-1155.
  • Gverzdys, T., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry, 61(10), 4579-4592.
  • Patel, R. V., et al. (2012). Synthesis and biological activities of some indoline derivatives. Journal of the Serbian Chemical Society, 77(11), 1569-1581.
  • ChemRxiv. Regiodivergent N1- and C3- Carboxylation of Indoles. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. Retrieved from [Link]

  • ChemRxiv. Switchable N–H vs C3–H Carboxylation of Indoles using Dual-Function Reagents. Retrieved from [Link]

  • Wikipedia. (2023, August 29). Indole-3-carbaldehyde. Retrieved from [Link]

  • Grokipedia. Indoline. Retrieved from [Link]

  • Szatmari, I., et al. (2014). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PloS one, 9(3), e92493.
  • PubChem. Ethyl Indole-3-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Retrieved from [Link]

  • SlidePlayer. Indole. Retrieved from [Link]

  • Kushwaha, D. Synthesis and Chemistry of Indole. Retrieved from [Link]

Sources

Comparative

Comprehensive Purity Analysis of Ethyl Indoline-3-Carboxylate Hydrochloride: HPLC vs. qNMR

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Objective Methodological Comparison Guide Introduction & Chemical Context Ethyl indoline-3-carboxylate hydrochloride (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Objective Methodological Comparison Guide

Introduction & Chemical Context

Ethyl indoline-3-carboxylate hydrochloride (CAS 1158918-79-6) is a critical heterocyclic intermediate frequently utilized in pharmaceutical drug development and custom synthesis[1]. Accurate purity assessment of this compound presents two distinct analytical challenges:

  • Oxidative Susceptibility: As a 2,3-dihydroindole (indoline), the molecule lacks the full aromaticity of an indole ring. The thermodynamic driving force to achieve a fully conjugated 10-π electron system makes indolines highly susceptible to oxidative dehydrogenation, converting them into their corresponding indoles[2]. Analytical methods that utilize high heat or prolonged oxygen exposure can artificially generate ethyl indole-3-carboxylate as a degradation artifact[3].

  • Salt Form Dynamics: The compound is a hydrochloride salt. In solution, the basic indoline nitrogen dissociates. Without proper pH control or ion-pairing, this leads to severe secondary interactions with chromatographic stationary phases, resulting in peak tailing and inaccurate integration.

To establish a robust, self-validating analytical profile, this guide objectively compares the three primary techniques considered for this compound: High-Performance Liquid Chromatography (RP-HPLC-UV), Quantitative Nuclear Magnetic Resonance (1H-qNMR), and Gas Chromatography (GC-FID/MS).

Analytical Decision Workflow

The following diagram outlines the logical decision tree for selecting the appropriate analytical method based on the compound's physicochemical properties.

G Start Ethyl Indoline-3-Carboxylate HCl Purity Assessment HPLC RP-HPLC-UV (Routine & Impurity Profiling) Start->HPLC Primary Method qNMR 1H-qNMR (Absolute Purity & Orthogonal) Start->qNMR Reference Validation GC GC-FID/MS (Volatile Impurities Only) Start->GC Not Recommended for Salts HPLC_Prep Aqueous/Organic Diluent Acidic Mobile Phase (0.1% TFA) HPLC->HPLC_Prep qNMR_Prep DMSO-d6 + Internal Standard (e.g., Dimethyl Sulfone) qNMR->qNMR_Prep GC_Prep Requires Free-Basing Risk of Thermal Oxidation GC->GC_Prep

Analytical decision tree for ethyl indoline-3-carboxylate HCl purity assessment.

Methodological Comparison & Mechanistic Insights

RP-HPLC-UV (The Gold Standard for Routine Analysis)

Reverse-phase HPLC is the most widely adopted technique for the quantitative analysis of substituted indoles and indolines due to its high resolution and reproducibility[4].

  • The Causality of Mobile Phase Selection: Because the indoline nitrogen is basic, analyzing the hydrochloride salt on a standard C18 column with a neutral mobile phase will cause the protonated amine to interact with residual silanols on the silica support. By utilizing 0.1% Trifluoroacetic acid (TFA) (pH ~2.0), we force complete protonation of the nitrogen. The trifluoroacetate anion acts as an ion-pairing agent, masking silanol interactions and dramatically improving peak symmetry. Furthermore, HPLC operates at near-ambient temperatures, entirely avoiding the thermal oxidation risk that plagues GC methods.

1H-qNMR (The Absolute Orthogonal Standard)

Quantitative NMR is a primary mass ratio analytical method that does not require a reference standard of the analyte itself[5]. The principle is that the integrated area of an NMR resonance is strictly proportional to the number of nuclei generating that signal.

  • The Causality of Experimental Design: For this hydrochloride salt, DMSO-d6 is chosen over CDCl3 to ensure complete dissolution without inducing free-basing. Dimethyl sulfone (DMSO2) is the ideal internal standard (IS) because its sharp singlet at ~3.0 ppm sits perfectly in the baseline void between the indoline's aliphatic ester signals (~1.2 ppm and ~4.1 ppm) and its aromatic protons (6.5–7.5 ppm)[6].

GC-FID/MS (Not Recommended)

Gas chromatography requires analytes to be volatile and thermally stable. Hydrochloride salts are non-volatile; attempting to inject them directly leads to deposition in the inlet. While the sample could be free-based (converted to the neutral indoline) prior to injection, the high temperatures of the GC inlet (typically 250°C) act as a catalyst for oxidative dehydrogenation. This artificially converts the indoline into ethyl indole-3-carboxylate during the analysis, yielding a falsely low purity result for the starting material.

Comparative Experimental Data

The following table synthesizes the typical validation parameters for HPLC-UV versus qNMR when analyzing indoline derivatives[7].

Validation ParameterRP-HPLC-UV (0.1% TFA / ACN)1H-qNMR (DMSO-d6 + DMSO2 IS)
Primary Application Routine batch release, trace impurity profilingAbsolute mass fraction purity, reference standard qualification
Specificity High (Chromatographically resolves indoline from oxidized indole)High (Structural confirmation via distinct chemical shifts)
Limit of Detection (LOD) ~0.025 - 0.05 µg/mL~0.5 mg/mL
Precision (Intra-day RSD) < 1.0%< 0.5%
Accuracy (Recovery) 98.0% - 102.0%99.5% - 100.5%
Reference Standard Requires identical reference standard for exact quantificationUniversal internal standard (e.g., DMSO2) is sufficient
Analysis Time per Sample ~15 minutes (Gradient run)~10 minutes (Acquisition) + sample prep

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: RP-HPLC-UV Impurity Profiling

This protocol utilizes an acidic ion-pairing gradient to separate the target compound from its primary degradation product (ethyl indole-3-carboxylate).

  • Sample Preparation: Accurately weigh 10.0 mg of ethyl indoline-3-carboxylate HCl. Dissolve in 10 mL of Methanol:Water (50:50 v/v) to yield a 1.0 mg/mL stock solution. Sonicate for 2 minutes to ensure complete dissolution.

  • Chromatographic Setup:

    • Column: C18, 2.1 × 100 mm, 1.7 μm particle size[6].

    • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Detection: UV at 254 nm (optimal for conjugated systems and indoline aromatic rings).

  • Gradient Elution Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to elute polar salts/HCl).

    • 2.0 - 10.0 min: Linear ramp from 5% B to 95% B.

    • 10.0 - 12.0 min: 95% B (Column wash).

    • 12.0 - 15.0 min: 5% B (Re-equilibration).

  • System Suitability (Self-Validation): Inject the standard solution 5 consecutive times. The method is valid if the Relative Standard Deviation (RSD) of the main peak area is ≤ 2.0% and the USP tailing factor is ≤ 1.5.

Protocol B: 1H-qNMR Absolute Purity Determination

This protocol uses internal calibration to derive absolute purity without relying on an external indoline standard.

  • Internal Standard (IS) Preparation: Select Dimethyl sulfone (DMSO2, certified purity ≥ 99.9%) as the IS[6].

  • Gravimetric Sample Preparation: Using a microbalance (d = 0.001 mg), accurately co-weigh approximately 10.0 mg of the ethyl indoline-3-carboxylate HCl sample and 5.0 mg of DMSO2 directly into a clean glass vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (containing 0.05% TMS as a chemical shift reference). Vortex until completely dissolved, then transfer to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Spectrometer: 600 MHz High-field NMR[4].

    • Pulse Angle: 90° (to maximize signal-to-noise ratio).

    • Relaxation Delay (D1): Set to 30 seconds. Mechanistic note: To ensure quantitative integration, all nuclei must fully return to thermal equilibrium between pulses. D1 must be ≥ 5×T1 (longitudinal relaxation time) of the slowest relaxing proton[6].

    • Number of Scans (NS): 64.

  • Data Processing & Calculation: Apply an exponential window function (Line Broadening = 0.3 Hz). Phase and baseline correct the spectrum manually. Integrate the DMSO2 singlet (~3.0 ppm) and a clearly isolated aromatic proton of the indoline (e.g., at ~7.1 ppm). Calculate mass fraction purity using the standard qNMR molar ratio equation.

References

  • "Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme", CNR-IRIS.[Link]

  • "and spectral characterization of indoline and its major metabolites", ResearchGate.[Link]

  • "Assessment of the Purity of Emodin by Quantitative Nuclear Magnetic Resonance Spectroscopy and Mass Balance", KoreaMed Synapse.[Link]

  • "Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay", ResearchGate.[Link]

  • "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules", ACG Publications.[Link]

Sources

Validation

A Comparative Guide to Catalysts for Indoline Synthesis: From Precious Metals to Engineered Enzymes

The indoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and biologically active natural products. Its synthesis is a critical endeavor in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

The indoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and biologically active natural products. Its synthesis is a critical endeavor in medicinal chemistry and drug development. The efficiency, selectivity, and sustainability of indoline synthesis are profoundly influenced by the choice of catalyst. This guide provides a comparative analysis of prominent catalytic systems, moving beyond a simple recitation of protocols to explore the underlying principles and experimental rationale. We aim to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal catalyst for their specific synthetic challenges.

The Evolving Landscape of Indoline Synthesis

Traditional methods for constructing the indoline ring often require harsh conditions or pre-functionalized starting materials, limiting their scope and practicality. Modern catalysis has revolutionized this field, introducing elegant and atom-economical pathways. The choice of catalyst—ranging from transition metals like palladium and gold to earth-abundant iron, and even metal-free organocatalysts and enzymes—dictates the reaction mechanism, substrate compatibility, and stereochemical outcome. This guide will dissect and compare these key catalytic platforms.

Palladium Catalysis: The Workhorse of C-N Bond Formation

Palladium-catalyzed reactions are arguably the most versatile and widely employed methods for indoline synthesis. They primarily leverage palladium's ability to mediate C-H activation and cross-coupling reactions, providing direct routes from readily available starting materials.

Intramolecular C(sp²)–H Amination

A powerful strategy involves the intramolecular amination of a C(sp²)–H bond on an aryl ring of a β-arylethylamine substrate.[1][2][3] This approach is highly atom-economical as it avoids the need for pre-installing a leaving group on the aromatic ring. The success of this reaction often hinges on the use of a directing group on the nitrogen atom, which coordinates to the palladium center and positions it for ortho-C-H activation.[1][2]

Mechanism & Rationale: The catalytic cycle is generally proposed to involve a Pd(II)/Pd(IV) pathway.[1][4] The directing group (e.g., picolinamide) first coordinates to the Pd(II) catalyst. This is followed by a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle intermediate. An external oxidant, such as PhI(OAc)₂, oxidizes the Pd(II) center to a transient Pd(IV) species. This high-valent intermediate readily undergoes C-N reductive elimination to forge the indoline ring and regenerate the active Pd(II) catalyst.[1][4] The choice of a lower reaction temperature (e.g., 60 °C) can be crucial for minimizing side reactions and improving yields.[2]

G cluster_cycle Pd(II)/Pd(IV) Catalytic Cycle Pd(II) Pd(II) Coordination Substrate Coordination Pd(II)->Coordination + Substrate Palladacycle Palladacycle Intermediate (C-H Activation) Coordination->Palladacycle Oxidation Oxidation (+ Oxidant) Palladacycle->Oxidation Pd(IV) Pd(IV) Species Oxidation->Pd(IV) ReductiveElimination C-N Reductive Elimination Pd(IV)->ReductiveElimination ReductiveElimination->Pd(II) Catalyst Regeneration Product Indoline Product ReductiveElimination->Product G cluster_gold Gold-Catalyzed Alkyne Cyclization Au(I) Au(I) Catalyst Coordination π-Activation of Alkyne Au(I)->Coordination + 2-Alkynylaniline Cyclization Intramolecular Nucleophilic Attack Coordination->Cyclization VinylGold Vinyl-Gold Intermediate Cyclization->VinylGold Protodemetalation Protodemetalation VinylGold->Protodemetalation + H⁺ Protodemetalation->Au(I) Catalyst Regeneration Product Indoline Product Protodemetalation->Product

Caption: General mechanism for gold-catalyzed synthesis of indolines.

Iron Catalysis: A Sustainable Approach to Reductive Cyclization

Driven by the need for more economical and environmentally benign catalysts, iron has emerged as a compelling alternative to precious metals. Iron catalysts are particularly effective for reductive transformations, such as the conversion of nitroarenes to anilines, which can be coupled with cyclization to form indolines. [5][6][7] Mechanism & Rationale: Iron-catalyzed reductive cyclization of nitroarenes often involves a hydrogen transfer mechanism. [5]In the presence of a hydrogen donor (e.g., alcohols or silanes) and an iron catalyst, the nitro group is sequentially reduced, potentially through a nitroso intermediate. [6]The resulting aniline can then undergo an intramolecular reaction to form the indoline ring. These one-pot procedures are highly efficient, combining multiple transformations without isolating intermediates. [6]The reaction conditions, such as temperature and the choice of base, are critical for achieving high yields and selectivity. [5][8]

Organocatalysis: The Advent of Asymmetric Synthesis

For the synthesis of chiral pharmaceuticals, controlling the stereochemistry is paramount. Asymmetric organocatalysis offers a powerful, metal-free approach to constructing enantioenriched indolines. These reactions typically utilize small organic molecules, such as chiral amines or phosphoric acids, to catalyze transformations with high stereocontrol.

Mechanism & Rationale: A common strategy is the intramolecular aza-Michael addition. [9][10]A substrate containing an aniline and an α,β-unsaturated carbonyl moiety can cyclize in the presence of a chiral catalyst. For example, bifunctional aminothiourea catalysts can activate both the nucleophile (aniline) and the electrophile (unsaturated system) through a network of hydrogen bonds, holding them in a specific orientation within the transition state to favor the formation of one enantiomer over the other. [9][10]Similarly, primary amines derived from cinchona alkaloids can catalyze these cyclizations to afford 2,3-disubstituted indolines with excellent enantioselectivities.

Biocatalysis: Nature's Approach to Precision Synthesis

Harnessing the power of enzymes offers unparalleled selectivity under extremely mild, aqueous conditions. Recent advances in directed evolution have produced engineered enzymes capable of catalyzing reactions not found in nature, including intramolecular C-H amination for indoline synthesis. [11][12] Mechanism & Rationale: An engineered cytochrome P450 variant (P411) has been developed to catalyze the intramolecular insertion of a nitrene (derived from an organic azide) into an unactivated C(sp³)–H bond to form chiral indolines. [12]This biocatalytic approach provides access to valuable chiral building blocks with high enantioselectivity. [11][13]In a different strategy, monoamine oxidase (MAO-N) biocatalysts have been used for the aromatization of indolines to indoles, demonstrating the utility of enzymes in the broader synthetic toolbox for this class of heterocycles. [14][15]

Performance Comparison of Catalytic Systems

The selection of a catalyst is a multi-faceted decision that depends on the desired product, substrate scope, cost, and scalability. The table below summarizes the key performance characteristics of the discussed catalytic systems.

Catalyst SystemTypical Catalyst/ReagentsKey AdvantagesKey LimitationsYield Range (%)ee Range (%)Ref.
Palladium Pd(OAc)₂, PPh₃, various ligands, OxidantBroad substrate scope, high functional group tolerance, well-established.Cost of palladium, requires oxidant, potential for heavy metal contamination.85 - 92N/A (for achiral)[3][16]
Gold NaAuCl₄, AuCl(PPh₃)/AgOTfVery mild conditions (often RT), excellent for alkyne activation, high yields.Cost of gold, substrate scope often limited to π-activated systems.up to 95N/A (for achiral)[17]
Iron Fe complexes, H-donor (e.g., (EtO)₃SiH)Low cost, environmentally benign, excellent for reductive cyclizations.Can require higher temperatures, may have narrower functional group tolerance.30 - 91N/A[5]
Organocatalyst Chiral Phosphoric Acid, Cinchona Alkaloid derivativesMetal-free, excellent for asymmetric synthesis, mild conditions.Catalyst loading can be higher, substrate scope may be specific to the catalyst.up to 9897 - 99[16]
Biocatalyst Engineered Cytochrome P411Unparalleled enantioselectivity, green (aqueous, mild conditions), highly specific.Requires specialized enzymes, substrate scope can be narrow, scalability challenges.up to 74up to 99[13]

Experimental Protocols

To ensure the practical applicability of this guide, we provide a general protocol for catalyst screening and a detailed procedure for a representative palladium-catalyzed indoline synthesis.

Protocol 1: General Procedure for Catalyst Screening in Indoline Synthesis

This workflow is designed to efficiently evaluate different catalytic systems for a novel transformation.

G cluster_workflow Catalyst Screening Workflow start Preparation (Flame-dried vessel, inert atm.) add_substrate Add Substrate (1.0 equiv) start->add_substrate add_reagents Add Solvent & Reagents (e.g., base, additives) add_substrate->add_reagents add_catalyst Add Catalyst & Ligand add_reagents->add_catalyst react Reaction (Set Temperature & Time) add_catalyst->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Aqueous Workup monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, HRMS, Chiral HPLC) purify->characterize end Data Analysis characterize->end

Caption: A general workflow for screening catalysts for indoline synthesis. [16]

  • Preparation: To a flame-dried reaction vial under an inert atmosphere (e.g., Argon), add the substrate (e.g., a β-arylethylamine derivative, 1.0 equivalent).

  • Reagent Addition: Add the appropriate anhydrous solvent, followed by any necessary reagents such as a base or other additives.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the catalyst (e.g., 1-10 mol%) and, if applicable, the ligand.

  • Reaction: Seal the vial and place it in a preheated oil bath at the desired temperature. Stir for the specified time (e.g., 12-24 hours).

  • Monitoring: Periodically take small aliquots from the reaction mixture to monitor the consumption of starting material and the formation of the product by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and perform an appropriate aqueous workup (e.g., washing with saturated NaHCO₃ and brine).

  • Purification & Characterization: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography. Characterize the purified indoline by NMR and HRMS. For chiral products, determine the enantiomeric excess by chiral HPLC.

Protocol 2: Palladium-Catalyzed Intramolecular C(sp²)–H Amination

[1][2] This protocol is adapted from established literature for the synthesis of indolines using a picolinamide directing group. [2]

  • Materials:

    • N-(2-phenylethyl)picolinamide (1.0 equiv)

    • Palladium(II) acetate, Pd(OAc)₂ (5 mol %)

    • (Diacetoxyiodo)benzene, PhI(OAc)₂ (1.2 equiv)

    • Acetic acid, AcOH (2.0 equiv)

    • Toluene/DMF solvent mixture (9:1 v/v)

    • Argon atmosphere

  • Procedure:

    • To a dry reaction vial, add N-(2-phenylethyl)picolinamide, Pd(OAc)₂, and PhI(OAc)₂.

    • Seal the vial with a septum and purge with argon for 10 minutes.

    • Add the toluene/DMF solvent mixture and acetic acid via syringe.

    • Place the reaction vial in a preheated oil bath at 60 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired indoline product.

Conclusion and Future Outlook

The synthesis of indolines has been profoundly advanced by the development of diverse and powerful catalytic systems. Palladium catalysis remains a benchmark for its versatility and broad applicability. However, the push for sustainability and cost-effectiveness is driving the adoption of earth-abundant metal catalysts like iron. For the critical task of producing enantiomerically pure compounds for the pharmaceutical industry, organocatalysis and biocatalysis offer unparalleled levels of stereocontrol under mild, metal-free conditions.

The future of indoline synthesis will likely involve the continued development of catalysts that are not only more active and selective but also more sustainable. This includes designing catalysts that operate in greener solvents (like water), require lower loadings, and are easily recyclable. Furthermore, the integration of different catalytic strategies, such as chemoenzymatic cascades, will open new avenues for the efficient, one-pot synthesis of complex, high-value indoline derivatives. By understanding the comparative strengths and mechanistic underpinnings of each catalytic class, researchers are better equipped to navigate this dynamic field and design the next generation of synthetic routes to these vital heterocyclic compounds.

References

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. [Link]

  • Burra, S., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. [Link]

  • Palladium-Catalyzed Reaction of 2-Alkynylanilines with 2-Vinylaziridines Access to 3-Allylated Indoles. (2025). The Journal of Organic Chemistry. [Link]

  • Asano, K., & Matsubara, S. (2013). Asymmetric Indoline Synthesis via Intramolecular Aza-Michael Addition Mediated by Bifunctional Organocatalysts. Organic Letters. [Link]

  • Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society. [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (n.d.). RSC Publishing. [Link]

  • Wang, J., & Arnold, F. H. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). PMC. [Link]

  • Wang, J., & Arnold, F. H. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. PMC. [Link]

  • Gotor-Fernández, V., et al. (2020). Monoamine Oxidase (MAO-N) Biocatalyzed Synthesis of Indoles from Indolines Prepared via Photocatalytic Cyclization/Arylative Dearomatization. ACS Publications. [Link]

  • Palladium Catalyzed Synthesis of 2,3-Substituted Indoles via Arylation of ortho-Alkynylanilines with Arylsiloxanes. (n.d.). ResearchGate. [Link]

  • Tantillo, D. J., & Houk, K. N. (2011). Selective Gold(I)-Catalyzed Formation of Tetracyclic Indolines: A Single Transition Structure and Bifurcations Lead to Multiple Products. The Journal of Organic Chemistry. [Link]

  • Monoamine Oxidase (MAO-N) Biocatalyzed Synthesis of Indoles from Indolines Prepared via Photocatalytic Cyclization/Arylative Dearomatization. (n.d.). ResearchGate. [Link]

  • Wang, J., & Arnold, F. H. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]

  • Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. (2023). PubMed. [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). ResearchGate. [Link]

  • Kim, J., et al. (n.d.). Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. RSC Publishing. [Link]

  • Cera, G., & D'Amico, F. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. [Link]

  • Recent progress in organocatalytic asymmetric total syntheses of complex indole alkaloids. (2017). Oxford Academic. [Link]

  • Organocatalytic cycloaddition of alkynylindoles with azonaphthalenes for atroposelective construction of indole-based biaryls. (n.d.). PMC. [Link]

  • Gold‐catalyzed synthesis of cyclized indolines. (n.d.). ResearchGate. [Link]

  • Garcı́a-Garcı́a, P., & Gagosz, F. (n.d.). Umpolung Reactivity of Indole through Gold Catalysis. PMC. [Link]

  • Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. (n.d.). White Rose Research Online. [Link]

  • Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. (2023). MDPI. [Link]

  • Wu, J., & Darcel, C. (2020). Iron-Catalyzed Hydrogen Transfer Reduction of Nitroarenes with Alcohols: Synthesis of Imines and Aza Heterocycles. The Journal of Organic Chemistry. [Link]

  • Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. (n.d.). Unknown Source. [Link]

  • Song, H., et al. (2019). Iron-Catalyzed Reductive Coupling of Nitroarenes with Olefins: Intermediate of Iron–Nitroso Complex. ACS Catalysis. [Link]

  • Iron-catalyzed Hydrogen Transfer Reduction of Nitroarenes with Alcohols. Synthesis of Imines and Aza Heterocycles. (n.d.). DOI. [Link]

  • Photoinduced iron-catalyzed reduction of nitroarenes for multicomponent synthesis of α-branched secondary amines. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Efficient and highly selective iron-catalyzed reduction of nitroarenes. (2011). PubMed. [Link]

  • Catalyst performance evaluation experimental protocols. (n.d.). ResearchGate. [Link]

  • Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. (2020). Unknown Source. [Link]

  • He, G., et al. (2012). Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination. Organic Chemistry Portal. [Link]

  • Ragaini, F., & Cenini, S. (2022). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. MDPI. [Link]

  • Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination. (2012). PubMed. [Link]

  • Synthesis of indoles from β-nitrostyrenes. (n.d.). ResearchGate. [Link]

  • Synthesis of indolines. (n.d.). Organic Chemistry Portal. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. [Link]

  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. (2021). PMC. [Link]

  • Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. (n.d.). PMC. [Link]

  • Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. (n.d.). PMC. [Link]

Sources

Comparative

"benchmarking of ethyl indoline-3-carboxylate hydrochloride synthesis routes"

Executive Summary Ethyl indoline-3-carboxylate hydrochloride (CAS 1158918-79-6) is a highly valued privileged scaffold in pharmaceutical chemistry, serving as a critical intermediate for the development of targeted thera...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl indoline-3-carboxylate hydrochloride (CAS 1158918-79-6) is a highly valued privileged scaffold in pharmaceutical chemistry, serving as a critical intermediate for the development of targeted therapeutics[1]. The synthesis of this compound typically relies on the reduction of its aromatic precursor, ethyl indole-3-carboxylate. However, achieving high chemoselectivity—reducing the pyrrole ring while leaving the sensitive C3-ester intact—presents a significant synthetic challenge. This guide objectively benchmarks the primary synthesis routes, providing mechanistic causality, comparative data, and a field-validated experimental protocol.

Mechanistic Challenges: The C3-Ester Effect

The fundamental challenge in synthesizing ethyl indoline-3-carboxylate lies in the electronic properties of the starting material. The ester group at the C3 position is strongly electron-withdrawing. This drastically reduces the electron density of the indole core, specifically at the C3 position, which is the necessary site of initial protonation in acid-mediated reductions.

Because of this electronic deactivation, mild reduction systems fail. For instance, while the Magnesium/Methanol (Mg/MeOH) system is highly effective for reducing unfunctionalized indoles, empirical data shows that ethyl indole-3-carboxylate is completely inert to Mg/MeOH reduction[2]. Consequently, chemists must employ much stronger acidic conditions to force the formation of the reactive 3H-indolium cation, or utilize high-pressure catalytic systems.

Benchmarking the Synthetic Routes

Route A: Cyanoborohydride Reduction (Gribble Method)

This route utilizes Sodium Cyanoborohydride (NaBH₃CN) in a strongly acidic medium (typically Trifluoroacetic Acid/Acetic Acid).

  • Causality & Mechanism: The strong acid (TFA) overcomes the electron-withdrawing effect of the ester, successfully protonating the C3 position to form the 3H-indolium cation. NaBH₃CN is uniquely chosen because, unlike NaBH₄, it remains stable in strong acids and does not rapidly decompose into hydrogen gas. The hydride selectively attacks the C2 position of the indolium ion.

  • Verdict: This is the most reliable lab-scale method, offering excellent chemoselectivity and high yields, though it requires the handling of toxic cyanide byproducts during workup.

Route B: Dissolving Metal Reduction (Zn/H₃PO₄ or Sn/HCl)

Dissolving metal reductions operate via successive single-electron transfers and protonations.

  • Causality & Mechanism: Tin (Sn) in Hydrochloric Acid (HCl) provides 4 electrons per mole, effectively reducing the protonated indole[2]. However, early attempts to reduce indoles with Sn/HCl frequently led to unwanted polymerization due to the harsh conditions[2]. Modern adaptations utilize Zinc dust in 85% Phosphoric Acid (Zn/H₃PO₄) to mediate the reduction via the 3H-indolium cation while suppressing polymerization[2][3].

  • Verdict: Highly cost-effective and avoids cyanide waste, but suffers from lower yields and a high risk of ester hydrolysis due to the aqueous acidic environment.

Route C: High-Pressure Catalytic Hydrogenation

Heterogeneous catalysis using Palladium on Carbon (Pd/C) or Platinum Dioxide (PtO₂) under hydrogen gas.

  • Causality & Mechanism: The reaction proceeds via the syn-addition of hydrogen across the C2-C3 double bond on the metal surface.

  • Verdict: Environmentally clean and highly scalable for industrial manufacturing. However, it requires specialized high-pressure reactors and careful optimization to prevent the hydrogenolysis (cleavage) of the C3-ester.

Quantitative Route Comparison

ParameterRoute A: Cyanoborohydride (NaBH₃CN/TFA)Route B: Dissolving Metal (Zn/H₃PO₄)Route C: Catalytic Hydrogenation (H₂, Pd/C)
Typical Yield 75 - 85%40 - 60%50 - 70%
Reaction Time 2 - 4 hours12 - 24 hours24 - 48 hours
Chemoselectivity Excellent (Ester remains intact)Poor (Risk of ester hydrolysis)Moderate (Risk of over-reduction)
Scalability High (Standard lab glassware)Moderate (Exothermic, heterogeneous)Low-Moderate (Requires pressure vessels)
Environmental Impact High (Generates toxic cyanide waste)High (Heavy metal waste)Low (Clean reaction, catalyst recovery)
Cost Efficiency Moderate (Reagents are somewhat costly)Low (Cheap reagents, but low yield)High (At scale, despite upfront catalyst cost)

Mechanistic Workflow

Workflow N1 Ethyl indole-3-carboxylate (Starting Material) R1 Route A: NaBH3CN / TFA (Gribble Reduction) N1->R1 Hydride Transfer R2 Route B: Zn / H3PO4 (Dissolving Metal) N1->R2 Electron Transfer R3 Route C: H2 / Pd/C (Hydrogenation) N1->R3 Heterogeneous Catalysis Int Ethyl indoline-3-carboxylate (Free Base) R1->Int High Yield (75-85%) R2->Int Mod. Yield (40-60%) R3->Int Var. Yield (50-70%) Salt 4M HCl in Dioxane (Salt Formation) Int->Salt Protonation (pH < 3) Prod Ethyl indoline-3-carboxylate HCl (Target: CAS 1158918-79-6) Salt->Prod Precipitation

Synthesis routes and workflow for ethyl indoline-3-carboxylate hydrochloride.

Validated Experimental Protocol (Route A)

Because Route A provides the highest reliability for research-scale synthesis, the following self-validating protocol details the reduction and subsequent hydrochloride salt formation.

Phase 1: Reduction to Free Base
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve ethyl indole-3-carboxylate (1.0 eq) in a 1:1 mixture of anhydrous Trifluoroacetic acid (TFA) and glacial Acetic Acid (AcOH) to achieve a 0.2 M concentration. Cool the mixture to 0 °C in an ice bath.

    • Causality: The highly acidic TFA is mandatory to force the protonation of the deactivated C3 position, generating the electrophilic 3H-indolium species.

  • Hydride Addition: Slowly add Sodium Cyanoborohydride (NaBH₃CN, 3.0 eq) in small portions over 30 minutes.

    • Causality: Portion-wise addition prevents thermal runaway. NaBH₃CN is explicitly required here because it resists acid-catalyzed hydrolysis, whereas standard NaBH₄ would violently decompose into H₂ gas.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

    • Self-Validation: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the UV-active starting material spot and the appearance of a lower R_f, blue-fluorescent spot (under 254 nm) confirms the reduction to the indoline.

  • Workup & Neutralization: Carefully pour the reaction mixture into crushed ice. Slowly add 20% NaOH (aq) dropwise until the aqueous layer reaches pH 8–9.

    • Causality: The indoline product is initially trapped as a soluble TFA salt. Neutralization is critical to deprotonate the indoline nitrogen, allowing the free base to partition into the organic phase. Furthermore, basic conditions safely destroy unreacted cyanoborohydride, preventing the release of lethal HCN gas.

  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ethyl indoline-3-carboxylate free base.

Phase 2: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude free base in a minimal volume of anhydrous 1,4-dioxane (or anhydrous diethyl ether) at room temperature.

  • Protonation: Cool the solution to 0 °C and add a 1.5 eq excess of 4M HCl in dioxane dropwise under vigorous stirring.

    • Causality: The basic indoline nitrogen (pKa ~4.5) is rapidly protonated. Because the resulting hydrochloride salt is highly polar, it becomes insoluble in the non-polar/semi-polar dioxane matrix, driving crystallization.

  • Isolation: Stir for an additional 30 minutes to ensure complete precipitation. Filter the resulting white to off-white solid through a Büchner funnel, wash with cold anhydrous ether, and dry under high vacuum to afford pure ethyl indoline-3-carboxylate hydrochloride[1].

References

  • Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl? (Discussion on the limitations of Mg/MeOH and Sn/HCl in indole reductions). Retrieved from[Link]

  • Banaras Hindu University (BHU). (n.d.). Heterocyclic Chemistry: Indoles and their reductions. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl indoline-3-carboxylate hydrochloride proper disposal procedures

Operational Guide: Safe Handling and Disposal of Ethyl Indoline-3-Carboxylate Hydrochloride For researchers and drug development professionals, managing chemical waste with precision is as critical as the synthesis itsel...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of Ethyl Indoline-3-Carboxylate Hydrochloride

For researchers and drug development professionals, managing chemical waste with precision is as critical as the synthesis itself. This guide provides authoritative, step-by-step procedures for the safe handling, operational workflow, and compliant disposal of Ethyl indoline-3-carboxylate hydrochloride, ensuring your laboratory exceeds regulatory standards while protecting personnel and the environment.

Chemical Profile & Mechanistic Risk Assessment

Ethyl indoline-3-carboxylate hydrochloride (CAS 1158918-79-6; Formula: C₁₁H₁₄ClNO₂; MW: 227.69) is a specialized indoline ester utilized as a building block in pharmaceutical custom synthesis[1].

Causality in Risk Assessment: Understanding the chemical state of this compound is crucial for its disposal. Because it is a hydrochloride salt, it exhibits specific behavioral characteristics in solution. When dissolved in aqueous media, it dissociates to release protons and chloride ions, significantly lowering the pH. This acidity can classify the resulting aqueous waste as corrosive (pH < 2) under EPA guidelines, strictly prohibiting drain disposal[2].

Furthermore, the presence of the chloride ion dictates that any organic solvent mixtures containing this compound must be strictly segregated into halogenated waste streams. Incinerating halogenated waste under non-specialized conditions can generate highly toxic dioxins; thus, segregating it from non-halogenated organic waste is a non-negotiable safety mechanism[3].

Self-Validating Safety Protocols & PPE

Before handling this compound, laboratories must adhere to the[4], ensuring exposure is minimized through documented engineering controls and a Chemical Hygiene Plan (CHP)[5].

Do not rely on assumptions; every safety step must be verified before proceeding.

Table 1: Required PPE and Self-Validation Checks

EquipmentSpecificationSelf-Validation Protocol
Primary Containment Chemical Fume HoodVerify the magnehelic gauge reads between 0.10–0.12 inches of water before opening the chemical vial.
Hand Protection Nitrile Gloves (Double-gloving recommended)Perform a pneumatic inflation test (trap air and squeeze) to check for micro-tears prior to donning.
Eye Protection ANSI Z87.1 Safety GogglesEnsure a tight seal around the eyes; standard safety glasses are insufficient for protecting against fine airborne powders.
Body Protection Flame-resistant Lab CoatEnsure the coat is fully buttoned. Cuffs must overlap glove wrists to prevent dermal exposure to the powder.

Operational Workflow: Step-by-Step Disposal Procedure

The EPA's Resource Conservation and Recovery Act (RCRA) mandates "cradle-to-grave" tracking of hazardous substances[6]. Follow this protocol for processing Ethyl indoline-3-carboxylate hydrochloride waste:

Step 1: Waste Characterization and Segregation

  • Solid Waste: Collect empty vials, contaminated weigh boats, and powder sweeps. Place them in a rigid, leak-proof High-Density Polyethylene (HDPE) solid hazardous waste container[7].

  • Aqueous Waste: Measure the pH of the solution. Due to the acidic nature of the hydrochloride salt, do not store this waste in steel containers, which will corrode[7]. Collect it in a designated aqueous hazardous waste carboy.

  • Organic Waste: If the compound is dissolved in solvents (e.g., DMSO, Methanol, Dichloromethane), deposit the mixture into a designated Halogenated Organic Waste carboy. Never mix this with non-halogenated waste to prevent dangerous reactions and inflated disposal costs[2].

Step 2: Containerization and Labeling

  • Transfer the waste into a compatible secondary container using a funnel to prevent spills.

  • Affix an EPA-compliant Hazardous Waste tag immediately. The label must include the full chemical name ("Ethyl indoline-3-carboxylate hydrochloride"), the generation date, and the specific hazard pictograms. Abbreviations or chemical formulas are strictly prohibited by the Hazard Communication Standard[8].

Step 3: Satellite Accumulation Area (SAA) Storage

  • Move the sealed, labeled container to the lab's designated SAA.

  • Ensure the container is kept tightly closed at all times unless actively adding waste[7].

  • Self-Validation Check: Conduct weekly visual inspections of the SAA for container bulging, corrosion, or leakage. Document this inspection in the lab's compliance log[7].

Step 4: Final EH&S Transfer

  • Containers must be removed from the SAA within three days of becoming full, or within one year if partially filled[7].

  • Submit a disposal request to your Environmental Health and Safety (EH&S) department for licensed hauling and high-temperature incineration[8].

Disposal Workflow Visualization

The following decision matrix illustrates the logical pathways for categorizing and disposing of this specific chemical waste based on its physical state.

G Start Waste Generation: Ethyl indoline-3-carboxylate HCl Decision Physical State of Waste? Start->Decision Solid Solid Powder/Residue Decision->Solid Liquid Dissolved in Solvent/Aqueous Decision->Liquid SolidCont Place in HDPE Solid Hazardous Waste Container Solid->SolidCont LiqDecision Solvent Type? Liquid->LiqDecision SAA Transfer to Satellite Accumulation Area (SAA) SolidCont->SAA OrgSol Halogenated Organic Waste (Due to Cl-) LiqDecision->OrgSol Organic AqSol Aqueous Acidic Waste (Check pH) LiqDecision->AqSol Aqueous OrgSol->SAA AqSol->SAA EHSPickup EH&S Pickup & RCRA Manifesting SAA->EHSPickup Incineration High-Temp Incineration (Final Disposal) EHSPickup->Incineration

Decision matrix for the segregation and disposal of Ethyl indoline-3-carboxylate HCl waste.

References

  • "Laboratory Hazardous Waste Disposal Guidelines." Central Washington University (CWU). URL:[Link]

  • "How to Dispose of Chemical Waste." Case Western Reserve University (CWRU). URL:[Link]

  • "Chemical and Hazardous Waste Management and Disposal Policy." McNeese State University. URL:[Link]

  • "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." Occupational Safety and Health Administration (OSHA). URL:[Link]

  • "OSHA FactSheet: Laboratory Safety OSHA Lab Standard." Occupational Safety and Health Administration (OSHA). URL:[Link]

  • "Laboratory Environmental Sample Disposal Information Document." Environmental Protection Agency (EPA). URL:[Link]

  • "Management of Waste - Prudent Practices in the Laboratory." National Center for Biotechnology Information (NCBI), NIH. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl indoline-3-carboxylate hydrochloride
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Ethyl indoline-3-carboxylate hydrochloride
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